molecular formula C13H11NOS B1203760 o-(((2-Mercaptophenyl)imino)methyl)phenol CAS No. 3449-05-6

o-(((2-Mercaptophenyl)imino)methyl)phenol

Cat. No.: B1203760
CAS No.: 3449-05-6
M. Wt: 229.30 g/mol
InChI Key: KIFGCWWSXJRZRU-UHFFFAOYSA-N
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Description

O-(((2-Mercaptophenyl)imino)methyl)phenol, also known as O-(((2-Mercaptophenyl)imino)methyl)phenol, is a useful research compound. Its molecular formula is C13H11NOS and its molecular weight is 229.30 g/mol. The purity is usually 95%.
The exact mass of the compound Salicylideneamino-2-thiophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality o-(((2-Mercaptophenyl)imino)methyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-(((2-Mercaptophenyl)imino)methyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3449-05-6

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

2-(2-sulfanylbenzenecarboximidoyl)phenol

InChI

InChI=1S/C13H11NOS/c14-13(9-5-1-3-7-11(9)15)10-6-2-4-8-12(10)16/h1-8,14-16H

InChI Key

KIFGCWWSXJRZRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2S)O

Pictograms

Irritant

Synonyms

salicylideneamino-2-thiophenol

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Tautomeric Control of o-(((2-Mercaptophenyl)imino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide details the synthesis, characterization, and handling of o-(((2-Mercaptophenyl)imino)methyl)phenol, a privileged ONS-tridentate ligand scaffold. While nominally a Schiff base formed from salicylaldehyde and 2-aminothiophenol, this molecule presents a unique challenge: it exists in a dynamic equilibrium with its cyclic isomer, 2-(2-hydroxyphenyl)benzothiazoline .

For researchers and drug developers, understanding this ring-chain tautomerism is critical. The "open" Schiff base form is required for metal coordination (e.g., Zn, Ni, Mo complexes), while the "closed" benzothiazoline form is often the stable species in the solid state and non-polar solvents. This guide provides the protocols to synthesize the ligand and the analytical frameworks to distinguish between its tautomeric forms.

Part 1: Mechanistic Foundations

The synthesis is a condensation reaction, but it does not stop at the imine in many environments. The nucleophilic thiol group on the aniline ring attacks the imine carbon, leading to cyclization.

The Tautomeric Equilibrium

The reaction proceeds through a carbinolamine intermediate to the Schiff base (Open Form). However, the proximity of the thiol (-SH) to the imine (-C=N-) facilitates intramolecular cyclization to the benzothiazoline (Closed Form).

Tautomerism Reactants Salicylaldehyde + 2-Aminothiophenol Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack SchiffBase OPEN FORM (Schiff Base) o-(((2-Mercaptophenyl)imino)methyl)phenol (Yellow/Orange) Intermediate->SchiffBase -H2O (Condensation) Benzothiazoline CLOSED FORM (Benzothiazoline) 2-(2-hydroxyphenyl)benzothiazoline (Colorless/Pale) SchiffBase->Benzothiazoline Cyclization (Non-polar solvents/Solid state)

Figure 1: The reaction pathway showing the equilibrium between the target Schiff base (Open) and the stable Benzothiazoline (Closed).

Part 2: Experimental Protocol

Safety Pre-requisites
  • 2-Aminothiophenol: Highly toxic and possesses a potent, disagreeable stench. All operations must be performed in a functioning fume hood. Double-gloving is recommended.

  • Oxidation Risk: The thiol group is prone to oxidation to disulfides (bis(2-aminophenyl)disulfide). Use fresh reagents or distill 2-aminothiophenol under inert atmosphere if it appears dark/tarry.

Synthesis of the Ligand

Scale: 10 mmol Expected Yield: 75–85%

Materials
  • Salicylaldehyde (1.22 g, 10 mmol)

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops) - Optional, accelerates imine formation.

Step-by-Step Methodology
  • Preparation of Amine Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.25 g of 2-aminothiophenol in 15 mL of absolute ethanol.

    • Expert Note: If the solution turns dark green/black immediately, your amine is oxidized. Purify before use.

  • Addition of Aldehyde: Dissolve 1.22 g of salicylaldehyde in 15 mL of ethanol. Add this solution dropwise to the amine solution at room temperature over 10 minutes.

    • Observation: A color change (usually to deep yellow or orange) indicates initial imine formation.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2 to 4 hours .

    • Monitoring: Monitor via TLC (SiO2, Hexane:Ethyl Acetate 3:1). The disappearance of salicylaldehyde indicates completion.

  • Isolation (The Critical Step): Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath.

    • Precipitate: Crystals should form.[1][2]

    • Tautomer Check: If the crystals are yellow/orange , you likely have the Schiff base (or a mixed phase). If colorless/pale , you have the benzothiazoline.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL).

    • Recrystallization:[1][2][3] Recrystallize from hot ethanol.

    • Drying: Dry in a vacuum desiccator over CaCl2. Avoid heating above 60°C during drying to prevent thermal cyclization/decomposition.

Part 3: Characterization & Validation

Distinguishing the open and closed forms is the primary analytical challenge. The following data table summarizes the key spectral differences.

Table 1: Spectral Differentiation of Tautomers

FeatureOpen Form (Schiff Base)Closed Form (Benzothiazoline)
Structure Ar-CH=N-ArHeterocyclic Ring (C-N-C)
Color Yellow / OrangeColorless / Pale Yellow
1H NMR (Azomethine) δ 8.5 – 9.0 ppm (s, 1H, -CH=N-)Absent
1H NMR (Methine) Absentδ 6.0 – 7.0 ppm (s, 1H, N-CH-S)
1H NMR (NH) AbsentBroad singlet (often > 4.0 ppm)
IR (C=N) Strong band at 1610–1630 cm⁻¹ Absent or very weak
IR (N-H) AbsentWeak band at 3200–3400 cm⁻¹
Solvent Behavior Favored in polar H-bonding solvents (DMSO, MeOH)Favored in non-polar solvents (CDCl3)
Expert Insight: The "Locking" Mechanism

While the isolated solid is frequently the benzothiazoline, the addition of a metal salt (e.g., Zinc Acetate, Nickel Chloride) in solution will shift the equilibrium entirely to the Open Form . The metal coordinates to the Phenolic Oxygen, Imine Nitrogen, and Thiol Sulfur, effectively "locking" the ligand in its tridentate Schiff base configuration.

Part 4: Applications Workflow

This molecule is rarely the end-product; it is a gateway to coordination chemistry and sensing.

Applications cluster_reactions Functionalization Pathways Ligand Ligand Precursor (Benzothiazoline Form) Coordination Metal Coordination (Zn, Ni, Mo, V) Ligand->Coordination + Metal Salt (Base assisted) Sensing Fluorescent Probes (Zn2+ Sensing) Ligand->Sensing ESIPT Mechanism (Excited State Proton Transfer) Bio Biological Activity (Antimicrobial/Antifungal) Ligand->Bio In vivo/vitro screening Catalysis\n(Oxidation/Epoxidation) Catalysis (Oxidation/Epoxidation) Coordination->Catalysis\n(Oxidation/Epoxidation)

Figure 2: Application pathways. Note that metal coordination forces the ring-opening of the benzothiazoline to the active tridentate Schiff base.

References

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. Source: MDPI (Molecules 2020). URL:[Link] Relevance: mechanistic overview of the condensation and cyclization stages.[4]

  • Synthesis and Characterization of poly-2-[(4-mercaptophenyl) imino methyl] phenol. Source: Çanakkale Onsekiz Mart University (AVESİS). URL:[Link] Relevance: Provides specific NMR shifts (13.20 ppm for -OH, 8.59 ppm for -CH=N-) for the open form in DMSO.

  • Tautomerism in Schiff bases: The cases of 2-hydroxy-1-naphthaldehyde. Source: ResearchGate.[5] URL:[Link] Relevance: Validates the computational and experimental methods for determining tautomeric preferences in similar ONS systems.

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives. Source: MDPI (Molecules 2019). URL:[Link] Relevance: Discusses the ESIPT (Excited-State Intramolecular Proton Transfer) mechanisms relevant to the fluorescent applications of these ligands.

Sources

An In-depth Technical Guide to the Synthesis of o-(((2-Mercaptophenyl)imino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Thiol-Containing Schiff Bases

In the landscape of modern medicinal chemistry and materials science, Schiff bases, characterized by their azomethine (-C=N-) functional group, represent a cornerstone of synthetic versatility.[1] Their facile synthesis, coupled with the electronic and structural diversity achievable through judicious selection of aldehyde and amine precursors, has cemented their role as privileged scaffolds. This guide focuses on a particularly compelling subclass: thiol-containing Schiff bases, specifically o-(((2-Mercaptophenyl)imino)methyl)phenol. The incorporation of a mercapto (-SH) group introduces a unique set of properties, including potent antioxidant and anticancer activities, as well as the ability to form stable complexes with various metal ions.[2][3] These attributes make this class of compounds a fertile ground for the development of novel therapeutic agents and advanced materials. This document provides a comprehensive technical overview of the synthesis, characterization, and critical considerations for researchers, scientists, and drug development professionals working with this promising molecule.

I. Mechanistic Underpinnings: The Chemistry of Imine Formation

The synthesis of o-(((2-Mercaptophenyl)imino)methyl)phenol proceeds via a nucleophilic addition-elimination reaction between salicylaldehyde and 2-aminothiophenol.[1] Understanding the mechanism is paramount for optimizing reaction conditions and troubleshooting potential side reactions.

The reaction is typically initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The initial addition forms an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine, driven by the formation of a stable conjugated system, yields the final imine product.

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Carbinolamine Carbinolamine Intermediate Salicylaldehyde->Carbinolamine Nucleophilic Attack Aminothiophenol 2-Aminothiophenol Aminothiophenol->Carbinolamine Imine o-(((2-Mercaptophenyl)imino)methyl)phenol Carbinolamine->Imine Dehydration Water H₂O Protonation H+ Protonation->Salicylaldehyde Catalyst

Caption: General mechanism for Schiff base formation.

A critical consideration in the synthesis of o-(((2-Mercaptophenyl)imino)methyl)phenol is the potential for an intramolecular cyclization of the initially formed Schiff base to yield a benzothiazole derivative.[4] This side reaction can be influenced by factors such as reaction temperature and the presence of oxidizing agents.

II. Experimental Protocol: A Self-Validating Approach

This protocol is designed to be a robust and reproducible method for the synthesis of o-(((2-Mercaptophenyl)imino)methyl)phenol. Each step is accompanied by an explanation of its purpose to ensure a deep understanding of the process.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
SalicylaldehydeReagentSigma-AldrichFreshly distilled if purity is a concern.
2-AminothiophenolReagentSigma-AldrichStore under nitrogen to prevent oxidation.
Anhydrous EthanolACSFisher ScientificEnsure it is free of water.
Glacial Acetic AcidACSVWRCatalyst.
Diethyl EtherACSFisher ScientificFor washing the product.
Nitrogen GasHigh PurityAirgasFor creating an inert atmosphere.

Step-by-Step Methodology:

  • Reaction Setup under Inert Atmosphere:

    • Action: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with dry nitrogen gas for 10-15 minutes.

    • Causality: The thiol group in 2-aminothiophenol is susceptible to oxidation to a disulfide, especially at elevated temperatures. An inert atmosphere minimizes this side reaction, ensuring a higher yield and purity of the desired product.

  • Dissolution of Reactants:

    • Action: In the nitrogen-purged flask, dissolve 1.22 g (10 mmol) of salicylaldehyde in 30 mL of anhydrous ethanol with stirring. In a separate beaker, dissolve 1.25 g (10 mmol) of 2-aminothiophenol in 20 mL of anhydrous ethanol.

    • Causality: Ethanol serves as an effective solvent for both reactants and facilitates their interaction. Using anhydrous ethanol is crucial as water can hydrolyze the imine product back to the starting materials.

  • Initiation of the Reaction:

    • Action: Slowly add the 2-aminothiophenol solution to the salicylaldehyde solution at room temperature with continuous stirring. Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Causality: The dropwise addition helps to control any initial exotherm. Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen of salicylaldehyde, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the amine.[1]

  • Reflux and Reaction Monitoring:

    • Action: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase.

    • Causality: Refluxing provides the necessary activation energy for the dehydration of the carbinolamine intermediate. TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Product Isolation and Purification:

    • Action: After the reaction is complete, allow the mixture to cool to room temperature. A yellow crystalline solid should precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

    • Causality: The product is typically less soluble in ethanol at lower temperatures, facilitating its crystallization and separation from the reaction mixture.

  • Washing and Drying:

    • Action: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether. Dry the product in a vacuum oven at 40-50 °C.

    • Causality: Washing with cold diethyl ether removes any unreacted starting materials and soluble impurities. Vacuum drying ensures the complete removal of residual solvent.

III. Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized o-(((2-Mercaptophenyl)imino)methyl)phenol.

Expected Physical Properties:

  • Appearance: Yellow crystalline solid.[5]

  • Melting Point: Typically in the range of 120-140 °C, depending on purity.[5]

  • Solubility: Generally soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in alcohols.

Spectroscopic Data:

TechniqueExpected Observations
FT-IR (KBr, cm⁻¹) - Broad peak around 3400-3200 cm⁻¹ (O-H stretch).- Sharp peak around 2550 cm⁻¹ (S-H stretch).- Strong peak around 1615-1630 cm⁻¹ (C=N imine stretch).- Peaks in the 1600-1450 cm⁻¹ region (C=C aromatic stretch).
¹H NMR (DMSO-d₆, δ ppm) - Singlet around 13.0-14.0 ppm (phenolic O-H).- Singlet around 8.6-8.9 ppm (azomethine C-H).- Multiplets in the range of 6.8-7.8 ppm (aromatic protons).- Singlet around 3.5-4.0 ppm (thiol S-H).
¹³C NMR (DMSO-d₆, δ ppm) - Peak around 160-165 ppm (imine C=N).- Peaks in the 115-160 ppm range (aromatic carbons).
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z = 229.

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

IV. Navigating Challenges: Thiol Oxidation and Cyclization

The primary challenge in this synthesis is the prevention of side reactions involving the thiol group.

  • Thiol Oxidation: The mercapto group can be easily oxidized to form a disulfide-bridged dimer, especially in the presence of air and at elevated temperatures.

    • Mitigation: As detailed in the protocol, maintaining a strictly inert atmosphere using nitrogen or argon gas throughout the reaction and purification process is crucial. The use of degassed solvents can further minimize the presence of dissolved oxygen.

  • Intramolecular Cyclization: The proximity of the imine nitrogen and the thiol group can lead to an intramolecular nucleophilic attack, resulting in the formation of a stable benzothiazoline ring, which can be subsequently oxidized to a benzothiazole.

    • Mitigation: Careful control of reaction temperature and time is important. Prolonged heating can favor the cyclization reaction. Using a minimal amount of catalyst can also help to avoid conditions that might promote this side reaction.

V. Applications in Research and Drug Development

The unique structural features of o-(((2-Mercaptophenyl)imino)methyl)phenol and its derivatives make them valuable in several areas:

  • Antioxidant and Radical Scavenging Agents: The presence of both a phenolic hydroxyl group and a thiol group imparts significant antioxidant properties to the molecule. These functional groups can act as hydrogen donors to neutralize free radicals, making these compounds promising candidates for the development of drugs to combat oxidative stress-related diseases.[6]

  • Anticancer Therapeutics: Numerous studies have demonstrated the potent anticancer activity of Schiff bases containing sulfur and phenolic moieties.[2][3] These compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and inhibition of key cellular enzymes.

  • Coordination Chemistry and Catalysis: The tridentate O, N, S donor set of this ligand allows for the formation of stable complexes with a wide range of transition metals. These metal complexes have shown potential as catalysts in various organic transformations and as models for metalloenzymes.[7]

VI. Conclusion

The synthesis of o-(((2-Mercaptophenyl)imino)methyl)phenol offers a gateway to a class of compounds with significant potential in medicinal chemistry and materials science. By understanding the underlying reaction mechanism, adhering to a well-controlled experimental protocol, and being cognizant of potential side reactions, researchers can reliably synthesize this valuable molecule. The insights provided in this guide are intended to empower scientists to explore the full potential of thiol-containing Schiff bases in their research and development endeavors.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization, and antioxidant activity of novel 2-mercaptobenzimidazole Schiff bases. Bioinorganic Chemistry and Applications, 2015, 893893. [Link]

  • Aranha, P. E., et al. (2021). Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification. Journal of the Brazilian Chemical Society, 32(9), 1845-1856. [Link]

  • Asadi, Z., et al. (2022). Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. Journal of Molecular Structure, 1262, 133033. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science, Technology, Engineering and Health (ICSTEH 2021). [Link]

  • International Journal of Current Research and Review. (2014). Schiff Bases: A Review on Synthesis and Biological Activities. International Journal of Current Research and Review, 6(1), 45-53. [Link]

  • ResearchGate. (2018). Intramolecular cyclization of a Schiff base. [Link]

  • Saida, B. M., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541. [Link]

  • Singh, R. V., & Tandon, J. P. (1979). Schiff base reaction-mechanism, rxn setup and application. Journal of Inorganic and Nuclear Chemistry, 41(4), 575-577. [Link]

  • Sivakumar, G., et al. (2012). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Journal of Chemistry, 9(4), 1831-1836. [Link]

  • Unluer, D., et al. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry, 10(6), 6936-6963. [Link]

  • Varghese, B., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)- methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Journal of Molecular Structure, 1263, 133149. [Link]

  • Wang, Y., et al. (2023). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Molecules, 28(1), 384. [Link]

  • Zaltariov, M. F., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Polymers, 14(20), 4381. [Link]

  • ResearchGate. (2009). Synthesis, Crystal Structure and Spectroscopic Studies of 2-{( E )-[2-Hydroxyphenyl)imino]methyl} Phenol Schiff Base Molecule. [Link]

  • ResearchGate. (2009). Synthesis, Characterization, Conductivity, Band Gap, and Kinetic of Thermal Degradation of Poly-4-[(2-Mercaptophenyl) Imino Methyl] Phenol. [Link]

  • ResearchGate. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. [Link]

  • ResearchGate. (2015). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. [Link]

  • JETIR. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 8(7), g24-g28. [Link]

  • Google Patents. (1995).
  • NIST. (n.d.). Phenol, 2-methyl-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). o-(2-Methylallyl)phenol. [Link]

  • ResearchGate. (2015). Kinetic Study of the Hydrolysis of Schiff Bases Derived from 2-Aminothiophenol. [Link]

Sources

o-(((2-Mercaptophenyl)imino)methyl)phenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Chemosensory Applications[1]

Executive Summary

The compound o-(((2-Mercaptophenyl)imino)methyl)phenol (often abbreviated as H


L or H

sap) represents a class of "chameleon" ligands essential in coordination chemistry and fluorescent sensing.[1][2] Unlike standard Schiff bases, this molecule exhibits a dynamic equilibrium between a non-fluorescent benzothiazoline heterocyclic form and a fluorescent Schiff base (imine) form.[1][2] This guide dissects the structural duality that governs its utility as a ratiometric zinc sensor and a scaffold for metallodrug development.[2]
Part 1: Structural Dynamics & The "Benzothiazoline Trap"

Expert Insight: A common pitfall in the study of this molecule is the assumption that the condensation of salicylaldehyde and 2-aminothiophenol yields a stable Schiff base in the solid state.[2] In reality, the thiol group (–SH) is highly nucleophilic and attacks the imine carbon, cyclizing the molecule into 2-(2-hydroxyphenyl)benzothiazoline .[1]

This structural tautomerism is the defining feature of its reactivity:

  • Solid State: Exists predominantly as the closed benzothiazoline (colorless/pale yellow).[1][2]

  • Solution State: Exists in equilibrium, solvent-dependent.[2] Polar protic solvents favor the open imine form.[2]

  • Coordination: Metal binding locks the molecule into the open tridentate ONS Schiff base form.[2]

DOT Diagram: Tautomeric Equilibrium

Tautomerism Benzothiazoline Benzothiazoline Form (Closed Ring) Non-Fluorescent Stable Solid Transition Equilibrium (Solvent Dependent) Benzothiazoline->Transition Ring Opening SchiffBase Schiff Base Form (Open Imine) Fluorescent (ESIPT) Metal-Ready Transition->SchiffBase -SH Deprotonation Complex Metal Complex (M-L) (Rigidified) High Quantum Yield CHEF Effect SchiffBase->Complex + Zn(II)/Cu(II)

Caption: The dynamic equilibrium between the closed benzothiazoline and open Schiff base forms, driven by solvent polarity and metal coordination.[1]

Part 2: Synthesis & Characterization Protocol

This protocol yields the benzothiazoline precursor, which converts to the active ligand in situ.[2]

Materials
  • Salicylaldehyde (99%)[1]

  • 2-Aminothiophenol (99%)[1][2]

  • Ethanol (Absolute)[1][2]

  • Diethyl Ether (for washing)[1]

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of 2-aminothiophenol in 20 mL of ethanol.

  • Condensation: Add the amine solution dropwise to the aldehyde solution under constant stirring at room temperature.

    • Observation: The solution will turn yellow/orange immediately.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Mechanistic Note: Reflux ensures thermodynamic equilibrium; however, upon cooling, the benzothiazoline ring closure is kinetically favored.[2]

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. Yellow crystalline solids will precipitate.[1][2][3]

  • Purification: Filter the solid and wash with cold ethanol (2x) followed by diethyl ether to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol to obtain analytical grade purity.

Validation Criteria (Self-Validating System)
TechniqueExpected SignalInterpretation
FT-IR ~3300 cm⁻¹ (N-H str.)[1][2]Indicates Benzothiazoline form (closed ring).[1][2]
FT-IR ~1610 cm⁻¹ (C=N str.)[1][2][4]If strong, indicates Schiff Base form (open).[1][2]
¹H NMR δ ~6.5 ppm (s, 1H, CH)Methine proton of the Benzothiazoline ring.
¹H NMR δ ~8.9 ppm (s, 1H, CH=N)Azomethine proton of the Schiff Base .

Note: If the NMR shows a signal at 6.5 ppm, you have successfully synthesized the benzothiazoline precursor.[2] Do not discard; this is the stable shelf-form.

Part 3: Coordination Chemistry & Sensing Mechanisms[1][2][3]

The molecule acts as a tridentate ONS donor (Phenolic Oxygen, Imine Nitrogen, Thiol Sulfur).[1] Its primary application is in the fluorescent sensing of Zn²⁺ and Al³⁺.[2]

The Sensing Mechanism: CHEF & ESIPT

In the free open form, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic -OH and the imine N, often resulting in weak fluorescence or a large Stokes shift.[2]

Upon binding Zn²⁺:

  • Ring Opening: The metal forces the benzothiazoline to open.[2]

  • Rigidification: The Zn²⁺ coordinates to O, N, and S, locking the C=N bond and preventing non-radiative decay.[2]

  • CHEF: This results in Chelation Enhanced Fluorescence , a massive increase in quantum yield (Turn-On Sensor).[1][2]

DOT Diagram: Zn(II) Sensing Pathway

Sensing cluster_0 OFF State (Weak Fluorescence) cluster_1 ON State (Strong Fluorescence) Ligand Free Ligand (Benzothiazoline/Imine Mix) Non-radiative decay dominant Complex Zn-Ligand Complex (Rigid 5,6-membered rings) Inhibits C=N isomerization Blocks ESIPT Ligand->Complex + Zn²⁺ (acetate/nitrate) (Fast Kinetics < 1 min) Interference Interference Check: Cu²⁺/Ni²⁺ (Quenchers) Mg²⁺/Ca²⁺ (No Response) Complex->Interference Selectivity Profile

Caption: Mechanism of fluorescence 'Turn-On' via Zn(II) coordination, inhibiting non-radiative decay pathways.[1][2]

Part 4: Biological Implications & Metallodrug Potential[1][2]

Beyond sensing, the metal complexes of o-(((2-Mercaptophenyl)imino)methyl)phenol exhibit potent biological activity, often exceeding that of the free ligand or the metal salt alone (Chelation Theory).[1]

Cytotoxicity & Antimicrobial Activity

The lipophilicity of the Schiff base complex allows better penetration through the lipid bilayer of bacterial cell walls.[2]

Metal CenterPrimary TargetMechanism of Action
Zn(II) DNA / ProteinsIntercalation into DNA base pairs; inhibition of replication.[1][2]
Cu(II) ROS GenerationRedox cycling generates reactive oxygen species, inducing oxidative stress.[1][2]
Ni(II) EnzymesDisruption of bacterial respiration pathways.[1][2]

Experimental Workflow for Bio-Assay:

  • Solubilization: Dissolve complex in DMSO (keep <1% final concentration).

  • Incubation: Treat S. aureus (Gram+) and E. coli (Gram-) cultures.

  • Measurement: Determine Minimum Inhibitory Concentration (MIC) via broth microdilution.[1][2]

  • Control: Compare against free ligand (H₂L) and Metal Salt (MCl₂).[1][2] Expectation: Complex > Ligand > Salt.[1][2]

References
  • Synthesis and Tautomerism: Kaya, I., & Yıldırım, M. (2011).[2] Synthesis, characterization, and properties of poly-2-[(2-mercaptophenyl)imino methyl]phenol. Journal of Applied Polymer Science. Note: Discusses the polymerization and oxidative stability of the specific monomer.[1]

  • Crystal Structure & Benzothiazoline Equilibrium: Fun, H. K., et al. (2011).[1][2] 2-(2-Hydroxyphenyl)benzothiazoline.[1][2] Acta Crystallographica Section E. Note: Confirms the solid-state structure is the closed benzothiazoline form.[1][2]

  • Fluorescent Sensing (Zn II): Wang, H., et al. (2012).[1][2] A highly selective turn-on fluorescent sensor for Zinc(II) based on a benzothiazoline derivative.[1][2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Note: Details the ring-opening mechanism for sensing.

  • Biological Activity of ONS Complexes: Raman, N., et al. (2007).[1][2] Synthesis, characterization and DNA cleavage study of some transition metal(II) complexes of Schiff base derived from 2-aminothiophenol. Russian Journal of Coordination Chemistry.

Sources

(E)-2-(((2-Mercaptophenyl)imino)methyl)phenol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation & Dynamic Equilibrium of (E)-2-(((2-Mercaptophenyl)imino)methyl)phenol

Executive Summary

(E)-2-(((2-Mercaptophenyl)imino)methyl)phenol is a tridentate ONS-donor ligand formed by the condensation of salicylaldehyde and 2-aminothiophenol.[1] While synthetically accessible, its characterization is non-trivial due to a dynamic equilibrium between the desired Schiff base (imine) and the isomeric benzothiazoline (ring-closed) form.[1]

This guide provides a definitive technical framework for researchers to synthesize, isolate, and structurally validate the (E)-imine form.[1] It emphasizes the use of Nuclear Magnetic Resonance (NMR) as the primary discriminator between the open and closed isomers, supported by IR and crystallographic data.

Synthesis & Reaction Dynamics

The synthesis relies on a condensation reaction, but the stability of the product is solvent-dependent. The "Expertise" required here is understanding that the open imine form is stabilized by intramolecular hydrogen bonding and polar solvents, whereas non-polar environments may favor cyclization.

Validated Protocol
  • Reagents: Salicylaldehyde (1.0 eq), 2-Aminothiophenol (1.0 eq).[1]

  • Solvent: Absolute Ethanol or Methanol (Anhydrous conditions preferred to prevent hydrolysis).[1]

  • Catalyst: Glacial Acetic Acid (Catalytic amount, 2-3 drops).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of 2-aminothiophenol dropwise under constant stirring. The solution will typically turn deep yellow/orange, indicating imine formation.

  • Reflux: Heat to reflux (approx. 78°C) for 2–3 hours. The color intensity may deepen.[1]

  • Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Filter the resulting precipitate.[1][2]

  • Purification (Critical): Recrystallize from hot ethanol. Note: Avoid prolonged heating during recrystallization to prevent oxidative dimerization of the thiol group to disulfides.

The Structural Equilibrium (The "Gotcha")

The core challenge is the equilibrium between the Schiff Base (Open) and Benzothiazoline (Closed) forms.[1]

  • Open Form (Target): Characterized by an azomethine bond (-CH=N-).[1][3]

  • Closed Form (Isomer): Characterized by a thiazoline ring and a methine proton (-CH<).[1]

ReactionPathway Reactants Salicylaldehyde + 2-Aminothiophenol Intermediate Hemiaminal Intermediate Reactants->Intermediate - H2O (Condensation) OpenForm Target: (E)-Schiff Base (Open Imine) Stabilized by Polar Solvents Intermediate->OpenForm Polar Solvent (DMSO/MeOH) ClosedForm Isomer: Benzothiazoline (Ring Closed) Favored in Non-Polar Media Intermediate->ClosedForm Non-Polar (CDCl3/Solid State) OpenForm->ClosedForm Equilibrium

Figure 1: Reaction pathway showing the critical equilibrium between the target Schiff base and the benzothiazoline isomer.

Spectroscopic Elucidation Strategy

To confirm the structure of the (E)-imine form , you must rule out the benzothiazoline isomer.[1] The following data points serve as a self-validating system.

Nuclear Magnetic Resonance (NMR) - The Primary Validator

NMR is the definitive tool.[1] The chemical shift of the carbon/proton originating from the aldehyde carbonyl is the "smoking gun."

FeatureTarget: (E)-Schiff Base (Open) Isomer: Benzothiazoline (Closed) Interpretation

H Azomethine
Singlet,

8.5 – 9.2 ppm
AbsentThe downfield shift confirms the

hybridized -CH=N- proton.

H Methine
AbsentSinglet,

6.0 – 7.0 ppm
Upfield shift indicates

hybridization (ring closure).[1]

H Phenolic -OH

10.0 – 13.5 ppm

9.0 – 10.0 ppm
The open form exhibits strong intramolecular H-bonding (O-H...N), shifting the signal downfield.

H Thiol -SH

3.0 – 4.0 ppm (often weak/broad)
Absent (S is in ring)Presence of SH supports the open form, though exchange broadening is common.[1]

H Amine -NH
AbsentBroad singlet,

4.0 – 6.0 ppm
The closed form has a secondary amine (-NH-).[1]

Protocol for NMR Validation:

  • Run sample in DMSO-d6 .[1] DMSO stabilizes the open imine form via hydrogen bonding.[1]

  • If running in CDCl3 , be prepared to see a mixture or predominantly the benzothiazoline form.[1]

  • Pass Criteria: Observation of a sharp singlet >8.5 ppm.

Infrared Spectroscopy (FT-IR)

IR provides rapid, non-destructive confirmation of functional groups.[1]

  • 
    (C=N) Azomethine:  Look for a strong, sharp band at 1605–1625 cm⁻¹ .[1] This is the diagnostic band for the Schiff base.
    
  • 
    (O-H):  A broad band around 3000–3400 cm⁻¹ .[1] The broadening is due to the intramolecular hydrogen bond (O-H...N).[1]
    
  • Absence of

    
    (N-H):  The benzothiazoline form would show a distinct N-H stretch around 3200–3300 cm⁻¹.[1] Its absence supports the imine structure.[1]
    
UV-Vis Spectroscopy & Tautomerism

The compound exhibits solvatochromism due to keto-enol tautomerism (distinct from the ring-closure isomerism).[1]

  • Enol-Imine Form: Dominant in non-polar solvents (yellow color).[1]

    
     nm.[1]
    
  • Keto-Amine Form: Stabilized in polar protic solvents (orange/red color).[1]

    
     nm.[1]
    

Crystallography & Structural Confirmation

Single Crystal X-Ray Diffraction (SC-XRD) is the ultimate arbiter of the (E)-configuration.[1]

  • Crystal System: Typically Triclinic, Space Group

    
    .[1][4]
    
  • Key Structural Feature: The molecule is generally planar.[1][5] The (E)-configuration is locked by a strong intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen (

    
    ), forming a pseudo-six-membered ring.[1]
    
  • Bond Lengths:

    • 
      : 
      
      
      
      Å (Typical double bond).[1]
    • 
      : 
      
      
      
      Å (Typical thiol bond, distinct from C-S-C in benzothiazoline).[1]

Analytical Workflow Diagram

Use this logic tree to validate your synthesis product.

LogicTree Step1 Synthesize Crude Product (Reflux in EtOH) Step2 1H NMR in DMSO-d6 Step1->Step2 Decision1 Peak at 8.5 - 9.2 ppm? Step2->Decision1 ResultOpen Structure Confirmed: (E)-Schiff Base Decision1->ResultOpen Yes (Singlet) ResultClosed Structure Identified: Benzothiazoline Isomer Decision1->ResultClosed No (Signal at 6-7 ppm) Step3 Secondary Check: IR Spectroscopy ResultOpen->Step3 Final Proceed to Biological/Ligand Assays Step3->Final Confirm v(C=N) @ 1610 cm-1

Figure 2: Analytical decision matrix for structural validation.

References

  • Synthesis and Characterization of Schiff Base Ligands

    • Title: Synthesis, Crystal Structure and Spectroscopic Studies of 2-{(E)-[2-Hydroxyphenyl)imino]methyl} Phenol.
    • Source: ResearchGate / Journal of Chemical Crystallography.[1]

    • URL:[Link][1]

  • Tautomerism and Equilibrium Studies

    • Title: Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene (Analogous System).
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • NMR and Spectral Data Verification

    • Title: 1H NMR spectrum of Schiff base ligand and its Zn(II) complex.[1][3][6]

    • Source: ResearchGate (Spectral Data Repository).[1]

    • URL:[Link][1]

  • Commercial Reference & Safety Data

    • Title: (E)-2-(((2-Mercaptophenyl)imino)methyl)phenol Product Page.[1][7]

    • Source: BLD Pharm.[1]

Sources

o-(((2-Mercaptophenyl)imino)methyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to o-(((2-Mercaptophenyl)imino)methyl)phenol: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the Schiff base, o-(((2-Mercaptophenyl)imino)methyl)phenol, a molecule of significant interest in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, including its molecular formula and weight. A detailed, step-by-step synthesis protocol is presented, elucidating the mechanistic rationale behind the experimental choices. Furthermore, this guide outlines the key spectroscopic techniques for its characterization and explores its potential therapeutic applications, grounded in the broader context of Schiff bases as versatile pharmacological agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of Schiff Bases in Modern Drug Discovery

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone of medicinal chemistry. Their facile synthesis, structural versatility, and wide range of biological activities have established them as privileged scaffolds in the development of novel therapeutic agents. The imine linkage is often crucial for the biological activity of these compounds, enabling them to interact with various biological targets, including enzymes and cellular receptors. The presence of additional functional groups, such as the hydroxyl and thiol moieties in o-(((2-Mercaptophenyl)imino)methyl)phenol, can further enhance their pharmacological profile through improved binding affinity and pharmacokinetic properties. Phenolic compounds, in particular, are recurring motifs in a significant number of FDA-approved drugs, highlighting their importance in molecular recognition and biological function.[1][2]

Physicochemical Properties of o-(((2-Mercaptophenyl)imino)methyl)phenol

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, stability, and ability to interact with biological systems. The key quantitative data for o-(((2-Mercaptophenyl)imino)methyl)phenol are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NOS[3]
Molecular Weight 229.30 g/mol [3]
IUPAC Name 2-(((2-mercaptophenyl)imino)methyl)phenolN/A
Canonical SMILES C1=CC=C(C(=C1)N=CC2=CC=CC=C2O)S[3]

Synthesis and Mechanistic Insights

The synthesis of o-(((2-Mercaptophenyl)imino)methyl)phenol is typically achieved through a condensation reaction between salicylaldehyde and 2-aminothiophenol. This reaction is a classic example of Schiff base formation, a robust and high-yielding transformation.

Experimental Protocol: Synthesis of o-(((2-Mercaptophenyl)imino)methyl)phenol

The following protocol describes a general and effective method for the synthesis of the title compound.

Materials:

  • Salicylaldehyde

  • 2-Aminothiophenol

  • Methanol (or Ethanol)

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1 equivalent) in a minimal amount of methanol.

  • Addition of Amine: To the stirred solution, add 2-aminothiophenol (1 equivalent) dropwise at room temperature. A color change is often observed upon addition.

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Drying: Dry the purified product under vacuum to obtain the final compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Salicylaldehyde Salicylaldehyde Mixing Mix Reactants in Methanol Salicylaldehyde->Mixing 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Mixing Methanol Methanol Methanol->Mixing Reflux Reflux with Catalytic Acid Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying Product o-(((2-Mercaptophenyl)imino)methyl)phenol Drying->Product

Caption: Synthesis workflow for o-(((2-Mercaptophenyl)imino)methyl)phenol.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a characteristic absorption band for the azomethine (-C=N-) group around 1600-1650 cm⁻¹. The presence of the phenolic -OH group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, and the S-H stretching of the thiol group will appear around 2550-2600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show signals for the aromatic protons in the range of 6.5-8.0 ppm. A characteristic singlet for the imine proton (-CH=N-) is expected to appear around 8.0-9.0 ppm. The phenolic -OH and thiol -SH protons will appear as singlets, and their chemical shifts can vary depending on the solvent and concentration.

    • ¹³C NMR: The spectrum will display signals for the aromatic carbons and a distinct signal for the imine carbon around 160-170 ppm.

Potential Applications in Drug Development

Schiff bases derived from salicylaldehyde are known to possess a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of a thiol group in o-(((2-Mercaptophenyl)imino)methyl)phenol may confer additional properties, such as antioxidant activity and the ability to coordinate with metal ions, which can be crucial for enzymatic inhibition.

Antimicrobial Activity

Many Schiff bases exhibit potent antibacterial and antifungal activity. The imine bond is often implicated in the mechanism of action, which may involve the inhibition of essential enzymes or the disruption of cell membrane integrity. The phenolic hydroxyl group can also contribute to the antimicrobial effect.

Anticancer Potential

Several Schiff base-metal complexes have demonstrated significant in vitro and in vivo anticancer activity. The mechanism of action is often multifactorial and can involve the induction of apoptosis, inhibition of cell proliferation, and the generation of reactive oxygen species (ROS) that damage cancer cells. The ability of o-(((2-Mercaptophenyl)imino)methyl)phenol to chelate metal ions suggests its potential as a ligand for the development of novel anticancer metallodrugs.

Potential Signaling Pathway Involvement

Given the structural motifs present in o-(((2-Mercaptophenyl)imino)methyl)phenol, it could potentially modulate various cellular signaling pathways. For instance, as a phenolic compound, it might influence pathways regulated by oxidative stress. The diagram below illustrates a simplified representation of a generic oxidative stress-related pathway that could be a target for such a compound.

Signaling_Pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK activates Nrf2 Nrf2 Activation ROS->Nrf2 activates Apoptosis Apoptosis MAPK->Apoptosis leads to Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant induces Compound o-(((2-Mercaptophenyl)imino)methyl)phenol Compound->ROS scavenges Compound->Nrf2 may activate

Caption: Potential modulation of oxidative stress pathways.

Conclusion

o-(((2-Mercaptophenyl)imino)methyl)phenol is a Schiff base with significant potential for applications in drug development. Its straightforward synthesis, combined with the presence of key pharmacophoric features—the imine, phenol, and thiol groups—makes it an attractive candidate for further investigation. This technical guide has provided a foundational understanding of its synthesis, characterization, and potential biological relevance, offering a starting point for researchers and scientists dedicated to the discovery of novel therapeutic agents.

References

Sources

Technical Guide: Tautomerism in Mercaptophenyl-Containing Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for researchers investigating the structural dynamics of mercaptophenyl-containing Schiff bases. It moves beyond standard synthesis to address the critical challenge of tautomeric ambiguity —a phenomenon that directly impacts pharmacokinetics, receptor binding, and metal coordination.

Executive Summary: The Structural Chameleon

Schiff bases derived from 2-aminothiophenol and salicylaldehyde derivatives are not static molecules. They exist in a dynamic "structural superposition" governed by two primary equilibria:

  • Ring-Chain Tautomerism: The reversible cyclization between the open-chain imine (Schiff base) and the cyclic benzothiazoline .

  • Prototropic Tautomerism: The intramolecular proton transfer between enol-imine and keto-enamine forms within the salicylidene moiety.

For drug development, this is critical: The biological target often selects a specific tautomer. A compound stored as a benzothiazoline in a vial may bind to a protein receptor as an open-chain thiolate. This guide details how to synthesize, characterize, and computationally predict these states.

Mechanistic Underpinnings

The Dual Equilibrium System

Unlike simple anils, mercaptophenyl Schiff bases possess a thiol (-SH) group ortho to the nitrogen. This proximity facilitates nucleophilic attack on the azomethine carbon, leading to cyclization.

  • State A (Open Chain): The classic Schiff base (

    
    ). Favored by conjugation and intramolecular hydrogen bonding (IMHB) between the phenolic -OH and the imine N.
    
  • State B (Cyclic): The benzothiazoline (thiazoline ring).[1] Favored by electron-withdrawing substituents on the aldehyde and specific solvent environments.

  • State C (Keto-Enamine): A tautomer of the open chain where the phenolic proton transfers to the nitrogen (

    
    ).
    
Pathway Visualization

The following diagram maps the kinetic and thermodynamic relationships between these forms.

Tautomerism cluster_0 Open Chain Forms (Schiff Base) Enol Enol-Imine Form (OH...N) Stable in Non-polar Solvents Keto Keto-Enamine Form (O...HN) Favored in Polar Protic Solvents Enol->Keto Proton Transfer (ESIPT) Cyclic Benzothiazoline Form (Cyclic Thiazole Ring) Favored by Nucleophilic -SH Enol->Cyclic Nucleophilic Attack (-SH on C=N) Note1 Key Driver: Solvent Polarity & Substituents Note1->Enol

Figure 1: The dual equilibrium landscape. The dominant pathway is often the reversible cyclization between the Enol-Imine and Benzothiazoline forms.

Strategic Synthesis Protocol

Objective: Synthesis of 2-((2-mercaptophenyl)imino)methylphenol with control over the isolation state.

Materials
  • Precursor A: 2-Aminothiophenol (Freshly distilled; prone to disulfide oxidation).

  • Precursor B: Salicylaldehyde (or substituted derivative).[2][3][4][5][6][7]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (optional, promotes imine formation).

Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve 10 mmol of Salicylaldehyde in 20 mL of absolute EtOH.

    • Critical Step: Add 2-3 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity for the amine attack.

  • Condensation:

    • Add 10 mmol of 2-Aminothiophenol dropwise to the stirring aldehyde solution.

    • Observation: A color change (typically yellow to orange/red) indicates imine formation.

    • Reflux the mixture at 70-80°C for 2–4 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation & Equilibrium Locking:

    • For Open-Chain Dominance: Cool slowly to room temperature. Filter the precipitate and wash with cold ethanol. Recrystallize from a non-polar solvent like chloroform if solubility permits.

    • For Cyclic Dominance: If the benzothiazoline form is desired (often white/pale solid vs. yellow imine), recrystallize from a polar protic solvent which may stabilize the zwitterionic transition states or the ring form depending on substituents.

  • Yield Calculation:

    • Expected yield: 75–90%.[8]

    • Self-Validation: If yield is >100%, solvent occlusion or disulfide formation (impurity) has occurred.

Advanced Characterization Workflow

Distinguishing the tautomers requires a multi-modal spectral approach. A single technique is often insufficient due to rapid interconversion in solution.

Spectral Fingerprinting Table
FeatureOpen Chain (Enol-Imine)Open Chain (Keto-Enamine)Cyclic (Benzothiazoline)
IR

Strong, ~1610–1630 cm⁻¹Shifted/BroadAbsent
IR

AbsentBroad, ~3200–3400 cm⁻¹Sharp, ~3300–3350 cm⁻¹ (Secondary Amine)
IR

Weak, ~2500–2550 cm⁻¹Weak/AbsentAbsent (S is in ring)

H NMR (CH=N)
Singlet,

8.5–9.5 ppm
Singlet,

8.5–9.5 ppm
Absent

H NMR (Methine)
AbsentAbsentSinglet/Doublet,

6.0–7.5 ppm (Chiral center)

C NMR (C=N)

160–165 ppm

160–165 ppm
Absent

C NMR (Ring C)
AbsentAbsent

70–85 ppm (sp³ Carbon)
Decision Tree for Structural Assignment

Characterization Start Synthesized Compound (Solid State) IR Step 1: IR Spectroscopy Start->IR CN_Band Band at 1610-1630 cm⁻¹? IR->CN_Band Imine_Likely Schiff Base (Imine) Likely CN_Band->Imine_Likely Yes Cyclic_Likely Benzothiazoline Likely CN_Band->Cyclic_Likely No NMR Step 2: ¹H NMR (DMSO-d₆) Imine_Likely->NMR Cyclic_Likely->NMR Azomethine_H Signal at δ 8.5-9.5 ppm? NMR->Azomethine_H Open_Chain CONFIRMED: Open Chain (Enol-Imine) Azomethine_H->Open_Chain Yes (Exclusive) Methine_H Signal at δ 6.0-7.5 ppm? Azomethine_H->Methine_H No / Weak Closed_Ring CONFIRMED: Benzothiazoline (Cyclic) Methine_H->Closed_Ring Yes (Exclusive) Mixture Equilibrium Mixture (Calculate K_eq via Integration) Methine_H->Mixture Both Signals Present

Figure 2: Analytical workflow for definitive tautomer assignment.

Computational Validation (DFT)

Before synthesis, Density Functional Theory (DFT) can predict the preferred tautomer.

  • Methodology: B3LYP/6-311G(d,p) or wB97XD (to account for dispersion forces in H-bonding).

  • Solvation Model: PCM (Polarizable Continuum Model) is essential. Gas-phase calculations often erroneously favor the thiol form due to lack of stabilization for the zwitterionic or polar keto forms.

  • Key Metric: Calculate

    
    .
    
    • If

      
       kcal/mol: The compound will likely isolate as the benzothiazoline .
      
    • If

      
       kcal/mol: The compound will isolate as the Schiff base .
      
    • If

      
       kcal/mol: Expect a tautomeric mixture  in solution.
      

Biological Relevance & Application

The tautomeric state dictates the pharmacophore :

  • Metal Chelation: Only the open-chain enol-imine form effectively chelates transition metals (Cu²⁺, Zn²⁺) via the

    
     or 
    
    
    
    donor set. The benzothiazoline form must ring-open to coordinate, which can kinetically slow down metallodrug formation.
  • Antimicrobial Activity: The lipophilicity differs significantly. The benzothiazoline is generally more lipophilic (LogP is higher), potentially aiding membrane permeability before hydrolyzing or opening inside the cell to bind targets.

  • Redox Activity: The thiol group in the open chain is susceptible to oxidation (disulfide formation). The benzothiazoline form "masks" this thiol, acting as a prodrug that releases the active thiol pharmacophore only under specific conditions.

References

  • Pizzala, H., et al. (2000). Tautomerism in Schiff bases derived from 3-hydroxysalicylaldehyde. Combined X-ray diffraction, solution and solid state NMR study. Journal of the Chemical Society, Perkin Transactions 2.

  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica.

  • El-Demerdash, S. H., et al. (2023).[4] A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports.

  • Han, J., et al. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. Journal of Chemical Information and Modeling.

  • Fasina, T. M., et al. (2017).[8] Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol. ResearchGate.

Sources

Spectroscopic Characterization of o-(((2-Mercaptophenyl)imino)methyl)phenol: A Technical Guide to the Schiff Base-Benzothiazoline Equilibrium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the spectroscopic identification and structural characterization of o-(((2-Mercaptophenyl)imino)methyl)phenol. While nominally classified as a Schiff base ligand derived from salicylaldehyde and 2-aminothiophenol, this compound presents a unique characterization challenge: it exists in a dynamic equilibrium between its open Schiff base form and a cyclized benzothiazoline isomer.

For researchers and drug development professionals, distinguishing these forms is critical. The biological activity (e.g., antimicrobial, anticancer) and coordination chemistry (tridentate ONS chelation) depend entirely on which isomer is dominant in the specific solvent or solid-state environment used. This guide provides the decision logic and spectral markers required to validate the structure.

Part 1: The Structural Equilibrium (The "Chameleon" Ligand)

Before interpreting spectra, one must understand the structural duality. The condensation of salicylaldehyde and 2-aminothiophenol does not yield a static Schiff base. Instead, the imine nitrogen and the thiol group undergo an intramolecular cyclization.

The Equilibrium Pathway
  • Solid State: Predominantly exists as 2-(2-hydroxyphenyl)benzothiazoline (Closed form).

  • Solution: Exists in equilibrium, heavily influenced by solvent polarity.

  • Coordination: Upon reaction with metal ions (Zn²⁺, Cu²⁺), the ring opens, "locking" the ligand into the Schiff base form (Open form) to act as a tridentate ONS chelator.

Equilibrium cluster_0 Reactants Sal Salicylaldehyde Benz Benzothiazoline Form (Closed Ring) Dominant in Solid State Sal->Benz Condensation (-H2O) ATP 2-Aminothiophenol ATP->Benz Schiff Schiff Base Form (Open Chain) Transient/Solvent Dependent Benz->Schiff Equilibrium (Solvent/pH) Metal Metal Complex (M-ONS Coordinated) Locked Open Structure Schiff->Metal + M(II) Ion Chelation

Figure 1: The structural evolution from reactants to the metal-coordinated complex. The critical characterization step is distinguishing the Benzothiazoline from the Schiff Base.

Part 2: Spectroscopic Profiling

To validate the structure, you must look for specific "smoking gun" signals that differentiate the closed heterocyclic ring from the open azomethine chain.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for determining the isomeric ratio.

FeatureBenzothiazoline (Closed)Schiff Base (Open)
Proton Type Methine (-CH<) Azomethine (-CH=N-)
Chemical Shift (¹H) 6.0 – 7.0 ppm (Doublet or Singlet)8.5 – 9.5 ppm (Singlet)
NH / SH Signal Distinct NH signal (~4-6 ppm)SH signal often broad/weak; Phenolic OH > 10 ppm
Carbon Shift (¹³C) N-C -S (sp³) at ~70-80 ppm C =N (sp²) at ~160-165 ppm

Experimental Insight: In non-polar solvents like CDCl₃, the equilibrium often favors the benzothiazoline form. To observe the Schiff base form, use polar aprotic solvents (DMSO-d₆) which can stabilize the open zwitterionic or imine forms, or add a trace of base to deprotonate the phenol/thiol, forcing ring opening.

Infrared Spectroscopy (FT-IR)

IR provides rapid, solid-state validation.

  • The Diagnostic Band: Look for the Azomethine

    
     stretch.
    
    • Schiff Base: Strong, sharp peak at 1610–1630 cm⁻¹ .

    • Benzothiazoline: Absence of the 1610 cm⁻¹ peak.[1] Instead, look for a secondary amine

      
       stretch around 3200–3350 cm⁻¹ .
      
  • Thiol/Disulfide: A weak

    
     band at ~2550 cm⁻¹ suggests the open form, but this is often faint. Absence of S-H and presence of C-S-C (600-700 cm⁻¹) supports the closed ring.
    
UV-Visible Spectroscopy

The conjugation length differs significantly between the two forms.

  • Schiff Base: Extended conjugation between the two aromatic rings via the imine bridge results in a bathochromic shift (Red shift). Expect strong

    
     transitions >350 nm and visible yellow/orange color.
    
  • Benzothiazoline: Conjugation is interrupted at the sp³ carbon. The absorption is hypsochromically shifted (Blue shift), often appearing colorless or pale yellow.

Part 3: Advanced Characterization Protocols

Protocol A: Synthesis & Initial Verification

Self-Validating Step: The color change during synthesis is the first indicator of the equilibrium.

  • Dissolution: Dissolve 10 mmol salicylaldehyde in 20 mL absolute ethanol.

  • Addition: Add 10 mmol 2-aminothiophenol dropwise under stirring.

  • Reflux: Heat to reflux for 2-3 hours.

    • Observation: The solution typically turns deep yellow/orange (Schiff base intermediate).

  • Precipitation: Cool to room temperature.

    • Observation: A precipitate forms.[2] If the solid is pale/colorless, it has cyclized to the benzothiazoline.

  • Recrystallization: Recrystallize from ethanol/chloroform.

Protocol B: Metal-Induced Ring Opening (The "Locking" Experiment)

To prove the ligand's capacity to open, perform a test complexation.

  • Take 50 mg of the ligand (likely benzothiazoline form).

  • Dissolve in 10 mL methanol (ligand may be sparingly soluble).

  • Add 1 equivalent of Zinc Acetate dihydrate dissolved in methanol.

  • Critical Observation: The solution should instantly turn bright yellow/fluorescent. The Zn(II) ion coordinates to the Phenolic O, Imine N, and Thiol S, forcing the ring to open and stay open.

  • Spectral Check: Run an IR of the dried complex. The

    
     (3300 cm⁻¹) will disappear, and the 
    
    
    
    (1610 cm⁻¹) will appear/intensify.

Part 4: Characterization Workflow Diagram

This flowchart guides the researcher through the logical steps of identifying the compound's state.

Workflow Start Synthesized Solid Product IR Step 1: FT-IR Analysis Start->IR CheckIR Check 1600-1630 cm⁻¹ Region IR->CheckIR Closed Result: Benzothiazoline Form (Closed Ring) CheckIR->Closed No Peak (or weak) Peak at 3300 (NH) Open Result: Schiff Base Form (Open Chain) CheckIR->Open Strong Peak (C=N) NMR Step 2: ¹H NMR (DMSO-d₆) Closed->NMR Confirm in Solution Open->NMR Confirm in Solution CheckNMR Check 8.0-9.5 ppm Region NMR->CheckNMR CheckNMR->Closed Signal ~6-7 ppm (Methine) CheckNMR->Open Signal ~8.5-9.5 ppm (Azomethine)

Figure 2: Logical decision tree for spectroscopic validation. Note that solid-state (IR) and solution-state (NMR) results may differ due to solvatochromism.

References

  • Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[3] A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol.[3] Chemistry Letters, 35(5), 460-461. Link

  • Khedr, A. M., & Marwani, H. M. (2012). Synthesis, spectral, thermal and biological studies of some new thiazolidinone derivatives. Journal of Molecular Structure, 1015, 67-76. (Discusses the thione/thiol equilibrium in related heterocyclic Schiff bases). Link

  • Gholivand, K., et al. (2013). Synthesis, spectroscopic characterization and crystal structure of new Schiff bases derived from 2-aminothiophenol. Journal of Molecular Structure.
  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33, 410-421. (Context for the "locked" metal-complex forms). Link

Sources

UV-Vis absorption spectrum of o-(((2-Mercaptophenyl)imino)methyl)phenol

Technical Guide: UV-Vis Absorption Spectrum of -(((2-Mercaptophenyl)imino)methyl)phenol

Executive Summary

The compound


-(((2-Mercaptophenyl)imino)methyl)phenol


ONS (Oxygen-Nitrogen-Sulfur)



Critically, this molecule exhibits keto-enol tautomerism , governed by an intramolecular hydrogen bond (IMHB). Understanding its UV-Vis absorption profile is not merely about peak assignment; it is a diagnostic tool for assessing tautomeric equilibrium, solvent-solute interactions, and ligand purity (specifically the oxidation state of the thiol group).

Molecular Architecture & Photophysics

To interpret the spectrum, one must first understand the ground-state dynamics. The molecule exists primarily in the Enol-Imine form in non-polar solvents, stabilized by an IMHB between the phenolic hydroxyl and the azomethine nitrogen. Upon photoexcitation, the proton transfers to the nitrogen, creating a Keto-Amine species (ESIPT mechanism).

The ESIPT Mechanism

The following diagram illustrates the proton transfer pathway that dictates the optical properties.

ESIPT_MechanismEnol_GroundEnol-Imine (Ground State)Stable non-polar formAbs: ~320-340 nmEnol_ExcitedEnol* (Excited)Franck-Condon StateEnol_Ground->Enol_Excitedhv (Absorption)Keto_ExcitedKeto-Amine* (Excited)Proton Transfer (ESIPT)Enol_Excited->Keto_ExcitedFast Proton Transfer(<1 ps)Keto_GroundKeto-Amine (Ground)Relaxed StateKeto_Excited->Keto_GroundFluorescence(Large Stokes Shift)Keto_Ground->Enol_GroundBack Proton Transfer

Figure 1: The four-level ESIPT photocycle. The UV-Vis absorption primarily probes the Enol_Ground

Experimental Framework

Scientific Integrity Note: The thiol (-SH) group is prone to oxidative dimerization to form disulfides (

Synthesis & Purification (Stoichiometric Condensation)
  • Reagents: Salicylaldehyde (1.0 eq), 2-Aminothiophenol (1.0 eq), Ethanol (Absolute).

  • Condition: Reflux under N

    
     atmosphere for 2–4 hours.
    
  • Purification: Recrystallization from hot ethanol is mandatory to remove unreacted amine (which absorbs at <300 nm) and disulfide byproducts.

UV-Vis Measurement Protocol

This workflow ensures data reproducibility and baseline validity.

UV_ProtocolStockStock Preparation1.0 mM in DMSO(Prevents precipitation)DilutionWorking Solutions10-50 µM(Solvents: EtOH, MeCN, CHCl3)Stock->DilutionDilute immediatelybefore useBlankBaseline CorrectionDual-beam or solvent blankMatch cuvettes!Dilution->BlankAliquotScanSpectral Scan200 - 600 nmScan Speed: MediumBlank->ScanValidationBeer-Lambert PlotLinearity check at λmaxScan->ValidationIf Abs > 1.0,dilute further

Figure 2: Step-by-step spectroscopic workflow ensuring linearity and solvent compatibility.

Spectral Analysis & Solvatochromism

The absorption spectrum of

Band Assignments
Band Region (nm)Transition TypeElectronic OriginSolvent Sensitivity
210 – 240

Benzene ring (E2 band)Low
260 – 290

Phenolic/Thiol aromatic system (K band)Moderate (Red shift in polar)
315 – 340

Azomethine (C=N) linkageHigh (Blue shift in H-bond donors)
> 400 CT / KetoCharge Transfer or Keto-tautomerAppears in highly polar/protic solvents
Solvatochromic Behavior
  • Non-Polar (e.g., Chloroform, Toluene): The spectrum is dominated by the Enol form. You will see a sharp peak around 325 nm (

    
    ). The intramolecular H-bond is intact.
    
  • Polar Aprotic (e.g., DMSO, DMF): These solvents disrupt the intramolecular H-bond. The 325 nm band may broaden or redshift slightly due to dipole stabilization.

  • Polar Protic (e.g., Methanol, Ethanol): Can facilitate the formation of the cis-Keto form or intermolecular H-bonding. A new, broad band may appear between 400–450 nm , giving the solution a yellow/orange tint. This is the diagnostic signature of the keto tautomer [1].

Application: Metal Sensing & Chelation

The spectral response of this ligand to metal ions is the basis for its use in drug development (metallo-pharmaceuticals) and sensing.

  • Mechanism: The ligand coordinates via the Phenolic O, Imine N, and Thiol S (tridentate ONS).

  • Spectral Shift: Upon adding ions like Zn

    
     or Cu
    
    
    :
    • The band at ~325 nm decreases (loss of free azomethine).

    • A new band emerges at 380–420 nm .

    • Why? Metal coordination forces the ligand into a planar configuration, extending conjugation and facilitating Ligand-to-Metal Charge Transfer (LMCT) [2].

Cautionary Note: If the spectrum shows a band at >400 nm without metal addition, check your solvent purity. Acidic impurities in chloroform can protonate the imine, mimicking metal coordination.

References

  • Solvatochromism and Tautomerism in Salicylideneanilines Source: Journal of Molecular Structure Context: Establishes the baseline for enol-keto equilibrium in Schiff bases.

  • Synthesis and characterization of poly-2-[(4-mercaptophenyl) imino methyl] phenol Source: Synthetic Metals (via AVESİS) Context: Provides comparative spectral data for the mercaptophenyl-imino system.

  • ESIPT Mechanism in Phenolic Schiff Bases Source: MDPI Molecules Context: Detailed mechanistic breakdown of the proton transfer cycle.

Crystal Structure & Coordination Dynamics of o-(((2-Mercaptophenyl)imino)methyl)phenol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Chemists and Pharmacologists

Executive Summary: The "Chameleon" Ligand

The compound o-(((2-Mercaptophenyl)imino)methyl)phenol (often abbreviated as


 or similar derivatives) represents a critical class of ONS (Oxygen-Nitrogen-Sulfur) donor ligands. For researchers in drug discovery and coordination chemistry, this molecule is not statically defined; it is a structural "chameleon."

The Core Insight: In the solid state, the free ligand rarely exists as the open Schiff base implied by its name. Instead, it predominantly cyclizes into a benzothiazoline derivative. However, upon coordination with transition metals (Zn, Cu, Ni), the ring opens, stabilizing the tridentate Schiff base form. Understanding this Ring-Chain Tautomerism is the prerequisite for successful crystallization and rational drug design.

Structural Theory: The Benzothiazoline-Schiff Base Equilibrium

The crystallographic identity of this compound relies on the equilibrium between the open imine form and the closed heterocyclic form.

The Mechanism

The reaction between salicylaldehyde and 2-aminothiophenol initially forms the Schiff base (imine). However, the nucleophilic sulfur attacks the imine carbon, leading to cyclization.

  • Form A (Benzothiazoline): The thermodynamically stable form in the solid state (free ligand). Characterized by an

    
     hybridized carbon at the junction.
    
  • Form B (Schiff Base): The "open" form. Stabilized by:

    • Polar solvents (to a degree).

    • Metal Chelation (The Template Effect): Metal ions lock the sulfur and nitrogen into position, forcing the ring open.

Visualization of the Equilibrium

The following diagram illustrates the structural transformation that dictates the crystallography.

Equilibrium Precursors Salicylaldehyde + 2-Aminothiophenol SchiffBase Open Schiff Base (Transient/Solution) Precursors->SchiffBase Condensation (-H2O) Benzo Benzothiazoline (Solid State Dominant) SchiffBase->Benzo Cyclization (Fast) Complex Metal Complex (M-ONS) (Stabilized Open Form) SchiffBase->Complex + Metal Ion (M2+) Chelation Stabilization Benzo->SchiffBase Equilibrium

Figure 1: The Ring-Chain Tautomeric Equilibrium. The free ligand prefers the blue state (Benzothiazoline), while drug-active metal complexes lock into the green state (Open Schiff Base).

Experimental Protocols

Synthesis of the Ligand Precursor

Note: This protocol targets the benzothiazoline form, which is the stable precursor for complexation.

Reagents: Salicylaldehyde (10 mmol), 2-Aminothiophenol (10 mmol), Ethanol (Absolute).

  • Dissolution: Dissolve 1.25 g of 2-aminothiophenol in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.22 g of salicylaldehyde dropwise under constant stirring. The solution will turn deep yellow/orange.

  • Reflux: Reflux the mixture at 70°C for 3 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature. Yellow needle-like crystals will precipitate.

  • Quality Control (Critical):

    • IR Check: Look for the absence of a strong

      
       peak (approx 1610-1630 cm⁻¹) and the presence of an 
      
      
      
      stretch (3300 cm⁻¹), confirming the benzothiazoline structure. If the
      
      
      is dominant, you have the Schiff base (rare in solid state without modification).
Synthesis of Metal Complexes (The "Opening" Step)

Target: [M(Ligand)] where M = Zn(II), Cu(II), or Ni(II).

  • Metal Solution: Dissolve 1 mmol of Metal Acetate (e.g.,

    
    ) in 10 mL methanol.
    
  • Ligand Solution: Dissolve 1 mmol of the benzothiazoline precursor in 10 mL ethanol.

  • Mixing: Add the metal solution to the ligand solution.

  • Observation: A rapid color change (often to dark green for Cu or bright yellow-fluorescent for Zn) indicates ring opening and chelation.

  • Reflux: Reflux for 2 hours to ensure complete conversion.

  • Slow Evaporation: Filter and leave the filtrate for slow evaporation at room temperature. Single crystals suitable for XRD usually form within 3-5 days.

Crystallographic Characterization

Comparative Crystal Data

The following table summarizes the typical crystallographic parameters observed when comparing the free ligand (Benzothiazoline form) vs. its Metal Complex (Schiff Base form).

ParameterFree Ligand (Benzothiazoline)Metal Complex (e.g., Zn-ONS)
Crystal System Monoclinic / OrthorhombicMonoclinic / Triclinic
Space Group Typically

or

Typically

or

Key Bond: C-N 1.45 - 1.48 Å (Single Bond)1.28 - 1.30 Å (Double Bond

)
Key Bond: C-S 1.84 - 1.87 Å (

)
1.72 - 1.75 Å (

)
Coordination None (Intramolecular H-bond)Tridentate (ONS)
Geometry Folded "Butterfly" shapeDistorted Octahedral or Square Planar
Structural Nuances
  • The "Fold": The benzothiazoline ring is not planar; it exhibits a "puckered" envelope conformation due to the

    
     carbon.
    
  • The "Planarity": Upon complexation, the ligand becomes highly planar to accommodate the metal ion, extending the

    
    -conjugation. This planarity is crucial for intercalation  into DNA, a primary mechanism for its anticancer activity.
    
  • Packing: The complexes often form dimers in the crystal lattice, held together by

    
     stacking interactions between the phenolate rings of adjacent molecules (centroid-centroid distances ~3.6 Å).
    

Biological Relevance (SAR)

The crystal structure directly informs the biological activity. The "Open" ONS complexes exhibit significantly higher cytotoxicity than the free ligand.

Mechanism of Action:

  • Chelation Theory: The polarity of the metal ion is reduced by the overlap of the ligand orbital. This increases the lipophilicity of the complex, allowing it to penetrate the lipid bilayer of bacterial or cancer cell walls more easily than the free ligand.

  • Planarity: The planar nature of the coordinated Schiff base (confirmed by XRD) allows for effective intercalation between DNA base pairs.

SAR Ligand Free Ligand (Benzothiazoline) Complex Metal Complex (Planar ONS) Ligand->Complex Coordination CellWall Cell Membrane Permeability Complex->CellWall Increased Lipophilicity DNA DNA Intercalation (Target) CellWall->DNA Entry Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Replication Block

Figure 2: Structure-Activity Relationship (SAR) pathway. The crystallographic planarity of the complex is the key driver for DNA intercalation.

References

  • Synthesis and Tautomerism

    • Kaya, I., & Yıldırım, M. (2011). Synthesis, characterization, and biological activity of ONS donor Schiff base and its metal complexes.
    • Context: Defines the synthesis and the critical oxidative polycondens
    • (Representative DOI)

  • Crystallographic Data (Benzothiazoline vs. Schiff Base)

    • Tiekink, E. R. T., et al. (2006). Crystal structure of 2-(2-hydroxyphenyl)benzothiazoline. Crystallographic Reports.
    • Context: Provides the baseline bond lengths for the closed form.
    • (General IUCr Database Access)

  • Metal Complexation & Biological Activity

    • Yousef, T. A., et al. (2013). Synthesis, characterization and biological activity of some transition metal complexes with Schiff base derived from 2-aminothiophenol. Spectrochimica Acta Part A.
    • Context: Validates the "Chelation Theory" and increased activity of the complexes.
  • General Structural Reference

    • Cambridge Structural Database (CSD). Search terms: "2-(2-hydroxyphenyl)benzothiazoline" and "Salicylaldehyde 2-aminothiophenol complex".

Technical Whitepaper: Solvation Profile of o-(((2-Mercaptophenyl)imino)methyl)phenol

[1]

Executive Summary: The Tautomeric Identity Crisis

For researchers working with o-(((2-Mercaptophenyl)imino)methyl)phenol (CAS: 3411-95-8 for the closed form), understanding its solubility requires first addressing its structural duality.[1] This compound exists in a dynamic equilibrium between two forms:[1]

  • The Schiff Base (Open Form): o-(((2-Mercaptophenyl)imino)methyl)phenol.[1] This form typically exists when coordinated to metal ions (tridentate ONS ligand).

  • The Benzothiazoline (Closed Form): 2-(2-hydroxyphenyl)benzothiazoline .[1][2][3] In the solid state and in most organic solutions, the compound predominantly exists in this cyclized form due to the nucleophilic attack of the thiol group on the imine carbon.

Critical Insight: When you purchase or synthesize this ligand, you are handling the benzothiazoline form. Solubility protocols must therefore target the physicochemical properties of the benzothiazoline heterocycle, not the open imine.

Physicochemical Characterization & Solvation Data

Solubility Profile

The following data synthesizes experimental observations for the stable benzothiazoline form.

Solvent ClassSolventSolubility RatingPrimary ApplicationMechanistic Note
Polar Protic Ethanol (EtOH) High (Hot) / Mod (Cold)Recrystallization / SynthesisIdeal for purification; temperature-dependent solubility allows for high-yield crystal recovery [1, 2].[1]
Methanol (MeOH) ModerateSynthesis / WashingOften used to wash crude precipitates; less effective for recrystallization than EtOH due to higher solubility at room temp [3].[1]
Polar Aprotic DMSO High NMR / Bio-Assays Disrupts intermolecular H-bonding; stabilizes the open form in trace amounts via H-bond acceptance [3, 4].[1]
DMF HighSynthesis / CatalysisExcellent solubilizer for metal complexation reactions; often used in antimicrobial screening [2].
Chlorinated Dichloromethane (DCM) Moderate/HighExtractionUseful for liquid-liquid extraction from aqueous layers; solubilizes the neutral benzothiazoline well.[1]
Aqueous Water Insoluble Anti-Solvent Hydrophobic benzothiazoline core prevents dissolution; water is used to precipitate the product from ethanolic solutions [1].
Tautomeric Equilibrium & Solvent Effects

The solubility behavior is governed by the equilibrium shown below. Polar aprotic solvents (DMSO, DMF) can influence the rate of ring opening/closing, which is critical when using the compound as a ligand for metal coordination.

TautomerismOpenOpen Schiff Base Form(Imine-Thiol)*Unstable in free state*ClosedClosed Benzothiazoline Form(Heterocycle)*Stable Solid*Open->Closed  Spontaneous Cyclization(Nucleophilic Attack of -SH)MetalMetal Complex(M-ONS Coordination)Open->Metal  + Metal Ion (M2+)(Traps Open Form)Closed->Open  Equilibrium in Solution(Trace Amounts)

Figure 1: The structural equilibrium governing solubility and reactivity. The closed benzothiazoline form is the dominant species in organic solvents.

Experimental Protocols

Recrystallization Protocol (Purification)

This protocol utilizes the temperature-dependent solubility in ethanol to yield high-purity crystals suitable for X-ray diffraction or biological screening.[1]

Reagents: Crude 2-(2-hydroxyphenyl)benzothiazoline, Absolute Ethanol (99%).[1]

  • Saturation: Place 1.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 20 mL of absolute ethanol.

  • Heating: Heat the mixture gently on a hot plate (approx. 60–70°C) with magnetic stirring until the solid completely dissolves. If undissolved particles remain after boiling, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed. For maximum yield, place the flask in a refrigerator (4°C) overnight.

  • Collection: Filter the resulting crystals (often yellow/orange needles) using vacuum filtration.

  • Washing: Wash the crystals with 5 mL of ice-cold ethanol to remove surface impurities.

  • Drying: Dry in a vacuum desiccator over CaCl₂ or silica gel.

Solubility Determination (Saturation Shake-Flask Method)

Use this protocol to determine precise solubility limits for specific assay buffers.[1]

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of the target solvent (e.g., DMSO) in a sealed HPLC vial.

  • Equilibration: Shake or vortex at 25°C for 24 hours to ensure saturation.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification: Remove the supernatant and dilute with a mobile phase (e.g., Acetonitrile) for HPLC-UV analysis (detection typically at ~280-300 nm).[1]

Mechanistic Insights & Applications

Metal Coordination (Ligand Activation)

While the compound dissolves as a benzothiazoline, it reacts as a Schiff base. When a metal salt (e.g., Zinc Acetate, Nickel Chloride) is added to the ethanolic solution, the metal ion acts as a "thermodynamic sink." It coordinates to the O, N, and S atoms of the trace "open" form, shifting the equilibrium entirely toward the Schiff base complex.

  • Implication: You do not need to isolate the unstable open form. Simply dissolve the stable benzothiazoline in Ethanol/DMF and add the metal salt.

Biological Assay Formulation

For antimicrobial or cytotoxic assays [2]:

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO . The compound is stable in DMSO for weeks if stored at -20°C.

  • Working Solution: Dilute the stock into the culture medium. Ensure the final DMSO concentration is <1% to avoid solvent toxicity. Note that rapid dilution into aqueous media may cause microprecipitation of the benzothiazoline form; always vortex immediately.

Workflow Visualization

WorkflowRawCrude Reaction Product(Salicylaldehyde + 2-Aminothiophenol)RecrystRecrystallizationSolvent: Hot EthanolRaw->Recryst PurificationPurePure 2-(2-hydroxyphenyl)benzothiazoline(Solid)Recryst->Pure Cooling & FiltrationStockDMSO Stock Solution(10 mM)Pure->Stock Dissolution for Bio-AssayCoordMetal Complexation(in EtOH/DMF)Pure->Coord + Metal Salt (M2+)

Figure 2: Operational workflow from synthesis to application, highlighting the central role of the purified benzothiazoline solid.

References

  • LookChem. (n.d.). 2-(2-Hydroxyphenyl)benzothiazole Properties and Solubility Data. Retrieved from [Link]

  • Fasina, T. M., et al. (2017).[4] Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol. ResearchGate. Retrieved from [Link]

  • Padalkar, V. S., et al. (2023). The solvent-regulated excited state reaction mechanism of 2-(2'-hydroxyphenyl)benzothiazole aggregates. PubMed.[1] Retrieved from [Link]

thermal degradation analysis of poly-4-[(2-mercaptophenyl) imino methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Degradation Analysis of Poly-4-[(2-mercaptophenyl) imino methyl]phenol

Abstract

This technical guide provides a comprehensive framework for the , a representative poly-Schiff base. While direct literature on this specific polymer is sparse, this document synthesizes established principles of polymer chemistry and thermal analysis, drawing parallels from structurally related polymers to construct a robust analytical strategy. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. It covers the core principles of thermogravimetric analysis (TGA) and differential thermal analysis (DTA), details a self-validating experimental workflow, and delves into the mechanistic interpretation of potential degradation pathways. All quantitative data is summarized for clarity, and key processes are visualized using Graphviz diagrams. The methodologies and interpretations are grounded in authoritative references to ensure scientific integrity and trustworthiness.

Introduction

Overview of Poly-Schiff Bases: Synthesis, Properties, and Applications

Poly-Schiff bases, also known as poly-azomethines or poly-imines, are a class of polymers characterized by the presence of the imine (-C=N-) group in their main chain. They are typically synthesized through the polycondensation reaction between a diamine and a dicarbonyl compound (such as a dialdehyde or diketone). The versatility in the choice of monomers allows for the tuning of their chemical and physical properties, leading to a wide range of applications. These polymers are noted for their excellent thermal stability, mechanical strength, and interesting optical and electronic properties. Consequently, they find use in high-performance materials, coordination chemistry, and as catalysts.

Specifics of Poly-4-[(2-mercaptophenyl) imino methyl]phenol: Structure and Potential Significance

Poly-4-[(2-mercaptophenyl) imino methyl]phenol incorporates several key functional groups that are expected to define its properties. The phenolic hydroxyl (-OH) group can enhance solubility in certain solvents and provides a site for further chemical modification. The mercaptophenyl group (-SH) introduces a sulfur atom, which can influence the polymer's thermal behavior and its ability to coordinate with metal ions. The Schiff base linkage forms the polymer backbone. The combination of these groups suggests potential applications in areas such as antioxidant materials, metal chelation, and thermally stable resins.

The Critical Role of Thermal Stability in Polymer Applications

The thermal stability of a polymer is a critical parameter that determines its processing conditions and end-use applications. Understanding how a polymer behaves at elevated temperatures is essential for defining its service temperature range and predicting its lifetime. Thermal degradation involves the breaking of chemical bonds, leading to a loss of mass and changes in physical and chemical properties. For poly-Schiff bases, thermal analysis provides insights into their decomposition patterns, which is crucial for their application in high-temperature environments.

Core Principles of Thermal Analysis

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA): The "What" and "How Much" of Degradation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting plot of mass versus temperature, known as a thermogram, provides quantitative information about the thermal stability and composition of the material. Each step in the thermogram corresponds to a mass loss event, such as the evaporation of volatiles or the decomposition of the polymer backbone.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): The "When" and "How" of Thermal Events

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events. Differential Scanning Calorimetry (DSC) is a related, more quantitative technique that measures the heat flow to or from a sample. Both are invaluable for identifying phase transitions like melting and glass transitions, as well as crystallization and decomposition events.

Hyphenated Techniques: Evolved Gas Analysis (EGA)

For a more in-depth understanding of the degradation mechanism, TGA can be coupled with other analytical techniques, such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), to identify the gaseous products evolved during decomposition. This is known as Evolved Gas Analysis (EGA).

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust protocol for the thermal analysis of poly-4-[(2-mercaptophenyl) imino methyl]phenol using TGA and DTA.

Materials and Instrumentation
  • Sample: Poly-4-[(2-mercaptophenyl) imino methyl]phenol, finely ground powder, dried under vacuum at 60 °C for 24 hours to remove residual solvent and moisture.

  • Instrumentation: A simultaneous TGA/DTA thermal analyzer.

  • Crucibles: Alumina or platinum crucibles.

  • Purge Gas: High-purity nitrogen (for inert atmosphere) or dry air (for oxidative degradation studies) with a constant flow rate (e.g., 50-100 mL/min).

Step-by-Step TGA/DTA Protocol
  • Tare an empty, clean crucible on a microbalance.

  • Place a small, representative amount of the dried polymer sample (typically 5-10 mg) into the crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Record the exact mass of the sample.

  • Ensure the TGA/DTA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Select the desired purge gas. For studying inherent thermal stability, an inert nitrogen atmosphere is used. To assess stability in air, an oxidative atmosphere is employed.

  • Set the purge gas flow rate to the desired value.

  • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

  • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C). A heating rate of 10 °C/min is a common choice that provides a good balance between resolution and experiment time.

  • Hold at the final temperature for a short period to ensure all reactions have completed.

Data Acquisition and Initial Processing

The instrument software will record the sample mass, temperature, and DTA signal as a function of time. The primary outputs will be the TGA curve (percent weight loss vs. temperature) and the DTA curve (temperature difference vs. temperature). From the TGA curve, key parameters such as the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the final temperature are determined.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Processing p1 Dry Polymer p2 Weigh Sample (5-10 mg) p1->p2 r1 Load Sample p2->r1 s1 Calibrate Instrument s2 Set Purge Gas (N2) s1->s2 s3 Set Heating Rate (10°C/min) s2->s3 r2 Run Thermal Program s3->r2 r1->r2 d1 Obtain TGA/DTA Curves r2->d1 d2 Determine Tonset, Tmax d1->d2

TGA/DTA Experimental Workflow.

Mechanistic Interpretation of Thermal Degradation

The thermal degradation of poly-4-[(2-mercaptophenyl) imino methyl]phenol is expected to be a multi-step process, given its complex structure.

Expected Degradation Pathways

An initial, small weight loss at temperatures below 150 °C can be attributed to the evaporation of absorbed moisture or trapped solvent from the synthesis process. This step is typically endothermic.

The main degradation is likely to begin with the cleavage of the weakest bonds in the polymer chain. The imine (-C=N-) bond is a probable site for initial scission at elevated temperatures. The decomposition of the phenolic groups may also contribute significantly to the weight loss in the main degradation stages. This is often a complex process involving multiple simultaneous reactions.

The mercapto (-SH) group can influence the degradation pathway. It may participate in cross-linking reactions at intermediate temperatures, potentially enhancing the thermal stability of the resulting char. At higher temperatures, the C-S bond will likely break, leading to the evolution of sulfur-containing volatile products.

At high temperatures (above 600 °C), the polymer is expected to form a stable carbonaceous char. The amount of char residue is an indicator of the flame-retardant properties of the polymer. A higher char yield is generally desirable for such applications.

Degradation_Pathway cluster_main_degradation Main Degradation Processes Polymer Polymer Structure Stage1 <150°C: Loss of H2O/Solvent Polymer->Stage1 Stage2 250-450°C: Main Degradation Stage1->Stage2 Stage3 >500°C: Char Formation Stage2->Stage3 Imine Imine Bond Scission Stage2->Imine Phenol Phenolic Group Decomposition Stage2->Phenol Mercapto C-S Bond Cleavage Stage2->Mercapto Char Stable Char Residue Stage3->Char Volatiles Volatile Products (H2O, CO2, SO2, etc.) Imine->Volatiles Phenol->Volatiles Mercapto->Volatiles

Proposed Thermal Degradation Pathway.
Kinetic Analysis of Degradation (Optional Advanced Section)

To gain deeper insights into the degradation mechanism, the kinetics of the process can be studied. This typically involves performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

Kinetic analysis can be performed using model-free (isoconversional) methods or model-fitting methods. Model-free methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are often preferred as they do not require prior assumptions about the reaction mechanism.

These methods allow for the calculation of the activation energy (Ea) of the degradation process. The activation energy is a measure of the energy barrier that must be overcome for the degradation to occur. A higher activation energy generally corresponds to greater thermal stability.

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and comparison.

Tabulated TGA/DTA Data Summary
ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Tonset (°C)[Insert Value][Insert Value]
Tmax Stage 1 (°C)[Insert Value][Insert Value]
Weight Loss Stage 1 (%)[Insert Value][Insert Value]
Tmax Stage 2 (°C)[Insert Value][Insert Value]
Weight Loss Stage 2 (%)[Insert Value][Insert Value]
Char Residue at 800°C (%)[Insert Value][Insert Value]
DTA Peak 1 (°C)[Insert Value][Insert Value]
DTA Peak 2 (°C)[Insert Value][Insert Value]

Note: The values in this table are placeholders and should be populated with experimental data.

Conclusion: Synthesizing the Findings

The provides critical insights into its thermal stability and decomposition mechanism. By employing a systematic approach involving TGA and DTA, researchers can quantify the polymer's stability, identify key degradation stages, and propose a plausible degradation pathway. The presence of phenolic and mercapto groups is expected to significantly influence the degradation behavior, potentially leading to complex decomposition profiles and the formation of a stable char residue at high temperatures. Further investigation using hyphenated techniques like TGA-MS would provide definitive identification of the evolved gaseous products, allowing for a more detailed elucidation of the degradation mechanism. The methodologies and interpretative framework presented in this guide offer a solid foundation for the comprehensive thermal characterization of this and related poly-Schiff bases.

References

  • A. S. Aswar, S. R. Aswale, S. V. Khond, P. G. Mahajan, and R. G. Weginwar. Synthesis, Characterization, and Thermal Studies of Some Novel Schiff Base Polymers. E-Journal of Chemistry, 8(1), 2011, pp. 211-216. [Link]

  • T. M. Ovsyannikova, O. V. Datsko, O. V. Vashchenko, and V. V. Kytysh. Synthesis and Properties of New Poly(Schiff base)s Based on 2,7-Diaminofluorene. Chemistry & Chemical Technology, 13(1), 2019, pp. 41-47. [Link]

Electrochemical Architecture & Band Gap Engineering of Mercaptophenyl Imine Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Mercaptophenyl Imine Phenols , a class of Schiff bases derived from the condensation of salicylaldehyde derivatives with 2-aminothiophenol. These molecules possess a unique "tridentate" electronic structure (N, O, S donors) characterized by Excited-State Intramolecular Proton Transfer (ESIPT) and thiol-disulfide redox switching. This document details their electrochemical profiling, band gap determination (


), and synthesis, designed for researchers in organic electronics and medicinal chemistry.

Molecular Architecture & Electronic Theory

The electronic behavior of mercaptophenyl imine phenols is governed by the interplay between the azomethine spacer (


), the phenolic hydroxyl  (

), and the mercapto (

) group.
Tautomeric Equilibrium

Unlike simple imines, these compounds exist in a dynamic equilibrium between the Enol-Imine (benzenoid) and Keto-Amine (quinonoid) forms. This tautomerism dictates the Highest Occupied Molecular Orbital (HOMO) energy levels.

  • Enol-Imine: Dominant in non-polar solvents; characterized by intramolecular hydrogen bonding (

    
    ).
    
  • Keto-Amine: Stabilized in polar solvents and excited states; responsible for the large Stokes shift observed in fluorescence applications.

The Thiol Switch

The presence of the


 group at the ortho position of the amine ring introduces a secondary redox center. Unlike the phenol group, which undergoes irreversible oxidation to quinones, the thiol group can undergo reversible oxidative coupling to form disulfides (

), a property vital for self-healing materials and biological redox sensing.

Electrochemical Characterization

Cyclic Voltammetry (CV) is the primary tool for mapping the frontier molecular orbitals (FMOs). The electrochemical behavior is defined by three distinct events:

Redox Mechanisms
EventPotential Range (vs Ag/AgCl)MechanismReversibility
Anodic I +0.4 V to +0.8 VOxidation of

to disulfide dimer (

).
Quasi-Reversible
Anodic II +0.9 V to +1.3 VOxidation of Phenolic

to phenoxy radical/quinone.
Irreversible
Cathodic -1.2 V to -1.8 VReduction of Azomethine

to amine anion.
Quasi-Reversible
HOMO-LUMO Calculation

The band gap (


) is the energy difference between the HOMO and LUMO.[1] In electrochemical terms, these are derived from the onset potentials  (

) of the oxidation and reduction peaks.[2]

The Equations:





Note: The value "4.8 eV" represents the energy of the vacuum level relative to the Ferrocene/Ferrocenium (


) redox couple. Calibration with internal Ferrocene is mandatory for accuracy.
Visualization: Electrochemical Workflow

The following diagram illustrates the logic flow from raw CV data to calculated energy levels.

CV_Workflow Sample Mercaptophenyl Imine Phenol (in DMF/Acetonitrile) CV_Run Cyclic Voltammetry Scan (-2.0V to +2.0V) Sample->CV_Run Ox_Peak Anodic Scan (Oxidation) CV_Run->Ox_Peak Red_Peak Cathodic Scan (Reduction) CV_Run->Red_Peak E_onset_ox Determine E_onset(ox) Ox_Peak->E_onset_ox E_onset_red Determine E_onset(red) Red_Peak->E_onset_red Calc_HOMO Calculate HOMO -(E_onset + 4.8 eV) E_onset_ox->Calc_HOMO Calc_LUMO Calculate LUMO -(E_onset + 4.8 eV) E_onset_red->Calc_LUMO BandGap Electrochemical Band Gap (E_g = LUMO - HOMO) Calc_HOMO->BandGap Calc_LUMO->BandGap

Figure 1: Logic flow for extracting band gap energy from Cyclic Voltammetry data.

Band Gap Determination: Optical vs. Electrochemical

While CV provides transport gaps, UV-Vis spectroscopy provides the optical band gap. Discrepancies between the two (typically 0.3–0.5 eV) arise from the exciton binding energy .

Optical Band Gap Protocol (Tauc Plot)
  • Absorbance: Measure UV-Vis spectrum in ethanol (

    
     M).
    
  • Transition: Identify the

    
     transition (typically 300–400 nm).
    
  • Calculation: Plot

    
     vs. Energy (
    
    
    
    ). Extrapolate the linear region to the x-axis to find
    
    
    .

Comparison Table: Typical Values for Mercaptophenyl Imine Phenols

Parameter Typical Value Determinant Factor

| Optical Gap (


)  | 2.8 – 3.4 eV | Conjugation length, Substituents on phenol ring (

lowers gap). | | HOMO Level | -5.2 to -5.8 eV | Electron donating groups on phenol raise HOMO. | | LUMO Level | -2.1 to -2.8 eV | Electron withdrawing groups on imine lower LUMO. |

Experimental Protocols (Self-Validating)

Synthesis of N-(2-mercaptophenyl)salicylaldimine

Rationale: This condensation must be performed under anhydrous conditions to prevent hydrolysis of the imine bond.

  • Reagents: Dissolve 2-aminothiophenol (10 mmol) and Salicylaldehyde (10 mmol) separately in absolute ethanol (20 mL each).

  • Mixing: Add the aldehyde solution dropwise to the amine solution under constant stirring.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst) to protonate the carbonyl oxygen, facilitating nucleophilic attack.

  • Reflux: Heat at 70°C for 3-4 hours. The color typically shifts to deep yellow/orange.

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent to 20% volume and cool overnight.

  • Validation:

    • FT-IR: Look for disappearance of

      
       (~1660 
      
      
      
      ) and appearance of
      
      
      (~1615
      
      
      ).
    • NMR: Singlet at

      
       8.5-9.0 ppm confirms azomethine proton.
      
Cyclic Voltammetry Setup

Rationale: Oxygen interferes with reduction peaks; rigorous degassing is critical.

  • Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) in anhydrous Acetonitrile or DMF.

  • Electrodes:

    • Working: Glassy Carbon (polished with 0.05

      
       alumina).
      
    • Counter: Platinum Wire.[3]

    • Reference: Ag/AgCl (3M KCl) or non-aqueous

      
      .
      
  • Procedure:

    • Purge solution with

      
       or Ar gas for 10 minutes.
      
    • Record background scan (electrolyte only).

    • Add analyte (1 mM concentration).

    • Scan from 0 V

      
       +1.5 V 
      
      
      
      -2.0 V
      
      
      0 V at 100 mV/s.
    • Add Ferrocene internal standard at the end to calibrate potential.

Visualization: Synthesis & Tautomerism

This diagram depicts the chemical synthesis and the resulting structural equilibrium.

Synthesis_Pathway Salicylaldehyde Salicylaldehyde (C=O donor) Reflux Reflux in Ethanol (Glacial Acetic Acid Cat.) - H2O Salicylaldehyde->Reflux Aminothiophenol 2-Aminothiophenol (NH2/SH donor) Aminothiophenol->Reflux Enol Enol-Imine Form (Stable in solid state) Reflux->Enol Keto Keto-Amine Form (ESIPT Active / Polar Solvents) Enol->Keto Tautomerism (H-transfer)

Figure 2: Synthesis pathway and tautomeric equilibrium of mercaptophenyl imine phenols.

Applications & Relevance[4][5][6]

  • Corrosion Inhibition: The high electron density on the N, O, and S atoms allows these molecules to adsorb strongly onto metal surfaces (like mild steel), blocking corrosion sites. The calculated

    
     directly correlates with inhibition efficiency (higher HOMO = better donor).
    
  • Fluorescent Sensors: The ESIPT mechanism (Enol

    
     Keto*) leads to large Stokes shifts. Binding of metal ions (e.g., 
    
    
    
    ,
    
    
    ) inhibits ESIPT, causing a "Turn-On" fluorescence response.
  • Biological Activity: The azomethine linkage is pharmacologically active. The presence of the thiol group enhances antibacterial activity against Gram-positive bacteria by interacting with enzymatic thiol groups.

References

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol. ResearchGate. Available at: [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube (Educational Resource). Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes. National Institutes of Health (NIH). Available at: [Link]

  • Electronic Supplementary Information for Poly(Schiff base)s. Royal Society of Chemistry. Available at: [Link]

Sources

Redox-Active Scaffolds: A Technical Guide to Phenolic Schiff Bases with Thiol Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of phenolic Schiff bases incorporating thiol (-SH) moieties, a class of "soft-hard" hybrid ligands with exceptional antioxidant and metal-chelating capabilities. Unlike standard polyphenols, the integration of a thiol group into the salicylaldimine scaffold creates a multi-targeted antioxidant system capable of breaking radical chains via Hydrogen Atom Transfer (HAT) and arresting metal-induced oxidation via high-affinity chelation.

This document is designed for medicinal chemists and drug developers. It moves beyond basic synthesis to address critical stability challenges (e.g., disulfide dimerization, ring-chain tautomerism) and provides self-validating protocols for assessing antioxidant potency.

Chemical Rationale: The O-N-S Pharmacophore

The therapeutic value of thiol-functionalized phenolic Schiff bases lies in their ability to act as O-N-S tridentate ligands . This structure combines three distinct redox-active centers:

  • Phenolic Hydroxyl (Hard Donor): The primary site for radical scavenging via HAT. It stabilizes the resulting phenoxyl radical through resonance with the aromatic ring and the azomethine double bond.

  • Azomethine Linker (-C=N-): Acts as an electron sink, delocalizing spin density and facilitating metal coordination.

  • Thiol Group (Soft Donor): Provides dual functionality—direct scavenging of reactive nitrogen species (RNS) and high-affinity sequestration of soft/borderline metal ions (e.g., Cu⁺, Zn²⁺), preventing Fenton-type radical generation.

The Tautomerism Trap

Critical Insight: Researchers must be aware of the ring-chain tautomerism inherent in these compounds. Schiff bases derived from 2-aminothiophenol and salicylaldehyde exist in equilibrium between the open imine form (active antioxidant) and the closed benzothiazoline form (inactive).

  • Imine Form: Planar, conjugated, high antioxidant activity.

  • Benzothiazoline Form: Non-planar, heterocyclic, reduced H-donating capacity.

  • Control: Solvent polarity strongly influences this equilibrium. Polar protic solvents (methanol) favor the benzothiazoline form, while non-polar solvents favor the active imine form.

Synthesis Strategy & Integrity

Synthesis of thiol-containing Schiff bases requires strict control over oxidation states to prevent the formation of disulfide dimers (–S–S–), which renders the thiol inactive.

Validated Protocol: Inert Atmosphere Condensation

Objective: Synthesize N-(2-mercaptophenyl)salicylaldimine without thiol oxidation.

Reagents:

  • Salicylaldehyde (1.0 eq)[1]

  • 2-Aminothiophenol (1.0 eq)

  • Ethanol (Anhydrous)

  • Nitrogen (

    
    ) or Argon gas
    

Step-by-Step Methodology:

  • System Purge: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and a rubber septum. Purge with

    
     for 15 minutes to remove atmospheric oxygen.
    
  • Solubilization: Dissolve 2-aminothiophenol (10 mmol) in 20 mL anhydrous ethanol under positive

    
     pressure.
    
  • Addition: Add salicylaldehyde (10 mmol) dropwise via syringe. The solution will typically turn bright yellow/orange, indicating imine formation.

  • Catalysis (Optional): If reaction is slow, add 2-3 drops of glacial acetic acid. Avoid strong bases which promote disulfide formation.

  • Reflux: Heat to reflux (78°C) for 2–4 hours under continuous

    
     flow.
    
  • Isolation: Cool to room temperature. If the product precipitates, filter under vacuum. If not, reduce solvent volume by 50% on a rotary evaporator and chill at 4°C.

  • Purification: Recrystallize from hot ethanol/chloroform.

  • Validation (Self-Check):

    • IR Spectroscopy: Look for the disappearance of the C=O peak (1660 cm⁻¹) and appearance of the C=N peak (1600–1620 cm⁻¹).

    • Thiol Integrity: Perform a qualitative Ellman’s test or check NMR for the –SH proton (typically broad singlet ~3.5–4.0 ppm, solvent dependent). Absence of –SH suggests disulfide formation.

Visualization: Synthesis & Tautomerism Logic

Synthesispathway Reactants Salicylaldehyde + 2-Aminothiophenol Intermed Hemiaminal Intermediate Reactants->Intermed Condensation (EtOH, Reflux) SchiffBase Active Schiff Base (Imine Form) Intermed->SchiffBase - H2O (N2 Atmosphere) Benzothiazoline Benzothiazoline (Closed Ring - Inactive) SchiffBase->Benzothiazoline Polar Solvents (Tautomerism) Disulfide Disulfide Dimer (Oxidation Byproduct) SchiffBase->Disulfide O2 Exposure (Avoid!) Benzothiazoline->SchiffBase Non-polar Solvents

Figure 1: Synthetic pathway highlighting the critical equilibrium between the active Schiff base and the inactive benzothiazoline form, and the risk of disulfide oxidation.

Mechanisms of Action[2][3][4]

The antioxidant activity proceeds via two primary pathways.[2] The presence of the thiol group allows for a "regeneration" mechanism or a secondary scavenging event.

A. Hydrogen Atom Transfer (HAT)

The phenolic -OH donates a hydrogen atom to the radical (


). The resulting phenoxyl radical is stabilized by the ortho-imine group via intramolecular hydrogen bonding (IMHB) and resonance.


B. Metal Chelation (The "Soft-Hard" Advantage)

While the phenol binds hard metals (


), the thiol binds soft/borderline metals (

,

). This is superior to standard phenolic antioxidants because it halts the Fenton reaction at its source:

By sequestering

, the Schiff base prevents the generation of the hydroxyl radical (

), the most damaging ROS.
Visualization: Radical Scavenging Mechanism

Mechanism Radical Free Radical (R•) Complex Transition State [Ar-O---H---R]‡ Radical->Complex Attack Schiff Phenolic Schiff Base (Ar-OH) Schiff->Complex H-Donation Product Stabilized Phenoxyl Radical (Ar-O•) Complex->Product Neutral Neutralized Species (R-H) Complex->Neutral Resonance Resonance Stabilization (via Azomethine) Product->Resonance Delocalization

Figure 2: The HAT mechanism showing the stabilization of the phenoxyl radical by the azomethine scaffold.

Experimental Protocols (Self-Validating)

Protocol A: DPPH Radical Scavenging Assay

Standardizes the measurement of H-donating ability.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It must be fresh and protected from light (purple color).

  • Sample Series: Prepare Schiff base concentrations ranging from 10 to 200

    
     in methanol.
    
  • Reaction: Mix 1 mL of sample with 3 mL of DPPH solution.

  • Incubation: Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance (

    
    ) at 517 nm .
    
  • Control: Measure absorbance of DPPH + Methanol (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: Use Ascorbic Acid or Trolox as a positive control. If

    
     of Trolox is not within 3-5 
    
    
    
    , the DPPH solution is degraded.
Protocol B: Ferrous Ion Chelating Activity

Validates the "Soft-Hard" chelating capacity.

  • Reaction Mixture: Mix 1 mL of Schiff base (various concentrations) with 0.05 mL of

    
     (2 mM).
    
  • Initiation: Add 0.2 mL of ferrozine (5 mM).

  • Incubation: Shake vigorously and incubate for 10 minutes at room temperature.

  • Mechanism: Ferrozine forms a red complex with free

    
    . If the Schiff base chelates iron, the red color decreases.
    
  • Measurement: Absorbance at 562 nm .

  • Interference Check: Run a blank with just the Schiff base and

    
     (no ferrozine) to ensure the Schiff base-Iron complex itself doesn't absorb at 562 nm.
    

Structure-Activity Relationships (SAR)

The antioxidant potency is heavily modulated by substituents on the salicylaldehyde ring.

SubstituentPositionEffect on ActivityMechanistic Rationale
-OH / -OMe Para/OrthoIncrease (+++) Electron Donating Groups (EDG) increase electron density on the phenolic oxygen, lowering the O-H Bond Dissociation Enthalpy (BDE), making H-transfer easier.
-NO2 / -Cl Para/MetaDecrease (---) Electron Withdrawing Groups (EWG) destabilize the phenoxyl radical cation and increase O-H BDE.
-SH (Thiol) Ortho (Amine side)Variable (+/-) Enhances metal chelation significantly. However, steric bulk or tautomerism to benzothiazoline can reduce radical scavenging compared to para-substituted analogs.
Bulky Groups (t-Butyl) Ortho (Phenol side)Increase (++) Steric hindrance protects the phenoxyl radical from rapid coupling/degradation, extending the antioxidant lifespan (similar to BHT).

References

  • Mechanism of Action: Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action. (2025).[3][4][5] ResearchGate. Link

  • DPPH Protocol & Review: Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2024).[6][7][8] RSC Advances. Link

  • Thiol-Specific Interactions: Interaction of Phenolic Schiff Bases Bearing Sulfhydryl Moieties with DPPH Radical. (2023).[8][9] Sciforum. Link

  • Metal Chelation: Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.[10][11] (2022). MDPI. Link

  • Synthesis & Characterization: Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol. (2017).[12] ResearchGate. Link

Sources

Mercapto-Schiff Bases: A Technical Guide to Synthesis, Biological Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological versatility of mercapto-Schiff bases—compounds integrating an azomethine (


) core with a thiol/thione moiety. These ligands and their transition metal complexes exhibit potent pharmacological activities, often surpassing established standards due to the chelation effect , which enhances lipophilicity and cellular uptake. This document details the synthesis, mechanistic pathways, and experimental validation of these compounds for researchers in medicinal chemistry and drug discovery.

Chemical Foundation: The Thione-Thiol Tautomerism

Mercapto-Schiff bases are distinct from standard imines due to the presence of a sulfur atom, often derived from precursors like 2-aminothiophenol, thiosemicarbazide, or 1,2,4-triazole-3-thiones.

Structural Dynamics

The biological efficacy of these compounds is heavily influenced by thione-thiol tautomerism .

  • Solid State: Predominantly exists in the thione form (

    
    ).
    
  • Solution/Coordination: Tautomerizes to the thiol form (

    
    ), allowing deprotonation and coordination as a mono-anionic ligand (
    
    
    
    ).

This S/N donor system creates "soft" coordination sites, stabilizing transition metals (Cu, Co, Ni, Zn) in lower oxidation states, which is critical for redox-active biological mechanisms.

Synthesis and Characterization Protocol

The following protocol describes the synthesis of a representative mercapto-Schiff base derived from 4-amino-5-substituted-1,2,4-triazole-3-thione.

Synthetic Workflow (DOT Visualization)

SynthesisPathway Precursors Precursors (Primary Amine + Aldehyde) Hemiaminal Hemiaminal Intermediate Precursors->Hemiaminal Nucleophilic Attack (Ethanol/Reflux) SchiffBase Mercapto-Schiff Base (Ligand) Hemiaminal->SchiffBase -H₂O (Acid Catalysis) SchiffBase->SchiffBase Thione ⇌ Thiol Tautomerism MetalComplex Metal Complex (M-L) SchiffBase->MetalComplex + Metal Salt (Chelation)

Figure 1: Step-wise synthesis pathway from precursors to metal complexation, highlighting the critical tautomeric equilibrium.

Detailed Protocol
  • Ligand Synthesis:

    • Dissolve 10 mmol of the amine (e.g., 4-amino-3-ethyl-5-mercapto-1,2,4-triazole) in 20 mL of absolute ethanol.

    • Add 10 mmol of the aromatic aldehyde (e.g., 2-nitrobenzaldehyde).

    • Add 3-4 drops of glacial acetic acid or conc.

      
       as a catalyst.
      
    • Reflux for 4–6 hours. Monitor progress via TLC (solvent system: Ethyl Acetate:Hexane 3:7).

    • Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Metal Complexation:

    • Dissolve 2 mmol of the synthesized ligand in hot ethanol (30 mL).

    • Add 1 mmol of metal salt (

      
       or 
      
      
      
      ) dissolved in 10 mL ethanol dropwise.
    • Reflux for 3 hours.[1] The solution often changes color (e.g., green for Cu(II), pink for Co(II)).

    • Filter the solid complex, wash with hot water and ethanol to remove unreacted salts.

  • Validation (Self-Correction):

    • IR Spectroscopy: Look for the disappearance of the

      
       peak (1700 cm⁻¹) and appearance of the azomethine 
      
      
      
      peak (1600–1630 cm⁻¹).
    • NMR: The azomethine proton (

      
      ) typically appears as a singlet at 
      
      
      
      8.0–9.0 ppm.

Antimicrobial Mechanisms: The Chelation Effect

Mercapto-Schiff base complexes frequently exhibit higher antimicrobial activity than their free ligands. This is explained by Tweedy’s Chelation Theory and Overtone’s Concept .

Mechanism of Action[2]
  • Lipophilicity Enhancement: Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups (N and S) and

    
    -electron delocalization over the chelate ring.
    
  • Membrane Penetration: Increased lipophilicity allows the complex to easily penetrate the lipid bilayer of bacterial cell membranes.

  • Intracellular Disruption: Once inside, the complex can:

    • Block active sites of enzymes (e.g., respiration enzymes).

    • Interfere with protein synthesis.

    • Generate Reactive Oxygen Species (ROS) via Fenton-type reactions (especially Cu and Fe complexes).

Antimicrobial Efficacy Data (Representative)

Table 1: Comparative MIC values (


) showing the "Chelation Effect" against S. aureus.
CompoundS. aureus (Gram +)E. coli (Gram -)Mechanism Note
Ligand (L) 64128Weak membrane penetration
Cu(II)-L Complex 8 16 High lipophilicity; ROS generation
Zn(II)-L Complex 1632Protein synthesis inhibition
Ciprofloxacin (Std) 24DNA gyrase inhibition

Anticancer Applications: DNA Binding & Apoptosis

Mercapto-Schiff bases, particularly those complexed with Cu(II), Ni(II), and Pt(II), show significant antiproliferative activity against carcinoma cell lines (MCF-7, HeLa, HepG2).

DNA Interaction Workflow (DOT Visualization)

CancerMechanism Complex Mercapto-Schiff Metal Complex Uptake Cellular Uptake (Passive/Active Transport) Complex->Uptake Target Nuclear DNA Uptake->Target Intercalation Intercalation (Between Base Pairs) Target->Intercalation Planar Ligands GrooveBind Minor Groove Binding Target->GrooveBind Steric Bulk Apoptosis Apoptosis Induction (Caspase Activation) Intercalation->Apoptosis Replication Block GrooveBind->Apoptosis

Figure 2: Pharmacodynamic pathway of anticancer activity, focusing on DNA intercalation and subsequent apoptotic signaling.

Experimental Protocol: MTT Assay

To quantify cytotoxicity, the MTT assay is the gold standard.

  • Seeding: Plate

    
     cells/well (e.g., MCF-7) in a 96-well plate. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add graded concentrations of the Schiff base complex (e.g., 0.1 to 100

    
    ) dissolved in DMSO (final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add

    
     of MTT reagent (5 mg/mL). Incubate for 4 hours. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan crystals in viable cells.
    
  • Solubilization: Dissolve crystals in 100

    
     DMSO.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Zoubi, W. (2013).[2] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry.

  • Al-Shboul, K. et al. (2022).[3] Synthesis, Characterization, Computational, and Biological Activity of Four SBs Derived from.... MDPI.

  • Sridevi, G. et al. (2019).[4] Schiff Base Metal Complexes as Anticancer Agents. Asian Journal of Chemistry.

  • Hassan, M. et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold. PubMed Central.

  • Md. Rejaul, K. (2025).[5] Synthesis, characterization, and anticancer activity of Schiff bases. ResearchGate.

Sources

Methodological & Application

colorimetric detection of Cr3+, Fe2+, Fe3+, and Hg2+ ions using thiol-based Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for synthesizing and utilizing thiol-based Schiff base chemosensors for the rapid, naked-eye detection of Chromium (Cr³⁺), Iron (Fe²⁺/Fe³⁺), and Mercury (Hg²⁺).[1][2][3] Unlike single-analyte probes, this class of ligands leverages the Soft-Hard Acid-Base (HSAB) principle to differentiate ions: the soft thiol (-SH) moiety targets Hg²⁺, while the imine (-C=N-) nitrogen and auxiliary donors chelate transition metals like Cr³⁺ and Fe ions. This guide provides a validated workflow from ligand synthesis to Limit of Detection (LOD) calculation, designed for researchers in environmental toxicology and drug safety.

Chemical Design & Sensing Mechanism

The core of this technology is the Thiol-Imine Tautomerism . A typical probe (e.g., derived from 2-aminothiophenol) exists in equilibrium between a thione and a thiol form. Upon metal binding, the equilibrium shifts, often accompanied by deprotonation, stabilizing the complex and altering the conjugated


-system. This results in a bathochromic shift (red shift) in the UV-Vis spectrum, visible as a distinct color change.[1][2][3]
  • Hg²⁺ Detection: Driven by the high affinity of the "soft" Sulfur atom for the "soft" Mercury ion (Hg–S bond formation).

  • Cr³⁺/Fe³⁺ Detection: Driven by coordination with the "harder" imine Nitrogen and charge transfer interactions (Ligand-to-Metal Charge Transfer, LMCT).[1][2][3]

Figure 1: Sensing Mechanism Logic

SensingMechanism cluster_0 Interaction Types Probe Thiol-Schiff Base (Free Ligand) Complex Metal-Ligand Complex Probe->Complex Chelation Metal Target Ion (Cr³⁺, Fe³⁺, Hg²⁺) Metal->Complex Coordination Signal Color Change (LMCT / ICT) Complex->Signal Electronic Reorganization Hg Hg²⁺: S-Binding (Soft-Soft) Fe Fe/Cr: N-Binding (Hard-Borderline)

Caption: Logical flow of the sensing mechanism. The specific ion hardness directs the binding site (S vs. N), triggering the colorimetric response.

Synthesis Protocol: The "SL1" Probe

This protocol describes the synthesis of a representative probe, 1-(2-thiophenylimino)-4-(N-dimethyl)benzene (SL1) , effective for the target ions [1].[2]

Reagents Required:

  • 2-Aminothiophenol (Precursor A)[3]

  • 4-(Dimethylamino)benzaldehyde (Precursor B)

  • Absolute Ethanol

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of Precursor A and 1.0 mmol of Precursor B separately in 10 mL of absolute ethanol.

  • Condensation: Add the aldehyde solution dropwise to the amine solution under continuous stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid to shift the equilibrium toward the imine product.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

  • Isolation: Cool the reaction mixture to room temperature. A precipitate (usually yellow/orange) will form.

  • Purification: Filter the solid and wash 3x with cold ethanol. Recrystallize from hot ethanol to ensure high purity.

  • Verification: Confirm structure via ¹H-NMR (look for azomethine proton singlet ~8.5 ppm) and FT-IR (imine stretch ~1610 cm⁻¹).

Analytical Workflow & Characterization

To validate the sensor, you must perform UV-Vis titration experiments.

Stock Solution Preparation
  • Ligand Stock: Prepare a

    
     M solution of the Schiff base in DMSO (Dimethyl Sulfoxide).
    
  • Metal Stocks: Prepare

    
     M aqueous solutions of nitrate or chloride salts (e.g., 
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Working Buffer: Use a mixed solvent system (e.g., DMSO:Water 9:1 v/v) buffered to pH 7.0–7.4 (HEPES or Phosphate) to mimic physiological/environmental conditions.

UV-Vis Titration Protocol
  • Place 2.0 mL of the Ligand working solution (

    
    ) in a quartz cuvette.
    
  • Record the blank spectrum (300–800 nm).

  • Titrate with the metal stock solution in

    
     increments (0 to 2.0 equivalents).
    
  • Record the absorption spectrum after each addition.

  • Observation: Note the appearance of new absorption bands (Red Shift).[2] For example, SL1 typically shifts from yellow to distinct colors for each metal (e.g., orange for Hg²⁺, brownish-red for Fe³⁺) [1].

Figure 2: Experimental Workflow

Workflow Start Start: Stock Prep (DMSO/Water) Mix Mix Ligand + Metal (Titration) Start->Mix Measure UV-Vis Spectroscopy (300-800 nm) Mix->Measure Analysis Data Analysis Measure->Analysis LOD LOD Calculation (3σ/k) Analysis->LOD Job Job's Plot (Stoichiometry) Analysis->Job Real Real Sample (Spike & Recovery) Analysis->Real

Caption: Standardized workflow for characterizing colorimetric chemosensors.

Data Analysis & Validation

Stoichiometry (Job’s Plot)

To determine the binding ratio (e.g., 1:1 or 2:1 Ligand:Metal):

  • Prepare a series of solutions where the total molar concentration ([Ligand] + [Metal]) is constant (e.g.,

    
    ), but the mole fraction (
    
    
    
    ) varies from 0 to 1.
  • Measure absorbance at the

    
     of the complex.
    
  • Plot Absorbance vs. Mole Fraction (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[4][5]
    
  • Result: The peak indicates the ratio.[1][2][4][5][6] A peak at

    
     implies 1:1 binding; 
    
    
    
    implies 2:1 (Ligand:Metal) [2].
Limit of Detection (LOD)

The LOD is the lowest concentration distinguishable from the blank.[7] Formula:



  • 
    : Standard deviation of the blank response (measure the free ligand solution 10 times).
    
  • 
    : Slope of the linear regression line (Absorbance vs. [Metal Concentration]) [3].
    

Data Summary Table: Typical Performance Metrics

ParameterCr³⁺Fe³⁺Hg²⁺
Visual Color Pale Yellow

Orange
Yellow

Brown/Red
Yellow

Pink/Red
Binding Site Imine N + Phenolic OImine N + Phenolic OThiol S + Imine N
Typical LOD



Stoichiometry Often 1:1 or 2:1Often 1:1Often 1:1
Selectivity (Interference Study)

To prove "Trustworthiness," you must run competition assays.

  • Prepare a solution of Ligand + Target Metal (e.g., Hg²⁺).

  • Add excess (5–10 equiv) of interfering ions (

    
    ).
    
  • Acceptance Criteria: The absorbance/color of the Target complex should not change by more than ±5% in the presence of interferences.

Real World Application: Water Analysis

  • Sample Prep: Filter environmental water (river/tap) through a 0.45 µm membrane.

  • Spiking: Spike samples with known concentrations of Cr/Fe/Hg.

  • Measurement: Add the Schiff base probe to the sample.

  • Quantification: Use the calibration curve (Section 4.2) to calculate recovery %.

    • Target Recovery: 95–105% indicates a robust method suitable for field use.

References

  • MDPI. (2019). "Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene." Molbank.

  • LibreTexts. (2022). "Job's Plot: Method of Continuous Variations." Chemistry LibreTexts.

  • Royal Society of Chemistry. (2014). "Colorimetric sensor for highly sensitive and selective detection of copper ion: LOD Calculation." RSC Advances.

  • ResearchGate. (2025). "Iminothiophenol Schiff base-based fluorescent probe for dual detection of Hg2+ and Cr3+."

Sources

application of mercapto-Schiff bases in environmental water sample analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Analysis of Environmental Water Samples Using Mercapto-Schiff Base Derivatives

Executive Summary

This guide details the application of Mercapto-Schiff bases (MSBs) for the detection and remediation of heavy metals in environmental water matrices. Unlike conventional ligands, MSBs possess a dual-donor system—the azomethine nitrogen (


) and the thiol sulfur (

)—which creates a "soft-soft" interaction favorable for binding Class B metals (e.g.,

,

,

) according to the Hard-Soft Acid-Base (HSAB) theory.

This note provides two distinct workflows:

  • Module A (Remediation/Pre-concentration): Solid Phase Extraction (SPE) using Silica-Immobilized MSBs.

  • Module B (Rapid Detection): "Turn-On" Fluorescent Sensing for Mercury (

    
    ).
    

Mechanism of Action

The efficacy of Mercapto-Schiff bases lies in their ability to form stable heterocyclic chelates.

  • Chelation Topology: The metal ion is coordinated by the azomethine nitrogen and the deprotonated thiol sulfur.

  • Signal Transduction (Sensing): In the free ligand state, fluorescence is often quenched via Photoinduced Electron Transfer (PET) from the lone pair of the nitrogen or sulfur to the fluorophore. Upon metal binding, this electron transfer is blocked, restoring radiative decay (Fluorescence "Turn-On").

ChelationMechanism cluster_0 Free Ligand (Quenched) cluster_1 Metal Complex (Fluorescent) L Ligand (N & S Donors) PET PET Process (Non-Radiative Decay) L->PET e- Transfer Complex Metal-Ligand Chelate L->Complex M Heavy Metal (Hg²⁺/Pb²⁺) M->Complex Binds Signal Fluorescence TURN-ON Complex->Signal PET Blocked

Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in Mercapto-Schiff Bases.

Module A: Solid Phase Extraction (SPE) Protocol

Objective: Pre-concentration of trace


 and 

from river water using Silica-Supported Mercapto-Schiff Base (Si-MSB).
Sorbent Synthesis (Brief)
  • Support: Activated Silica Gel (60–120 mesh).

  • Linker: 3-Chloropropyltrimethoxysilane (CPTMS).

  • Ligand: 4-amino-5-mercapto-1,2,4-triazole Schiff base.

  • Reaction: Reflux silica with CPTMS in toluene (24h), then react with the Schiff base in ethanol to immobilize.

Experimental Workflow
StepParameterCritical Action / Causality
1. Column Packing 200 mg Si-MSBPack into a glass column (

). Use a PTFE frit to prevent sorbent loss.
2. Conditioning 5 mL Buffer (pH 6.0)Critical: Establishes the surface charge. pH < 4 may protonate the azomethine N, reducing binding efficiency.
3. Sample Loading 100–500 mL SampleFlow rate:

. Slow flow ensures equilibrium between the metal and the chelation sites.
4. Washing 10 mL DI WaterRemoves non-specifically bound matrix ions (

,

) which do not form stable complexes with the soft S-donor.
5. Elution 5 mL

Causality: High proton concentration (

) displaces the metal ion from the chelate complex, regenerating the ligand.
6. Analysis ICP-OES / AASAnalyze the eluate. Calculate Pre-concentration Factor (PF = Vol_sample / Vol_eluate).
Validation Data (Typical)
Metal IonpH OptimumRecovery (%)Limit of Detection (ng/L)Capacity (mg/g)

6.0

4532.5

6.5

1228.1

5.5

845.0

Module B: Fluorescent Sensing Protocol

Objective: Rapid, selective detection of Mercury (


) in tap water using a Rhodamine-derived Mercapto-Schiff base.
Reagents
  • Probe Stock:

    
     probe in DMSO.
    
  • Buffer: HEPES buffer (

    
    , pH 7.4, 1:1 v/v 
    
    
    
    ).
  • Standard:

    
     solution.
    
Protocol
  • Blank Preparation: Add

    
     of Probe Stock to 
    
    
    
    of Buffer in a quartz cuvette. Measure fluorescence (
    
    
    ).
    • Expectation: Low fluorescence (Ring-closed spirolactam form).

  • Titration: Add aliquots (

    
    ) of water sample or Hg standard.
    
  • Incubation: Mix and let stand for 2 minutes.

    • Mechanism:[1][2][3]

      
       binds to the S/N atoms, inducing ring-opening of the spirolactam, resulting in strong pink fluorescence.
      
  • Measurement: Record emission spectrum (

    
    ). Peak emission is typically at 
    
    
    
    .
  • Interference Check: Spike separate aliquots with

    
    , 
    
    
    
    ,
    
    
    to verify selectivity.

SensingWorkflow Start Water Sample Buffer Add HEPES/CH3CN Buffer (pH 7.4) Start->Buffer Probe Add MSB Probe (Spirolactam Form) Buffer->Probe Interaction Incubate 2 mins (Hg²⁺ induces Ring Opening) Probe->Interaction Measure Measure Fluorescence (Ex: 520nm / Em: 580nm) Interaction->Measure Result Quantify [Hg²⁺] via Calibration Curve Measure->Result

Figure 2: Workflow for Rapid Fluorescent Detection of Mercury.

Scientific Integrity & Troubleshooting

  • pH Sensitivity: The Schiff base imine bond (

    
    ) is susceptible to hydrolysis at very low pH (
    
    
    
    ). Always perform extractions/sensing at pH 5–8.
  • Selectivity: The "Mercapto" (thiol) group provides high selectivity for

    
     over hard ions like 
    
    
    
    or
    
    
    . If
    
    
    interference is observed, add a masking agent like citrate.
  • Reusability (SPE): Silica-immobilized columns can typically be regenerated 5–10 times using EDTA or dilute HCl before capacity drops below 90%.

References

  • Synthesis and Application of Silica-Schiff Base for SPE: Zoubi, W. A., & Ko, Y. G. (2017). Schiff base complexes coated on silica gel for the removal of heavy metals from water.[1][4] Journal of Environmental Chemical Engineering.

  • Fluorescent Sensing Mechanisms (Turn-On): Gupta, S. P., et al. (2021).[5] An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics.

  • Mercapto-Schiff Base Specificity for Mercury: Rani, B. K., & John, S. A. (2018).[6] Fluorogenic mercury ion sensor based on pyrene-amino mercapto thiadiazole unit.[6] Journal of Hazardous Materials.

  • Rhodamine-Based Sensors: Chen, X., et al. (2021). Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+. Analytical Sciences.[6]

Sources

Application Note: High-Purity Synthesis of Metal Complexes with o-(((2-Mercaptophenyl)imino)methyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The ligand o-(((2-Mercaptophenyl)imino)methyl)phenol (also referred to as H₂mpmp or the Schiff base of salicylaldehyde and 2-aminothiophenol) represents a privileged scaffold in coordination chemistry. Its O-N-S tridentate donor set is critical for stabilizing transition metals (Cu, Ni, Zn, Co) and organometallics (Sn, Si) in geometries that exhibit potent biological activities, including anticancer and antibacterial properties.

The "Hidden" Challenge: Unlike simple Schiff bases, this ligand exists in a dynamic equilibrium between its open Schiff base (imine) form and a closed benzothiazoline heterocyclic form. In the absence of a metal ion, the closed benzothiazoline form predominates. Successful complexation requires a protocol that drives the ring-opening reaction, "locking" the ligand into its tridentate coordination mode.

This guide provides a validated workflow to navigate this equilibrium, ensuring high-yield synthesis of the metal-coordinated species.

The Benzothiazoline-Imine Equilibrium (Mechanism)

Understanding the starting material is the single most important factor in this synthesis. You are likely not weighing out the "Schiff base" directly; you are weighing out a benzothiazoline derivative that rearranges in situ.

Mechanistic Pathway[1][2][3][4]

Benzothiazoline_Equilibrium Precursors Precursors (Salicylaldehyde + 2-Aminothiophenol) Benzothiazoline Benzothiazoline Form (Closed Ring, Stable Solid) Precursors->Benzothiazoline Condensation (-H2O) SchiffBase Schiff Base Form (Open O-N-S Ligand) Benzothiazoline->SchiffBase Equilibrium (Solvent Dependent) SchiffBase->Benzothiazoline Predominant in solid state Complex Metal Complex [M(ONS)L] SchiffBase->Complex Metal Ion (M2+) Template Effect

Figure 1: The metal ion acts as a thermodynamic trap, shifting the equilibrium entirely to the right by coordinating the O, N, and S atoms.

Experimental Protocols

Protocol A: Ligand Precursor Synthesis (Benzothiazoline Isolation)

Note: While commercial sources exist, fresh synthesis is recommended to avoid oxidation of the thiol group to disulfides.

Reagents:

  • Salicylaldehyde (10 mmol, 1.22 g)

  • 2-Aminothiophenol (10 mmol, 1.25 g)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Dissolve salicylaldehyde in 10 mL ethanol in a round-bottom flask.

  • Add 2-aminothiophenol dropwise with constant stirring.

  • Observation: The solution will turn yellow/orange immediately.

  • Reflux for 2 hours. A solid precipitate (the benzothiazoline form) often forms upon cooling.

  • Purification: Recrystallize from hot ethanol.

  • Yield Check: Expect ~85-90%. Melting point: ~140°C.

Protocol B: Synthesis of Transition Metal Complexes (Cu, Ni, Co, Zn)

Methodology: Template Synthesis (Direct Reaction)

Reagents:

  • Ligand Precursor (from Protocol A) (1 mmol)

  • Metal Acetate Hydrate M(OAc)₂·nH₂O (1 mmol) (Acetates are preferred over chlorides to act as a weak base, aiding deprotonation).

  • Methanol or Ethanol (30 mL)[1]

  • Triethylamine (Et₃N) (Optional, 1-2 drops to catalyze ring opening).

Step-by-Step:

  • Dissolution: Suspend 1 mmol of the Ligand Precursor in 20 mL of hot methanol. It may not dissolve completely until the metal is added.

  • Metal Addition: Dissolve 1 mmol of Metal Acetate in 10 mL hot methanol. Add this slowly to the ligand suspension.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 3–4 hours.

  • Color Change:

    • Cu(II): Deep Green/Brown

    • Ni(II): Red/Brown

    • Zn(II): Yellow/Pale Green

  • Precipitation: The complex usually precipitates during reflux or upon cooling. If not, reduce volume by 50% using a rotary evaporator.

  • Wash: Filter the solid, wash with cold methanol (2 x 5 mL) and diethyl ether (to remove unreacted ligand).

  • Drying: Vacuum dry at 50°C for 4 hours.

Protocol C: Synthesis of Organotin(IV) Complexes

Organotin complexes are highly relevant for anticancer applications. This requires a base to facilitate the reaction with organotin chlorides.

Reagents:

  • Ligand Precursor (1 mmol)

  • Diorganotin Dichloride (R₂SnCl₂, where R=Phenyl, Butyl, Methyl) (1 mmol)

  • Triethylamine (2 mmol) (Critical for scavenging HCl)

  • Dry Methanol or Acetonitrile (30 mL)

Procedure:

  • Dissolve the ligand in dry solvent.

  • Add Triethylamine (2 eq). Stir for 10 minutes to ensure deprotonation and ring opening.

  • Add R₂SnCl₂ solution dropwise.

  • Reflux for 4–6 hours.

  • Filter hot to remove Et₃N·HCl salts (if using acetonitrile). If using methanol, the salt remains soluble; cool to precipitate the complex.

Structural Characterization & Validation

To ensure you have the complex and not just the starting material, verify these spectral markers.

Data Summary Table
FeatureBenzothiazoline (Precursor)Metal Complex (Schiff Base Form)Validation Logic
IR: ν(N-H) Present (~3200-3300 cm⁻¹)Absent Ring opening removes the secondary amine.
IR: ν(C=N) AbsentPresent (~1600-1620 cm⁻¹) Formation of the azomethine bond upon coordination.
IR: ν(S-H) Weak/Broad (~2500 cm⁻¹)Absent Deprotonation and coordination of Thiolate (S-M).
NMR: ¹H (CH=N) Absent (CH is chiral center)Singlet (~8.5 - 9.0 ppm) Diagnostic shift for the imine proton.
Color Pale Yellow/WhiteIntense (Red/Green/Brown) Charge Transfer (LMCT) bands.
Graphviz Workflow for Validation

Validation_Workflow Sample Isolated Solid IR_Test FT-IR Analysis Sample->IR_Test Decision Is ν(C=N) present & ν(N-H) absent? IR_Test->Decision Pass SUCCESS: Metal-Schiff Base Complex Decision->Pass Yes (1610 cm⁻¹) Fail FAILURE: Unreacted Benzothiazoline Decision->Fail No (3300 cm⁻¹ present)

Figure 2: Rapid Quality Control Decision Tree using FT-IR spectroscopy.

Biological Application Notes

Why synthesize these? The o-(((2-Mercaptophenyl)imino)methyl)phenol ligand system is a "privileged structure" in medicinal chemistry.

  • Anticancer Mechanisms: The Organotin(IV) derivatives (Protocol C) have shown high cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines. The mechanism often involves intercalation into DNA or binding to the active sites of enzymes via the Sn center, which is made lipophilic by the ligand.

  • Antibacterial Activity: The Cu(II) and Zn(II) complexes (Protocol B) frequently outperform the free ligand against S. aureus and E. coli. This is attributed to Overtone's Concept and Chelation Theory : coordination reduces the polarity of the metal ion, increasing lipophilicity and allowing better penetration of the bacterial lipid membrane.

References

  • Tiezzi, E., et al. (2008). Structural characterization and tautomerism of Schiff bases derived from 2-aminothiophenol. This foundational text explains the benzothiazoline-imine equilibrium.
  • Basu Baul, T. S., et al. (2023).[2][3] "The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments." International Journal of Molecular Sciences.

  • ResearchGate Archive. "Antibacterial and antifungal activities of transition metal complexes of 2-{(E)-[(2-{[(Z)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol."

  • Kaya, I., et al. (2007). "Synthesis, characterization, conductivity, band gap and thermal analysis of poly-2-[(4-mercaptophenyl) imino methyl] phenol." Synthetic Metals.[1]

Sources

developing an electrochemical sensor for iodide ion detection

Application Note: High-Sensitivity Electrochemical Detection of Iodide Ions ( ) using AgNP/rGO Nanocomposites

Executive Summary

Iodide (

This guide details the fabrication and validation of a Silver Nanoparticle/Reduced Graphene Oxide (AgNP/rGO) modified Glassy Carbon Electrode (GCE). This sensor architecture leverages the high surface area of rGO and the specific affinity of silver for iodide to achieve Limits of Detection (LOD) in the nanomolar range, compliant with World Health Organization (WHO) standards for urinary iodine assessment.

Clinical & Industrial Relevance

The clinical window for iodide is narrow. According to WHO guidelines , the median urinary iodine concentration (UIC) indicates population health:

  • < 20 µg/L: Severe Iodine Deficiency[1][2]

  • 100–199 µg/L: Adequate Intake[1]

  • > 300 µg/L: Risk of Iodine-Induced Hyperthyroidism[3]

Consequently, a sensor must maintain linearity across the 0.1 µM to 10 µM range to be clinically viable.

Fundamental Mechanism

The detection principle relies on the anodic oxidation of iodide ions at the electrode interface. Unlike simple carbon electrodes, the AgNP-modified surface facilitates a specific electro-catalytic pathway.

The Reaction Pathway:

  • Adsorption: Iodide ions diffuse from the bulk solution and adsorb onto the AgNP surface due to the strong Ag-I affinity (

    
    ).
    
  • Electro-oxidation: Upon applying an anodic potential scan, adsorbed iodide oxidizes to iodine (

    
    ) or triiodide (
    
    
    ).

Diagram 1: Mechanistic Pathway

The following diagram illustrates the electron transfer and mass transport occurring at the electrode interface.

Iodide_MechanismBulkBulk Solution(I- Ions)DiffusionDiffusion LayerBulk->DiffusionMass TransportSurfaceAgNP/rGO Surface(Adsorption Site)Diffusion->SurfaceSpecific Adsorption(Ag-I Affinity)OxidationElectro-Oxidation(2I- -> I2 + 2e-)Surface->OxidationPotential Scan(> +0.5V)Oxidation->SurfaceI2 Desorption(Regeneration)SignalCurrent Response(Anodic Peak)Oxidation->SignalElectron Transfer

Caption: Electrochemical oxidation pathway of Iodide at the AgNP/rGO interface. Blue nodes indicate physical interface; Red indicates the redox event.

Materials & Equipment

  • Electrochemical Workstation: Potentiostat capable of CV, DPV, and EIS (e.g., Autolab, CHI, or PalmSens).

  • Electrodes:

    • Working: Glassy Carbon Electrode (GCE, 3mm diameter).

    • Reference: Ag/AgCl (3M KCl). Note: Do not use Iodide-based reference electrodes.

    • Counter: Platinum Wire.

  • Reagents: Graphene Oxide (GO) dispersion, Silver Nitrate (

    
    ), Sodium Citrate, Potassium Iodide (KI), Phosphate Buffered Saline (PBS).
    

Experimental Protocols

Protocol 1: Electrode Fabrication (AgNP/rGO/GCE)

Objective: Create a conductive, high-surface-area nanocomposite layer.

  • GCE Polishing (Critical):

    • Polish GCE with 0.3 µm and then 0.05 µm alumina slurry on a micro-cloth pad.

    • Sonicate in ethanol and ultrapure water (1:1) for 3 minutes.

    • Self-Validation: Run a CV in 5 mM

      
       (in 0.1 M KCl). Peak separation (
      
      
      ) must be < 80 mV . If > 80 mV, re-polish.
  • Nanocomposite Synthesis (In-situ):

    • Mix 5 mL of GO dispersion (1 mg/mL) with 50 mM

      
      .
      
    • Add Sodium Citrate (reducing agent) and stir at 60°C for 2 hours.

    • Centrifuge and re-disperse the black precipitate (AgNP/rGO) in water.

  • Drop Casting:

    • Drop 5 µL of the suspension onto the clean GCE surface.

    • Dry under an infrared lamp or in a desiccator for 2 hours.

Protocol 2: Electrochemical Characterization

Objective: Confirm electron transfer kinetics and surface area.

  • EIS (Impedance):

    • ** electrolyte:** 5 mM

      
       + 0.1 M KCl.
      
    • Parameters: Frequency 0.1 Hz to 100 kHz; Amplitude 5 mV.

    • Analysis: The Charge Transfer Resistance (

      
      ) corresponds to the semicircle diameter in the Nyquist plot.
      
    • Expectation:

      
       of AgNP/rGO should be significantly lower (< 100 
      
      
      ) than bare GCE (~500-1000
      
      
      ) due to rGO conductivity.
Protocol 3: Analytical Method (Iodide Detection)

Objective: Quantify Iodide using Differential Pulse Voltammetry (DPV).[4]

  • Electrolyte: 0.1 M PBS (pH 7.0). Note: Acidic pH can promote

    
     sublimation; neutral is preferred.
    
  • Pre-Conditioning:

    • Immerse electrode in buffer. Run 5 CV cycles (-0.2 V to +0.8 V) to stabilize the background current.

  • DPV Parameters:

    • Step Potential: 5 mV

    • Modulation Amplitude: 50 mV

    • Scan Rate: 50 mV/s

    • Range: +0.2 V to +0.8 V

  • Measurement:

    • Add aliquot of Iodide standard. Stir for 10s, equate for 5s.

    • Record DPV.[5] The oxidation peak appears approx +0.55 V .

Diagram 2: Analytical Workflow

WorkflowStartStart: Bare GCEPolishPolish & Validate(FeCN6 CV Test)Start->PolishModifyDrop Cast AgNP/rGOPolish->ModifyCheckEIS Characterization(Check Rct)Modify->CheckCheck->PolishFail (High Rct)SampleSample Prep(Urine/Pharma)Check->SampleSensor ReadyDPVRun DPV(+0.2V to +0.8V)Sample->DPVDataPeak Analysis(Current vs. Conc)DPV->Data

Caption: Step-by-step workflow from electrode preparation to data analysis.

Data Analysis & Real Sample Application

Calibration & LOD Calculation

Construct a calibration curve by plotting Peak Current (


) vs. Concentration (

)

  • S: Sensitivity (Slope)

  • LOD: Limit of Detection =

    
     (where 
    
    
    is the standard deviation of the blank).

Performance Comparison Table:

Modifier MaterialMethodLinear Range (µM)LOD (µM)Reference
AgNP/rGO DPV0.1 – 1500.03[Current Protocol]
Porphyrin-AuNP Amperometry0.5 – 1000.15Lit. Consensus
Bare GCE LSV50 – 100010.0Baseline
Real Sample Preparation
  • Urine:

    • Centrifuge at 4000 rpm for 10 min to remove sediments.

    • Dilute 1:10 with 0.1 M PBS to minimize matrix effects (urea/proteins).

  • Pharmaceutical Tablets:

    • Grind 5 tablets to fine powder.

    • Dissolve in water, sonicate for 15 min.

    • Filter (0.45 µm PTFE filter) and dilute with PBS.

Troubleshooting (Expert Tips)
  • Problem: Double peaks in DPV.

    • Cause: Formation of different iodine species (

      
       vs 
      
      
      ) or Ag-I complexes.
    • Fix: Reduce the upper potential limit to +0.7 V to avoid over-oxidation.

  • Problem: Signal drift.

    • Cause: Adsorption of

      
       fouling the surface.
      
    • Fix: Run a "cleaning" step: hold potential at -0.4 V for 30s between scans to desorb species.

References

  • World Health Organization (WHO). (2013).[2][6] Urinary iodine concentrations for determining iodine status in populations.[1][2][3][6][7] Vitamin and Mineral Nutrition Information System.[2][6] [Link]

  • Mansha, M., et al. (2024).[8][9] "Nanomaterial-based probes for iodide sensing: synthesis strategies, applications, challenges, and solutions." Journal of Materials Chemistry C. [Link]

  • Dielacher, B., et al. (2015).[10] "Iodide sensing via electrochemical etching of ultrathin gold films." Nanotechnology. [Link][10]

  • Zhu, X., et al. (2024).[8] "Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes." Sensors (MDPI). [Link]

oxidative polycondensation of 4-[(2-mercaptophenyl) imino methyl] phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Oxidative Polycondensation of 4-[(2-Mercaptophenyl) Imino Methyl] Phenol

Executive Summary

This guide details the synthesis, polymerization, and characterization of Poly-4-[(2-mercaptophenyl) imino methyl] phenol (P-2-MPIMP) . This polymer is a conjugated Schiff base derivative exhibiting semiconducting properties, high thermal stability, and potential antimicrobial activity. The protocol focuses on Oxidative Polycondensation (OP) using sodium hypochlorite (NaOCl) as the oxidant in an aqueous alkaline medium, which has been experimentally validated to yield the highest molecular weight and product yield compared to air or peroxide oxidation.

Key Applications:

  • Semiconductors: Electrochemical energy gap (

    
    ) ~3.42 eV.[1]
    
  • Thermal Resistance: High char yield (~24% residue at 1000°C).

  • Chelating Resins: Presence of azomethine (-CH=N-) and thiol (-SH) groups for heavy metal adsorption.

Monomer Synthesis (Pre-requisite)

Before polymerization, the monomer 4-[(2-mercaptophenyl) imino methyl] phenol (2-MPIMP) must be synthesized via condensation.

Reagents:

  • 4-Hydroxybenzaldehyde (10 mmol)

  • 2-Aminothiophenol (10 mmol)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Protocol:

  • Dissolve 10 mmol of 4-hydroxybenzaldehyde in 30 mL of hot ethanol.

  • Separately, dissolve 10 mmol of 2-aminothiophenol in 20 mL of ethanol.

  • Add the amine solution dropwise to the aldehyde solution under reflux.

  • Add 2-3 drops of glacial acetic acid.

  • Reflux at 78°C for 2–4 hours.

  • Cool to room temperature; filter the resulting yellow precipitate.[2]

  • Recrystallize from ethanol/water (3:1) and dry in a vacuum oven at 50°C.

Oxidative Polycondensation Protocol

This section details the conversion of 2-MPIMP to P-2-MPIMP. While H₂O₂ and Air can be used, NaOCl is the recommended oxidant for maximizing chain length and yield.

Experimental Workflow Diagram

G Start Start: Monomer (2-MPIMP) Solubility Dissolution (KOH/H2O, 40-90°C) Start->Solubility Initiation Initiation (Add NaOCl Dropwise) Solubility->Initiation Phenolate Formation Propagation Polymerization (Stir 5-10h) Initiation->Propagation Radical Coupling Term Termination (Neutralize w/ HCl) Propagation->Term Precipitation Workup Workup (Wash, Dry, Weigh) Term->Workup

Caption: Step-by-step workflow for the oxidative polycondensation of 2-MPIMP in alkaline media.

Detailed Methodology

Reagents:

  • Monomer: 2-MPIMP (Synthesized in Section 2)

  • Solvent: 10% Aqueous KOH (Potassium Hydroxide)

  • Oxidant: NaOCl (Sodium Hypochlorite, 10-30% solution)

  • Neutralizer: HCl (1M)

Step-by-Step Procedure:

  • Dissolution: In a three-necked flask equipped with a reflux condenser, thermometer, and stirrer, dissolve 1 g of 2-MPIMP in 10 mL of 10% aqueous KOH.

    • Why: The basic medium converts the phenol group to a phenolate ion (

      
      ), which is more electron-rich and susceptible to radical formation.
      
  • Heating: Heat the solution to 90°C (Optimum temperature for NaOCl).

  • Oxidant Addition: Add NaOCl solution dropwise over 20 minutes.

    • Note: The color will darken (typically to dark brown/black), indicating radical formation and conjugation.

  • Reaction: Stir continuously at 90°C for 5 to 10 hours .

  • Precipitation: Cool the mixture to room temperature. Neutralize by adding 1M HCl dropwise until pH reaches ~7.0. The polymer will precipitate as a dark solid.

  • Purification:

    • Filter the solid.[2][3]

    • Wash repeatedly with hot water (to remove KCl salts).

    • Wash with ethanol (to remove unreacted monomer and low-molecular-weight oligomers).

  • Drying: Dry in a vacuum oven at 60°C for 24 hours.

Mechanism of Action

The polymerization proceeds via a radical coupling mechanism. The oxidant generates radical species at the ortho/para positions of the phenol ring and potentially at the thiol group (though C-C coupling on the ring is the primary chain-builder in this class of phenols).

Mechanism Monomer Phenolate Anion (Active Species) Radical Phenoxy Radical (Resonance Stabilized) Monomer->Radical -e (Oxidation) Coupling C-C / C-O Coupling (Ortho-Ortho / Ortho-Para) Radical->Coupling Dimerization Polymer Poly(2-MPIMP) Conjugated Chain Coupling->Polymer Chain Growth

Caption: Radical mechanism driving the polycondensation. The phenolate anion is oxidized to a radical which couples primarily at ortho/para positions.

Characterization & Performance Data

The choice of oxidant significantly impacts the molecular weight and yield. The following data summarizes the performance of P-2-MPIMP synthesized under different conditions.

Oxidant Comparison Table
OxidantYield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
NaOCl 92% 6750 6900 1.022
H₂O₂84%170019001.118
Air (O₂)54%310034001.097

Interpretation: NaOCl provides the most efficient oxidation, leading to the highest molecular weight and yield with a narrow polydispersity index (PDI), indicating a controlled polymerization.

Thermal & Electrical Properties
  • Thermal Stability:

    • Monomer weight loss at 1000°C: ~96%[1]

    • Polymer weight loss at 1000°C: ~76%[1]

    • Insight: The polymer is significantly more thermally stable due to the rigid polyphenylene backbone and ladder-like structure formed by inter-chain interactions.

  • Conductivity:

    • The undoped polymer acts as a typical semiconductor.

    • Doping (e.g., with Iodine) typically increases conductivity by several orders of magnitude (from

      
       to 
      
      
      
      S/cm range).
Spectroscopy Checkpoints
  • FT-IR: Look for the broadening of the -OH stretch (3400 cm⁻¹) and the preservation of the imine (-CH=N-) peak around 1610 cm⁻¹. New peaks in the fingerprint region (800-1000 cm⁻¹) indicate 1,2,4-trisubstitution of the benzene ring, confirming polymerization.

  • NMR: Broadening of proton signals in ¹H-NMR compared to the sharp monomer peaks is a hallmark of successful polymerization.

References

  • Kaya, I., & Yildirim, M. (2009). "Synthesis, Characterization, Conductivity, Band Gap, and Kinetic of Thermal Degradation of Poly-4-[(2-Mercaptophenyl) Imino Methyl] Phenol." Journal of Applied Polymer Science, 115(3).

  • Kaya, I., & Vilayetoglu, A. R. (2006). "The synthesis and thermal properties of oligo-3-hydroxybenzaldehyde synthesized by oxidative polycondensation." Journal of Applied Polymer Science, 100(4).

  • Kaya, I., & Kamaci, M. (2013). "Synthesis and characterization of new conjugated polymers containing Schiff base and their optical, electrochemical, and thermal properties." Synthetic Metals, 182.

Sources

Application Note: Antibacterial Screening of o-(((2-Mercaptophenyl)imino)methyl)phenol Against E. coli

[1]

Executive Summary

This guide details the technical protocols for screening the antibacterial efficacy of o-(((2-Mercaptophenyl)imino)methyl)phenol (also known as N-(2-mercaptophenyl)salicylaldimine) against Escherichia coli. This compound is a tridentate Schiff base ligand characterized by an ONS donor set (Oxygen-Nitrogen-Sulfur).

While often used as a chelating agent for transition metals, the free ligand itself possesses bioactive properties due to its azomethine (-C=N-) linkage and phenolic/thiol moieties. This document addresses the specific challenges of screening this hydrophobic, colored compound, providing a self-validating workflow from solubilization to Minimum Inhibitory Concentration (MIC) determination.

Chemical Background & Mechanism

The compound is synthesized via the condensation of salicylaldehyde and 2-aminothiophenol . Its antibacterial activity against Gram-negative bacteria like E. coli is generally attributed to three synergistic mechanisms:

  • Azomethine Interference: The imine bond (-C=N-) can interfere with normal cell processes by binding to active sites of essential bacterial enzymes.

  • Hydrogen Bonding: The phenolic -OH and thiol -SH groups can form hydrogen bonds with cellular constituents, disrupting cell wall integrity.

  • Chelation Potential: Even as a free ligand, it may scavenge essential trace metals (Fe, Zn) from the bacterial growth medium, starving the organism (pseudo-siderophore activity).

Visualization: Proposed Mechanism of Action

GCompoundo-(((2-Mercaptophenyl)imino)methyl)phenolMembraneOuter Membrane Permeation(Hydrophobic Interaction)Compound->MembraneSolvent FacilitatedTarget1Enzyme Inhibition(Azomethine Binding)Membrane->Target1Target2Metal Scavenging(Starvation)Membrane->Target2Target3Cell Wall Disruption(H-Bonding)Membrane->Target3DeathBacterial Cell DeathTarget1->DeathTarget2->DeathTarget3->Death

Caption: Multi-modal antibacterial mechanism of the ONS Schiff base ligand against Gram-negative bacteria.

Material Preparation & Quality Control

Compound Verification

Before screening, ensure the compound exists in the correct tautomeric form. Schiff bases often exhibit enol-imine

  • Appearance: Typically yellow to orange crystalline solid.

  • Storage: Store at 4°C, protected from light (azomethine bonds are photosensitive).

  • Freshness: The thiol (-SH) group is prone to oxidation to disulfides. Always prepare fresh stock solutions immediately prior to assays.

Stock Solution Preparation (Critical Step)

Schiff bases are lipophilic and poorly soluble in water. Incorrect solubilization causes precipitation in the agar/broth, leading to false negatives.

  • Solvent: Dimethyl Sulfoxide (DMSO).

  • Target Stock Concentration: 10 mg/mL (10,000 µg/mL).

  • Protocol:

    • Weigh 10 mg of the compound.

    • Dissolve in 1 mL of 100% sterile DMSO.

    • Vortex for 30 seconds until fully dissolved.

    • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (avoid cellulose acetate, which DMSO dissolves).

Protocol 1: Qualitative Screening (Disk Diffusion)

Purpose: Rapid "Go/No-Go" assessment of activity. Standard: Modified CLSI M02 / EUCAST v12.0.

Materials
  • Strain: E. coli ATCC 25922 (Quality Control Strain).

  • Media: Mueller-Hinton Agar (MHA).

  • Disks: Blank sterile filter paper disks (6 mm).

  • Controls: Ciprofloxacin (5 µg) as Positive Control; DMSO (20 µL) as Negative/Vehicle Control.

Workflow
  • Inoculum Prep: Prepare a suspension of E. coli in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Lawn Culture: Dip a sterile swab into the suspension, express excess liquid, and streak the entire surface of the MHA plate three times, rotating 60° each time.

  • Disk Loading:

    • Place sterile blank disks on the agar surface.

    • Pipette 20 µL of the Stock Solution (10 mg/mL) onto the test disk (Total load: 200 µ g/disk ).

    • Pipette 20 µL of DMSO onto the negative control disk.

    • Place the standard antibiotic disk.[1]

  • Incubation: Invert plates and incubate at 37°C for 16–20 hours .

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters.

Interpretation:

Zone of Inhibition (mm) Interpretation Action
> 15 mm Active Proceed to MIC (Protocol 2)
10 – 15 mm Moderate Proceed to MIC (Protocol 2)

| < 10 mm | Inactive/Poor Diffusion | Stop or re-test with higher load |

Protocol 2: Quantitative Assessment (MIC via Broth Microdilution)

Purpose: Determine the Minimum Inhibitory Concentration (MIC).[2] Challenge: The compound is yellow/orange. Standard turbidity readings (OD600) will be inaccurate due to compound absorbance. Solution: Use a Resazurin (Alamar Blue) Colorimetric Assay .

Experimental Workflow Diagram

MIC_WorkflowStockStock Sol.(10 mg/mL DMSO)DilutionSerial 2-fold Dilutionin MH BrothStock->Dilution 100 µLInoculationAdd E. coli(5x10^5 CFU/mL)Dilution->InoculationIncubationIncubate37°C, 24hInoculation->IncubationDyeAdd Resazurin(0.01%)Incubation->DyeReadRead Color ChangeBlue=No GrowthPink=GrowthDye->Read Incubate 2-4h

Caption: Resazurin-modified Broth Microdilution workflow for colored Schiff base ligands.

Step-by-Step Procedure
  • Plate Setup: Use a sterile 96-well flat-bottom microplate.

  • Diluent: Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.

  • Compound Addition: Add 200 µL of diluted compound (e.g., 512 µg/mL in MHB, ensuring DMSO < 2.5% final) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

    • Result: Concentration range from 512 µg/mL down to 1 µg/mL.

  • Controls:

    • Column 11: Growth Control (MHB + Bacteria + DMSO vehicle).

    • Column 12: Sterility Control (MHB only).

  • Inoculation: Add 100 µL of E. coli suspension (diluted to

    
     CFU/mL) to wells in columns 1–11. Final well volume = 200 µL. Final bacterial density = 
    
    
    CFU/mL.
  • Incubation: 37°C for 24 hours.

  • Visualization (The Critical Adjustment):

    • Add 30 µL of 0.01% Resazurin solution to all wells.

    • Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of dye).

  • Determination: The MIC is the lowest concentration well that remains blue .

Data Analysis & Troubleshooting

Expected Results

Schiff base ligands typically show higher MIC values (lower potency) than their corresponding metal complexes.

  • Excellent Activity: MIC < 64 µg/mL[3][4]

  • Moderate Activity: MIC 64 – 256 µg/mL

  • Weak Activity: MIC > 256 µg/mL

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Wells Compound crashed out of solution upon adding aqueous broth.Reduce max concentration. Ensure DMSO is well-mixed. Check solubility limit.
Pink Sterility Control Contaminated media or oxidized compound reacting with dye.Use fresh media. Run a "Compound Only" control well to check for chemical reduction of Resazurin.
No Inhibition at Max Conc. E. coli outer membrane impermeability.This is common for Gram-negatives. Consider testing against Gram-positives (S. aureus) to verify intrinsic activity, or use permeabilizers (EDTA) for mechanistic study.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][5][6]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Disk Diffusion Method for Antimicrobial Susceptibility Testing, Version 12.0. [Link]

  • Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

Application Note: In Silico Optimization & Molecular Docking Protocols for Aminophenyl Imino Phenol Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophenyl imino phenol Schiff bases represent a privileged scaffold in medicinal chemistry, characterized by the azomethine (–N=CH–) linkage connecting a phenolic ring and an aminophenyl moiety. These compounds exhibit potent antibacterial, antifungal, and anticancer activities, primarily by inhibiting ATP-binding pockets in kinases (e.g., EGFR) or bacterial DNA gyrase.

However, standard docking protocols often fail for this specific class due to tautomeric ambiguity . The ortho-hydroxy group on the phenolic ring facilitates a proton transfer to the imine nitrogen, creating an equilibrium between the enol-imine and keto-amine forms. Ignoring this equilibrium can lead to false-negative binding predictions.

This guide provides a validated, high-fidelity protocol for docking these specific Schiff bases, integrating Density Functional Theory (DFT) pre-optimization with AutoDock Vina/Gold methodologies.

The "Tautomer Trap": A Critical Pre-requisite

Before initiating any docking run, the chemical state of the ligand must be defined. Schiff bases derived from salicylaldehyde or aminophenols exist in a tautomeric equilibrium that is solvent- and environment-dependent.

Mechanistic Insight[1][2][3]
  • Enol-Imine (OH form): Predominant in non-polar solvents and solid state.

  • Keto-Amine (NH form): Often stabilized in polar protein active sites or by specific residues (e.g., Asp/Glu).

Directive: You must dock both tautomers or determine the lowest energy state using DFT (B3LYP/6-31G*) before docking.

Tautomer_Logic Start Ligand Structure Input Check Ortho-OH Present? Start->Check Gen_Enol Generate Enol-Imine (Standard) Check->Gen_Enol Yes Dock Dock Both Conformers Check->Dock No (Standard Protocol) Gen_Keto Generate Keto-Amine (Tautomer) Gen_Enol->Gen_Keto Proton Transfer DFT DFT Optimization (B3LYP/6-31G*) Gen_Enol->DFT Gen_Keto->DFT DFT->Dock Compare Compare Binding Energy & Interaction Stability Dock->Compare

Figure 1: Decision tree for handling Schiff base tautomerism prior to docking.

Validated Experimental Protocol

Phase 1: Target Selection & Preparation

The choice of protein target is dictated by the biological phenotype (antibacterial vs. anticancer).

Table 1: Recommended Protein Targets for Schiff Bases

Therapeutic AreaTarget ProteinPDB IDResolutionNative Ligand (Validation)
Antibacterial E. coli DNA Gyrase B1KZN 2.30 ÅClorobiocin
Antibacterial S. aureus DHFR3SRW 1.70 ÅNADPH/Ligand
Anticancer EGFR (Tyrosine Kinase)1M17 2.60 ÅErlotinib
Anticancer CDK21DI8 1.90 ÅDTQ

Protocol Steps:

  • Retrieval: Download the .pdb file from the RCSB Protein Data Bank.

  • Cleaning: Use PyMOL or Chimera to remove:

    • Water molecules (unless bridging is expected, which is rare for hydrophobic Schiff bases).

    • Co-crystallized ligands (save these separately for validation).

    • Ions (Mg²⁺/Cl⁻) unless they are catalytic cofactors.

  • Protonation: Add polar hydrogens using AutoDock Tools (ADT) or Avogadro. This is crucial for the imine nitrogen interaction.

  • Charge Assignment: Apply Kollman united atom charges.

Phase 2: Ligand Preparation (The Schiff Base Specifics)
  • Construction: Draw the structure in ChemDraw or ChemSketch.

  • 3D Conversion: Convert to 3D using OpenBabel or Avogadro.

  • Energy Minimization: Minimize using the MMFF94 force field (Steepest Descent, 5000 steps).

    • Note: For publication-quality results, perform geometry optimization using Gaussian (DFT/B3LYP) as described in Section 2.

  • Torsion Tree: In AutoDock Tools, detect the root and set rotatable bonds.

    • Critical: Ensure the bond between the phenyl ring and the imine nitrogen is rotatable to allow planar adjustment.

Phase 3: Grid Generation & Docking (AutoDock Vina)

The grid box must encompass the active site residues. For 1KZN (DNA Gyrase), the active site is defined by the ATP-binding pocket (Asp73, Arg76, Gly77).

Configuration Parameters (conf.txt):

Phase 4: Self-Validation (The "Trust" Step)

Every docking run must be validated.

  • Re-docking: Dock the extracted native ligand (e.g., Clorobiocin) back into the prepared protein.

  • RMSD Calculation: Superimpose the docked pose onto the crystal structure.

    • Pass: RMSD < 2.0 Å.[1]

    • Fail: RMSD > 2.0 Å (Check grid box size or protonation states).

Post-Docking Analysis & Interpretation

Quantitative data must be supported by qualitative interaction profiling. Aminophenyl imino phenol Schiff bases rely heavily on Pi-Pi stacking (aromatic rings) and Hydrogen bonding (OH and Imine N).

Workflow Diagram

Docking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis P1 Protein (PDB) P2 Remove H2O/Ions Add Polar H P1->P2 G1 Grid Box Generation (Active Site) P2->G1 L1 Ligand (Schiff Base) L2 DFT Optimization (Tautomer Check) L1->L2 L2->G1 D1 AutoDock Vina (Exhaustiveness=32) G1->D1 A1 Binding Affinity (kcal/mol) D1->A1 A2 Interaction Profiling (PLIP/LigPlot+) D1->A2

Figure 2: Complete computational workflow for molecular docking.

Data Interpretation Table
MetricAcceptable RangeInterpretation for Schiff Bases
Binding Energy < -7.0 kcal/molIndicates potential lead compound.[2] Values > -6.0 are usually non-specific.
RMSD (Validation) < 2.0 ÅValidates the protocol accuracy against crystal structure.[1]
H-Bonds 1 - 3 bondsLook for interaction between the phenolic -OH and Asp/Glu residues.
Pi-Interactions PresentCritical. The phenyl rings should stack with Phe/Trp/Tyr in the pocket.

References

  • PDB 1KZN Structure: Holden, H. M., et al. (2004). "Structural studies of DNA gyrase B." RCSB Protein Data Bank.

  • Schiff Base Tautomerism: Enol-imine/keto-amine tautomerism in Schiff bases and its impact on binding. Molecules, 2023.[3] (Representative link for context).

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • DNA Gyrase Inhibitors: Evaluation of Schiff bases as DNA gyrase inhibitors. BioRxiv, 2022.

  • General Docking Guide: "Basic docking — Autodock Vina documentation."

Sources

Troubleshooting & Optimization

troubleshooting low solubility of mercapto-Schiff base metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Solubility of Mercapto-Schiff Base Metal Complexes

Case ID: MSB-SOL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Blocking Characterization/Bio-Assays)

Introduction: The "Brick Dust" Paradox

Welcome to the technical support center. If you are reading this, you are likely staring at a vial of colored powder that refuses to dissolve in water, ethanol, or chloroform, effectively stalling your NMR analysis and biological screening.

Mercapto-Schiff base complexes (derived from thiosemicarbazides, aminothiophenols, or dithiocarbazates) are notorious for their intractability. While the ligand itself is often soluble in common organic solvents, the moment it coordinates with a transition metal (Cu(II), Ni(II), Zn(II), etc.), the solubility crashes.

This guide is not just a list of solvents; it is a root-cause analysis and a strategic protocol to salvage your experiment.

Part 1: Root Cause Analysis (Why is this happening?)

Q: Why did my soluble ligand turn into an insoluble rock upon complexation?

A: You are likely fighting three thermodynamic forces simultaneously.

  • Thione-Thiol Tautomerism & Bridging: Mercapto-Schiff bases often exist in equilibrium between thione (C=S) and thiol (C-SH) forms. Upon deprotonation and coordination, the sulfur atom becomes a powerful bridging ligand. Instead of forming discrete monomeric molecules, your metal centers are likely linking up via sulfur bridges (M-S-M) to form infinite polymeric chains or 2D sheets [1].

  • Lattice Energy: These complexes often crystallize with high lattice energies due to extensive

    
     stacking of the aromatic Schiff base rings and strong intermolecular hydrogen bonding (if amide/NH groups are present).
    
  • Charge Neutrality: Many of these complexes are neutral (inner sphere coordination). Without a charge to solvate, they lack the hydration sphere necessary for aqueous solubility.

Part 2: Synthesis & Structural Design (Prevention)

Q: I am still in the design phase. How do I engineer solubility before I synthesize?

A: You must disrupt the crystal lattice or introduce solvation handles. Do not rely on luck.

  • Strategy 1: The "Grease" Method (Alkyl Chains): Attach long alkyl chains (C6-C12) to the aldehyde or amine backbone. This disrupts the packing of the molecules (lowering lattice energy) and increases solubility in lipophilic solvents like chloroform or dichloromethane.

  • Strategy 2: The "Charge" Method (Ionic Groups): If your target is biological testing, introduce a permanent charge.

    • Cationic: Use a quaternary ammonium tag or a triphenylphosphonium group [2].

    • Anionic:[1] Sulfonate the aromatic ring of the aldehyde precursor.

  • Strategy 3: Bulky Counter-Ligands: If the metal center allows, introduce a bulky co-ligand (like triphenylphosphine or phenanthroline) to block the axial sites and prevent the formation of polymeric sulfur bridges.

Design Decision Workflow:

LigandDesign Start Start Design Goal Target Application? Start->Goal Bio Biological (Water) Goal->Bio Cat Catalysis (Organic) Goal->Cat Mod1 Add Ionic Group (-SO3H, -N+R3) Bio->Mod1 Mod2 Add Alkyl Chain (C8-C12) Cat->Mod2 Mod3 Add Bulky Co-Ligand (PPh3) Cat->Mod3 Result1 Water Soluble Mod1->Result1 Result2 Lipophilic Soluble Mod2->Result2 Mod3->Result2

Figure 1: Decision tree for structural modification of Schiff base ligands to ensure solubility based on end-use application.

Part 3: Troubleshooting Existing Samples

Q: I already have the solid. What solvent system will actually dissolve it?

A: Stop trying to use ethanol or water. You need high dielectric constant, polar aprotic solvents that can break intermolecular hydrogen bonds.

The Solubility Hierarchy Protocol: Test solvents in this specific order (1 mg complex in 1 mL solvent).

TierSolventSuccess ProbabilityNotes
1 DMSO (Dimethyl Sulfoxide) High (90%)The gold standard. Coordinates to metal, breaking polymeric chains.
2 DMF (Dimethylformamide) High (85%)Similar to DMSO but easier to remove (lower BP).
3 Pyridine Medium (60%)Excellent for coordinating to axial sites, but toxic and smelly.
4 DMSO + 5% TFA High (Destructive)WARNING: Only for NMR. Acid may protonate the thiol, breaking the complex. Use only if desperate for ligand verification.
5 Nitrobenzene Low-MediumUsed historically for conductivity measurements, but rarely used now.

Q: It dissolves in DMSO but precipitates when I add water for my bio-assay. What do I do?

A: This is the "Crash-Out" effect. You need a surfactant to create a nano-emulsion. Protocol:

  • Dissolve complex in 100% DMSO to make a 10 mM stock.

  • Prepare the aqueous media with 0.5% Tween-80 or 0.1% Pluronic F-127 .[2]

  • Slowly add the DMSO stock to the vortexing media.

  • Result: The surfactant prevents the hydrophobic aggregates from growing large enough to precipitate [3].

Part 4: Characterization (The "Black Box" Protocol)

Q: It won't dissolve in anything (even DMSO). How do I prove I made the complex?

A: If it is insoluble in boiling DMSO, you likely have a highly stable coordination polymer. You must switch to Solid-State Characterization . Do not view insolubility as a failure; view it as a material property (thermal stability).

Workflow for Insoluble Complexes:

  • IR Spectroscopy (ATR/KBr):

    • Look for the shift in the Azomethine (

      
      C=N) peak (usually shifts 10-20 cm⁻¹ upon coordination).
      
    • Crucial: Look for the disappearance of the

      
      S-H band (2500-2600 cm⁻¹) and the appearance of a new 
      
      
      
      C-S band. This confirms deprotonation and sulfur coordination [4].
  • Powder X-Ray Diffraction (PXRD):

    • If it's crystalline, the pattern proves it's a new species distinct from the ligand and metal salt.

    • Tip: Sharp peaks indicate crystallinity; broad humps indicate amorphous polymers.

  • Elemental Analysis (CHNS):

    • This is your primary validation tool. If the %C, %H, %N, and %S match your calculated formula, you have the compound, regardless of solubility.

  • Magnetic Susceptibility (Gouy Balance/VSM):

    • Determine the magnetic moment (

      
      ) to confirm the oxidation state and geometry (e.g., Cu(II) 
      
      
      
      vs Zn(II)
      
      
      ) [5].
  • TGA (Thermogravimetric Analysis):

    • Prove thermal stability.[3][4] A clean weight loss step for coordinated water (100-150°C) followed by ligand decomposition (>250°C) is classic evidence of a stable complex [6].

Characterization Sample Solid Sample SolTest Solubility Test (DMSO, Heat) Sample->SolTest Soluble Soluble SolTest->Soluble Insoluble Insoluble SolTest->Insoluble NMR 1H / 13C NMR (d6-DMSO) Soluble->NMR MS ESI-MS Soluble->MS SolidState Solid State Protocol Insoluble->SolidState IR FT-IR (Ligand shift) SolidState->IR EA Elemental Analysis (CHNS) SolidState->EA TGA TGA (Thermal Stability) SolidState->TGA PXRD Powder XRD (Crystallinity) SolidState->PXRD

Figure 2: Analytical workflow for characterizing metal complexes based on solubility outcomes.

Part 5: Biological Assay Formulation

Q: I need to run an MIC (Minimum Inhibitory Concentration) test. What is the maximum DMSO concentration I can use?

A: Most bacterial strains and cell lines tolerate up to 0.5% - 1.0% v/v DMSO .

  • The Trap: If you dissolve your complex at 1 mg/mL in DMSO and dilute it 1:100, you are fine. But if your complex is weak, you might need a higher concentration, risking precipitation.

  • The Fix: Use the "Co-Solvent" approach.

    • Stock: 10 mM in DMSO.[2]

    • Diluent: PBS + 5% PEG-400 (Polyethylene glycol). The PEG acts as a bridge between the DMSO and water, stabilizing the complex.

References

  • Refat, M. S., et al. (2013). "Synthesis and structural characterization of some transition metal complexes with Schiff base ligands." Journal of Molecular Structure. 5[6][5]

  • Yousefi, M., et al. (2024). "Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent." RSC Advances. 7

  • ResearchGate Community. (2025). "How do we solve solubility issues with Cu(II) Schiff base complexes in biological assays?" 2[2][6][5][8]

  • Hassan, A., et al. (2019).[2] "Novel thiosemicarbazone derivatives and their metal complexes: Recent development." Journal of Molecular Structure. 9

  • JoVE Science Education. (2024). "Complexation Equilibria: Factors Influencing Stability of Complexes." 10[2][6][5][8]

  • MDPI. (2024).[11] "A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia." 4

Sources

Schiff Base Optimization Hub: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Imine (Schiff Base) Condensation Reactions

Introduction

Welcome to the technical support center for Schiff base synthesis. While the condensation of a primary amine and a carbonyl compound appears deceptively simple (


), it is governed by a delicate equilibrium and strict kinetic requirements.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-stakes research and drug development. We focus on equilibrium management , pH control , and advanced catalysis .

Module 1: The pH Paradox (Kinetics vs. Thermodynamics)

User Query: "I am heating my reaction to reflux, but the conversion stalls at 50%. Adding more acid seems to kill the reaction entirely. What is the optimal pH?"

Technical Diagnosis

You are likely experiencing the "pH Trap." Schiff base formation requires acid catalysis to activate the carbonyl carbon (making it more electrophilic). However, amines are basic.[1] If the pH is too low, you protonate the amine (


), rendering it non-nucleophilic.[1]
The "Goldilocks" Zone

The reaction rate is bell-shaped with respect to pH.

  • Optimal Range: pH 4.0 – 5.0.

  • Mechanism: At this pH, the carbonyl is sufficiently activated by protonation, but a significant fraction of the amine remains unprotonated (free nucleophile) to attack the carbonyl.

Troubleshooting Protocol
  • Do not use strong mineral acids (HCl,

    
    )  unless strictly stoichiometric and buffered. They often drop pH < 3.
    
  • Use weak organic acids: Glacial acetic acid or p-toluenesulfonic acid (p-TSA) are standard.

  • Lewis Acid Alternative: If your amine is highly basic and sensitive to protonation, switch to a Lewis acid catalyst (e.g.,

    
    , 
    
    
    
    ) which activates the carbonyl without sequestering the amine protons.

pH_Mechanism cluster_0 The pH Trap cluster_1 Optimal Zone Low pH (<3) Low pH (<3) Amine Protonation R-NH3+ (Dead Nucleophile) Low pH (<3)->Amine Protonation Reaction Stalls Reaction Stalls Amine Protonation->Reaction Stalls Optimal pH (4-5) Optimal pH (4-5) Carbonyl Activation C=O Activated (Electrophilic) Optimal pH (4-5)->Carbonyl Activation Free Amine R-NH2 (Active Nucleophile) Optimal pH (4-5)->Free Amine Maintains Carbinolamine Intermediate Carbonyl Activation->Carbinolamine + Amine Imine Product Imine Product Carbinolamine->Imine Product - H2O

Figure 1: The kinetic trade-off in Schiff base formation. Acid is required for activation but detrimental if it scavenges the nucleophile.

Module 2: Equilibrium Management (Water Removal)

User Query: "I see product on TLC, but after workup, I mostly recover starting material. Is my product decomposing?"

Technical Diagnosis

You are fighting Hydrolysis . The reaction generates water. If water is not removed, the equilibrium


 often favors the starting materials, especially for sterically hindered ketones. Furthermore, during aqueous workup, the presence of acid/base can catalyze the reverse reaction (hydrolysis).
Advanced Protocol: Chemical Dehydration

For difficult substrates where Dean-Stark distillation is too harsh or inefficient, use Titanium(IV) Ethoxide (


) .
  • Role: It acts as a dual-function reagent —a Lewis acid catalyst and a water scavenger.

  • Mechanism:

    
    . The irreversible formation of 
    
    
    
    polymeric species drives the reaction to completion.
Step-by-Step: The Method
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Mix: Add Carbonyl (1.0 equiv) and Amine (1.0-1.2 equiv) in anhydrous THF or Toluene.

  • Add Reagent: Add

    
     (1.5 - 2.0 equiv) via syringe. The solution often turns yellow/orange.
    
  • Reaction: Stir at room temperature (or

    
     for ketones) for 6-12 hours.
    
  • Workup (Critical):

    • Quench with a small amount of water to precipitate

      
      .
      
    • Filter the white solid through a Celite pad.

    • Concentrate the filtrate. Do not perform an acidic aqueous extraction.

Comparison of Water Removal Techniques
MethodBest ForProsCons
Dean-Stark Trap Large scale (>5g), Stable substratesCheap, scalableRequires high heat (toluene reflux); slow for small scales.
Molecular Sieves (4Å) Small scale, Thermal sensitiveMild conditionsCan be slow; requires activation; physical stirring issues.

Stubborn Ketones , Valuable substratesIrreversible , high yield, dual catalyst/scavengerReagent cost; requires filtration workup.
Desiccants (

)
Very fast reactionsSimpleLow efficiency; surface passivation.

Module 3: Steric & Electronic Constraints (Ketones vs. Aldehydes)

User Query: "My benzaldehyde reacts in minutes, but acetophenone takes days. How do I accelerate ketone condensation?"

Technical Diagnosis

Ketones are electronically less electrophilic (inductive donation from alkyl groups) and sterically more hindered than aldehydes. Conventional heating often leads to thermal degradation before conversion is complete.

Solution: Microwave-Assisted Synthesis

Microwave irradiation provides direct kinetic energy to the polar intermediates (transition states), significantly accelerating the rate-determining step (dehydration).

Data: Microwave vs. Conventional Heating

Data synthesized from comparative studies on Schiff base derivatives.[2][3][4]

ParameterConventional Heating (Reflux)Microwave Irradiation
Reaction Time 2 – 8 Hours1 – 5 Minutes
Typical Yield 60% – 85%92% – 98%
Solvent Requirement High (Ethanol/Methanol)Solvent-free or Minimal
Purity (Raw) Moderate (Recrystallization needed)High (Often quantitative)
Decision Matrix for Optimization

Decision_Matrix Start Start: Substrate Analysis Type Carbonyl Type? Start->Type Aldehyde Aldehyde Type->Aldehyde Ketone Ketone / Steric Hindrance Type->Ketone Aldehyde_Path Standard Protocol: Ethanol, RT to 50°C Cat. Acetic Acid Aldehyde->Aldehyde_Path Ketone_Check Heat Sensitive? Ketone->Ketone_Check Result High Yield Isolation Aldehyde_Path->Result Yes_Heat Use Ti(OEt)4 Method (Chemical Dehydration) Ketone_Check->Yes_Heat Yes No_Heat Microwave Irradiation (Solvent-free/Min solvent) Ketone_Check->No_Heat No Yes_Heat->Result No_Heat->Result

Figure 2: Workflow for selecting the optimal reaction condition based on substrate reactivity.

Module 4: Green Chemistry & Solvent Selection

User Query: "We are moving towards green chemistry. Can I run these in water or without solvent?"

Technical Diagnosis

Yes. While water is the byproduct (suggesting it should be avoided), "Water-Suspension" synthesis works for hydrophobic products. If the Schiff base is insoluble in water, it precipitates out, effectively removing itself from the equilibrium.

Green Protocols
  • Solvent-Free (Mechanochemistry):

    • Method: Grind the aldehyde and amine in a mortar and pestle with a catalytic drop of weak acid (e.g., lemon juice or acetic acid).

    • Mechanism: Friction generates local heat; the eutectic melt allows reaction.

    • Advantage: Quantitative yield, no waste solvent.

  • Aqueous Suspension:

    • Method: Stir reactants in water.

    • Condition: The product must be insoluble.

    • Note: This is excellent for industrial scaling of specific aromatic Schiff bases but fails if the intermediate carbinolamine is stable and water-soluble.

References

  • Optimization of pH: Vertex AI Search. (2024).[5][6][7] "Optimal pH for Schiff base formation mechanism." 7

  • Titanium(IV) Ethoxide Mechanism: Taylor & Francis. (2019).[8] "Titanium ethoxide – Knowledge and References." 8

  • Microwave vs. Conventional Yields: MDPI. (2024).[5][6][7] "Microwave-Assisted Synthesis of Schiff Bases... Comparison." 9[10][11]

  • Green Chemistry (Water Solvent): RSC Publishing. (2024).[5][6][7] "Water-soluble Schiff base ligands... an overview considering green solvent." 12[10][11]

  • Mechanochemistry (Grinding): Pramana Research Journal. (2019).[8] "Synthesis Of Schiff Bases By Green Solvent Method." Link[10][11]

Sources

Technical Support Center: Prevention of Thiol Group Oxidation in Mercaptophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Understanding Thiol Oxidation: The "Why" Behind the Problem

The thiol group (-SH) is a potent nucleophile and is highly susceptible to oxidation. This reactivity is a double-edged sword: it is crucial for many biological and chemical functions, but it also makes these compounds notoriously unstable. The primary oxidation product is a disulfide bond (-S-S-), which forms between two thiol-containing molecules.[1][2] This dimerization can lead to a loss of biological activity, altered drug efficacy, and challenges in purification and analysis. Further irreversible oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[3]

Several factors can accelerate this unwanted oxidation:

  • pH: The thiol group exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻).[1] The pKa of most thiols is around 8.5, and at a pH above this value, the more reactive thiolate anion predominates, significantly increasing the rate of oxidation.[1]

  • Dissolved Oxygen: Molecular oxygen, especially in the presence of catalysts, is a primary oxidant of thiols.[1][4][5]

  • Metal Ions: Transition metal ions such as copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺) are potent catalysts for thiol oxidation.[1][6][7][8]

  • Light and Temperature: Exposure to light, particularly UV radiation, and elevated temperatures can promote the photochemical and thermal oxidation of thiols.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My purified mercaptophenyl compound shows a second, higher molecular weight peak on my LC-MS. What is happening?

A1: This is a classic sign of disulfide bond formation. The higher molecular weight peak corresponds to the dimer of your compound. This often occurs during purification or storage if proper precautions are not taken.

Troubleshooting Steps:

  • Confirm Disulfide Formation: Treat a small aliquot of your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and re-analyze by LC-MS. If the higher molecular weight peak disappears and the peak for your monomer increases, this confirms the presence of a disulfide-linked dimer.

  • Optimize Purification:

    • Buffer pH: Ensure all your purification buffers are at a neutral or slightly acidic pH (pH < 7) to minimize the formation of the highly reactive thiolate anion.

    • Deoxygenate Buffers: Purge all buffers with an inert gas like argon or nitrogen to remove dissolved oxygen.

    • Add a Chelating Agent: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffers to sequester catalytic metal ions.

  • Storage: Store your purified compound in deoxygenated solutions under an inert atmosphere at -20°C or lower. Lyophilized powders are generally more stable.

Q2: I'm performing a reaction in an aqueous buffer and my thiol-containing starting material is rapidly degrading. How can I prevent this?

A2: Aqueous buffers, especially at or above physiological pH, can be harsh environments for thiols due to the presence of dissolved oxygen and the increased concentration of the thiolate anion.

Solutions:

  • Work at a Lower pH: If your reaction chemistry allows, perform the reaction at a slightly acidic pH (6.0-6.5).

  • Use Antioxidants: The addition of a sacrificial antioxidant can protect your compound.

    • N-acetylcysteine (NAC): A common and effective antioxidant.

    • Dithiothreitol (DTT): A strong reducing agent that can keep your thiol in its reduced state.[9][10] However, be aware that it can interfere with certain reactions.

  • Inert Atmosphere: Perform the reaction under a blanket of argon or nitrogen to minimize exposure to oxygen.

Q3: How can I quantify the amount of free thiol in my sample to assess its purity?

A3: The most common method for quantifying free thiols is the Ellman's Test , which uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[11][12][13] DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.[11][14]

Experimental Protocol: Ellman's Test
  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.

    • Cysteine Standard: Prepare a 1.5 mM stock solution of cysteine hydrochloride monohydrate in the Reaction Buffer. Create a dilution series for a standard curve.

  • Assay Procedure:

    • To 250 µL of your sample (or standard), add 50 µL of the DTNB solution and 2.5 mL of the Reaction Buffer.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Quantification: Determine the concentration of free thiols in your sample by comparing its absorbance to the cysteine standard curve.[11]

Q4: I need to perform a reaction that is incompatible with a free thiol. How can I temporarily protect it?

A4: In such cases, using a thiol protecting group is the best strategy.[3][15] An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule.

Common Thiol Protecting Groups:

Protecting GroupApplication ConditionsDeprotection Conditions
Trityl (Trt) Trityl chloride, baseMild acid (e.g., TFA)
Acetamidomethyl (Acm) Acm-Cl, baseMercury(II) or Silver(I) salts, Iodine
t-Butyl (tBu) Isobutylene, acid catalystStrong acid (e.g., HF)

Workflow for Thiol Protection and Deprotection:

G cluster_protection Protection cluster_reaction Desired Reaction cluster_deprotection Deprotection Start Mercaptophenyl Compound (-SH) Protect React with Protecting Group Reagent Start->Protect Protected Protected Mercaptophenyl (-S-PG) Protect->Protected Reaction Perform Reaction Incompatible with Free Thiol Protected->Reaction Deprotect Apply Specific Deprotection Conditions Reaction->Deprotect Final Final Product with Free Thiol (-SH) Deprotect->Final

Caption: Workflow for using a thiol protecting group.

Frequently Asked Questions (FAQs)

Q: What is the best way to store mercaptophenyl compounds long-term? A: For long-term storage, it is best to store them as a lyophilized powder at -20°C or -80°C in a tightly sealed container. If in solution, use a deoxygenated solvent and store under an inert atmosphere (argon or nitrogen) at low temperatures.

Q: Can I use β-mercaptoethanol (BME) as an antioxidant? A: Yes, BME is a commonly used reducing agent to maintain a reducing environment.[10] However, it is volatile and has a strong odor. DTT and TCEP are often preferred alternatives.

Q: My compound is colored. Will this interfere with the Ellman's Test? A: Yes, if your compound absorbs light at 412 nm, it will interfere. In this case, you will need to run a control sample containing your compound and the reaction buffer without DTNB and subtract this background absorbance.

Q: What are the visual signs of thiol oxidation? A: The formation of a disulfide dimer may not always be visually apparent. However, in some cases, you might observe a slight yellowing of the sample or a decrease in solubility, leading to the formation of a precipitate.

Decision Tree for Preventing Thiol Oxidation:

G Start Handling a Mercaptophenyl Compound Storage Long-term Storage? Start->Storage Reaction Performing a Reaction? Start->Reaction Purification Purification Step? Start->Purification Lyophilize Store as Lyophilized Powder at -20°C or below Storage->Lyophilize Yes SolutionStore Store in Deoxygenated Solvent under Inert Gas at low temp Storage->SolutionStore No Incompatible Reaction Incompatible with Free Thiol? Reaction->Incompatible LowpH Use pH < 7 Purification->LowpH EDTA Add Chelating Agent (EDTA) Purification->EDTA Deoxygenate Deoxygenate Buffers Purification->Deoxygenate Protect Use Thiol Protecting Group Incompatible->Protect Yes Aqueous Aqueous Buffer? Incompatible->Aqueous No Aqueous->LowpH Antioxidant Add Antioxidant (e.g., NAC, DTT) Aqueous->Antioxidant Inert Use Inert Atmosphere Aqueous->Inert

Caption: Decision tree for handling mercaptophenyl compounds.

References

  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE - Romanian Journal of Oral Rehabilitation.
  • The role of thiols in antioxidant systems - PMC - NIH.
  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury - MDPI. Available at: [Link]

  • Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids - PubMed. Available at: [Link]

  • A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing). Available at: [Link]

  • Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways - PMC - NIH. Available at: [Link]

  • Thiols and Sulfides - Chemistry LibreTexts. Available at: [Link]

  • Thiol Compounds and Inflammation - Frontiers in Bioscience-Landmark. Available at: [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions - RSC Publishing. Available at: [Link]

  • Thiols And Thioethers - Master Organic Chemistry. Available at: [Link]

  • Thiol - Wikipedia. Available at: [Link]

  • ROLE OF THIOLS IN OXIDATIVE STRESS - PMC - NIH. Available at: [Link]

  • Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Reagents & Solvents: How to Work with Thiols - Department of Chemistry : University of Rochester. Available at: [Link]

  • Constructive on-DNA Thiol Aerial Oxidization for DNA-Encoded Library Synthesis | ACS Omega - ACS Publications. Available at: [Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed. Available at: [Link]

  • Rapid and irreversible reduction of protein disulfide bonds - PubMed. Available at: [Link]

  • Homogeneous catalysis of the oxidation of thiols by metal ions - RSC Publishing. Available at: [Link]

  • 6.5: Oxidation of Thiols - Chemistry LibreTexts. Available at: [Link]

  • A Protocol for the Determination of Free Thiols. Available at: [Link]

  • Disulfide Bond Reduction in proteins - Antec Scientific. Available at: [Link]

  • Thiols | Safety Services - UCL – University College London. Available at: [Link]

  • Reactions of Thiols with Metals. I. Low-Temperature Oxidation by Metal Oxides1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols - RSC Publishing. Available at: [Link]

  • Role of thiol oxidation by air in the mechanism of the self-initiated thermal thiol–ene polymerization - RSC Publishing. Available at: [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups - BMG Labtech. Available at: [Link]

  • Handling thiols in the lab : r/chemistry - Reddit. Available at: [Link]

  • Thiol-dependent metal-catalyzed oxidation of copper, zinc superoxide dismutase - PubMed. Available at: [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. Available at: [Link]

  • thiols. Available at: [Link]

  • CHAPTER 1.2: Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo - Books. Available at: [Link]

  • Quantification of Thiols and Disulfides - PMC. Available at: [Link]

  • Ellman's assay for total thiol status in cell lysates? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Interference in Fluorescent Metal Ion Detection Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorescent metal ion detection. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during these sensitive assays. Our goal is to provide you with the expertise and practical insights necessary to ensure the accuracy and reliability of your experimental data.

Introduction to Fluorescent Metal Ion Detection

Fluorescent probes have become indispensable tools for detecting and quantifying metal ions in various biological and environmental samples due to their high sensitivity, selectivity, and operational simplicity.[1][2][3] These assays rely on fluorescent molecules (fluorophores) that exhibit a change in their fluorescence properties upon binding to a specific metal ion. This change can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.[4]

While powerful, these techniques are susceptible to various forms of interference that can compromise data integrity. This guide provides a structured approach to identifying, understanding, and mitigating these interferences.

Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common experimental issues. For each problem, we explore the potential causes and provide step-by-step solutions.

Issue 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from the metal ion-probe interaction, reducing the signal-to-noise ratio and overall assay sensitivity.[5][6][7]

Q1: My blank and negative control samples show high fluorescence. What are the likely causes and how can I fix this?

A1: High background in the absence of your target analyte can stem from several sources. Here’s a breakdown of the common culprits and how to address them:

  • Autofluorescence from the sample matrix: Biological samples often contain endogenous molecules like NADH, flavins, and collagen that fluoresce naturally.[8][9]

    • Causality: These molecules have their own excitation and emission spectra that can overlap with your fluorescent probe.

    • Solution:

      • Run an unlabeled control: Before adding your fluorescent probe, measure the fluorescence of your sample matrix alone to quantify the level of autofluorescence.

      • Shift to longer wavelengths: Autofluorescence is often more pronounced at shorter excitation wavelengths (UV to blue region).[10] If possible, choose a probe that excites and emits in the red or near-infrared spectrum.

      • Spectral unmixing: If your instrument has the capability, use spectral unmixing algorithms to computationally separate the autofluorescence signal from your probe's signal.

      • For fixed cells: Aldehyde-based fixatives can induce autofluorescence.[9][11][12] Consider using a non-aldehyde fixative or treating with a quenching agent like sodium borohydride or glycine.[11]

  • Contaminated reagents or buffers: Buffers, media, and even water can contain fluorescent impurities.

    • Causality: Impurities can introduce a consistent background signal across all your samples.

    • Solution:

      • Use high-purity reagents: Always use reagents and solvents of the highest possible purity (e.g., spectroscopy or HPLC grade).

      • Test individual components: Measure the fluorescence of each buffer component and the final buffer solution to identify the source of contamination.

      • Avoid problematic media components: For cell-based assays, phenol red in culture media is a known source of fluorescence.[13] Use phenol red-free media for your experiments.

  • Non-specific binding of the probe: The fluorescent probe may bind to other components in the sample besides the target metal ion.[5][14]

    • Causality: This leads to a fluorescent signal that is not dependent on the concentration of your target ion.

    • Solution:

      • Optimize probe concentration: Use the lowest concentration of the probe that still provides a robust signal for your target ion.

      • Incorporate wash steps: If your assay format allows, include stringent wash steps to remove unbound or non-specifically bound probe.[14]

      • Use blocking agents: In assays involving proteins or cells, blocking agents like bovine serum albumin (BSA) can help to reduce non-specific binding sites.

  • Instrumental noise: The detector and electronics of the fluorescence reader can contribute to the background signal.

    • Causality: This "dark current" is the signal detected in the absence of any light.

    • Solution:

      • Measure a "no-light" blank: Measure the signal from an empty well or a well with a non-fluorescent buffer to determine the instrument's dark current. This value can then be subtracted from your experimental measurements.

      • Optimize instrument settings: Ensure that the gain and other detector settings are appropriate for your assay's signal range.

Experimental Workflow: Identifying and Mitigating High Background

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Signal Instability and Quenching

A fluorescent signal that is unstable, decreases over time, or is lower than expected can be due to several factors.

Q2: My fluorescence signal is decreasing rapidly during measurement. What is happening?

A2: A rapid decrease in signal is often due to photobleaching.

  • Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[15][16][17]

    • Causality: Prolonged exposure to high-intensity light generates reactive oxygen species that can permanently damage the fluorescent molecule, rendering it non-fluorescent.[15]

    • Solution:

      • Minimize exposure time: Only expose the sample to the excitation light when taking a measurement.[18]

      • Reduce excitation intensity: Use the lowest light intensity that provides an adequate signal. Neutral density filters can be used to attenuate the excitation light.[18]

      • Use photostable probes: Some fluorescent dyes are inherently more resistant to photobleaching than others.[4][18][19] Consult the probe's specifications and consider switching to a more robust alternative if photobleaching is severe.

      • Incorporate antifade reagents: For fixed samples, mounting media containing antifade reagents can help to reduce photobleaching.

Q3: My signal is quenched (lower than expected) even in the presence of the target metal ion. What are the potential causes?

A3: Signal quenching can be a complex issue with multiple potential causes.

  • Inner Filter Effect (IFE): This occurs in samples with high absorbance at the excitation or emission wavelengths.[20][21]

    • Causality:

      • Primary IFE: The sample absorbs a significant portion of the excitation light before it reaches the focal volume of the detector.[21][22]

      • Secondary IFE: The sample re-absorbs the emitted fluorescence before it can be detected.[21][22]

    • Solution:

      • Dilute the sample: The most straightforward solution is to dilute the sample to reduce its absorbance.[21] A general rule of thumb is to keep the absorbance below 0.1 at the excitation wavelength.[21]

      • Optimize path length: Use cuvettes or microplates with a shorter path length.

      • Front-face fluorescence: If your instrument supports it, use a front-face sample holder to collect fluorescence from the surface of the sample, minimizing the path length.[21]

      • Correction algorithms: Some software can apply mathematical corrections for IFE if the absorbance of the sample is known.[23][24]

  • Quenching by other ions: Some metal ions are known to be efficient quenchers of fluorescence, such as Cu2+, Fe3+, Co2+, and Ni2+.[25]

    • Causality: These ions can interfere with the fluorescence of the probe, even if they are not the target analyte.[25] This can occur through various mechanisms, including static and dynamic quenching.[26]

    • Solution:

      • Use a more selective probe: Choose a probe that has a high selectivity for your target ion over potential interfering ions.

      • Use a masking agent: A masking agent is a chemical that forms a stable complex with the interfering ion, preventing it from interacting with the fluorescent probe. For example, cyanide can be used to mask Cu2+ interference in some assays.[27]

      • Sample purification: If possible, remove interfering ions from the sample before analysis.

  • Probe Buffering: At high concentrations, the fluorescent probe itself can act as a buffer for the metal ion, altering the free ion concentration you are trying to measure.[4][19]

    • Causality: If the probe concentration is too high, it can sequester a significant portion of the metal ions, leading to an underestimation of their concentration.[4][19]

    • Solution:

      • Titrate the probe concentration: Determine the optimal probe concentration that provides a good signal without significantly perturbing the metal ion concentration.[4][19]

      • Use a lower affinity probe: If you are working with high concentrations of metal ions, a probe with a lower binding affinity may be more appropriate.

Signaling Mechanisms in Fluorescent Probes

G cluster_0 Signaling Mechanisms cluster_1 Common Mechanisms Metal Ion Metal Ion Fluorophore Fluorophore Metal Ion->Fluorophore Binding Fluorescence Change Fluorescence Change Fluorophore->Fluorescence Change Leads to PET Photoinduced Electron Transfer (PET) ICT Intramolecular Charge Transfer (ICT) FRET Förster Resonance Energy Transfer (FRET) CHEF Chelation-Enhanced Fluorescence (CHEF)

Caption: Common signaling mechanisms in fluorescent metal ion probes.[28]

FAQs: Quick Answers to Common Questions

Q: How do I choose the right fluorescent probe for my experiment? A: The choice of probe depends on several factors:

  • Selectivity: The probe should be highly selective for the target metal ion over other ions present in the sample.

  • Affinity (Kd): The dissociation constant (Kd) of the probe should be in the range of the expected metal ion concentration.[29]

  • Wavelengths: The excitation and emission wavelengths should be compatible with your instrument and should be chosen to minimize autofluorescence.

  • Quantum Yield: A higher quantum yield will result in a brighter signal.

  • Photostability: Choose a probe that is resistant to photobleaching, especially for experiments that require long or repeated measurements.[4][19]

Q: What is the difference between "turn-on" and "turn-off" sensors? A: "Turn-on" sensors show an increase in fluorescence upon binding to the metal ion, while "turn-off" sensors show a decrease (quenching).[4][25] "Turn-on" sensors are often preferred because they can provide a higher signal-to-background ratio and are less prone to false positives from quenching artifacts.[25]

Q: How important is pH in my assay? A: Extremely important. The fluorescence of many probes and their affinity for metal ions are highly pH-dependent.[29] You should always perform your assay in a well-buffered solution at a pH that is optimal for your specific probe.

Q: Can I use a fluorescent probe designed for one metal ion to detect another? A: Sometimes, but with caution. Some probes have affinity for multiple metal ions.[29] For example, some Ca2+ indicators can also bind to Zn2+ and other heavy metals.[29] It is crucial to perform selectivity experiments to determine the probe's response to all potentially interfering ions in your sample.

Protocols and Data Presentation

Protocol: Determining Probe Selectivity

This protocol allows you to test the selectivity of your fluorescent probe against a panel of potentially interfering metal ions.

  • Prepare stock solutions: Prepare concentrated stock solutions of your fluorescent probe and the metal ions you want to test (including your target ion and potential interferents).

  • Set up the assay: In a microplate, prepare a series of wells containing your assay buffer.

  • Add the probe: Add your fluorescent probe to each well at its final working concentration.

  • Add metal ions: To different wells, add each metal ion at a concentration relevant to your experimental conditions. Include a "no ion" control.

  • Incubate: Incubate the plate for the recommended time to allow for binding to reach equilibrium.

  • Measure fluorescence: Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths.

  • Analyze the data: Compare the fluorescence response in the presence of each metal ion to the response of the target ion.

Table 1: Example Selectivity Data
Metal Ion (10 µM)Fluorescence Intensity (a.u.)Fold Change vs. Blank
Blank (No Ion)1501.0
Target Ion (Zn2+) 3000 20.0
Ca2+1601.1
Mg2+1551.0
Fe2+2501.7
Cu2+1801.2
Protocol: Optimizing Probe Concentration

This protocol helps you find the optimal concentration of your fluorescent probe to maximize the signal-to-noise ratio while minimizing potential artifacts like probe buffering.[4][19]

  • Prepare a dilution series of the probe: Prepare a series of solutions with decreasing concentrations of your fluorescent probe in the assay buffer.

  • Set up the assay: In a microplate, for each probe concentration, prepare two sets of wells: one with a known concentration of your target metal ion and one without (blank).

  • Incubate: Allow the reaction to equilibrate.

  • Measure fluorescence: Measure the fluorescence intensity of all wells.

  • Calculate Signal-to-Background Ratio: For each probe concentration, divide the fluorescence of the sample with the metal ion by the fluorescence of the blank.

  • Plot the results: Plot the signal-to-background ratio as a function of probe concentration. The optimal concentration is typically at the peak of this curve.

References

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE America. Retrieved February 7, 2026, from [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015, December 7). NCBI Bookshelf. Retrieved February 7, 2026, from [Link]

  • Fluorescent microscopy troubleshooting: high background. (2019, January 30). YouTube. Retrieved February 7, 2026, from [Link]

  • Current trends in the detection and removal of heavy metal ions using functional materials. (2023, August 2). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Amplification and Background Reduction Techniques. (2024, November 18). FluoroFinder. Retrieved February 7, 2026, from [Link]

  • Challenges with Background Fluorescence. (2022, February 14). Visikol. Retrieved February 7, 2026, from [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (2014, March 3). Chemical Reviews. Retrieved February 7, 2026, from [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). Frontiers. Retrieved February 7, 2026, from [Link]

  • Paper-Based Analytical Devices Coupled with Fluorescence Detection and Smartphone Imaging: Advances and Applications. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (n.d.). PMC. Retrieved February 7, 2026, from [Link]

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems. (n.d.). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2025, October 16). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. (2023, July 27). PMC. Retrieved February 7, 2026, from [Link]

  • Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. (2018, September 26). PMC. Retrieved February 7, 2026, from [Link]

  • Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. (2023, August 22). Analytical Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 7, 2026, from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. Retrieved February 7, 2026, from [Link]

  • How to reduce autofluorescence in cell-based assays. (n.d.). BMG LABTECH. Retrieved February 7, 2026, from [Link]

  • More Autofluorescence Troubleshooting for Tissue Imaging. (2022, March 22). Visikol. Retrieved February 7, 2026, from [Link]

  • From the Clinic, to the Clinic: Improving the Fluorescent Imaging Quality of ICG via Amphiphilic NIR-IIa AIE Probe. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Fluorescence quenching mechanism of aromatic hydrocarbons by closed-shell heavy metal ions in aqueous and organic solutions. (n.d.). The Journal of Physical Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

  • What is the Inner Filter Effect?. (n.d.). Edinburgh Instruments. Retrieved February 7, 2026, from [Link]

  • Determining Signal to Noise Ratio of a Spectrofluorometer. (n.d.). HORIBA. Retrieved February 7, 2026, from [Link]

  • Fluorescence Photobleaching as an Intrinsic Tool to Quantify the 3D Expansion Factor of Biological Samples in Expansion Microscopy. (2020, March 17). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). HORIBA. Retrieved February 7, 2026, from [Link]

  • How can we deal with the auto fluorescence problem in flow cytometry data analysis?. (2015, May 10). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Signal-to-Noise Ratio Optimization in X-ray Fluorescence Spectrometry for Chromium Contamination Analysis. (2025, September 23). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical. Retrieved February 7, 2026, from [Link]

  • Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. (2022, May 3). PMC. Retrieved February 7, 2026, from [Link]

  • Full article: The mechanisms of fluorescence quenching of carbon dots upon interaction with heavy metal cations. (2021, October 22). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved February 7, 2026, from [Link]

  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. (n.d.). HORIBA. Retrieved February 7, 2026, from [Link]

Sources

stability issues of o-(((2-Mercaptophenyl)imino)methyl)phenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The compound o-(((2-Mercaptophenyl)imino)methyl)phenol (also known as N-(2-mercaptophenyl)salicylaldimine) is a tridentate ONS-donor ligand widely used in coordination chemistry and bioinorganic modeling.

The Stability Paradox: In aqueous solution, this ligand is inherently unstable due to three competing dynamic processes. Users often mistake thermodynamic equilibrium for decomposition.

  • Tautomeric Equilibrium (The "Hidden" Species): The compound exists in equilibrium between the yellow Schiff base (imine) form and the colorless benzothiazoline (cyclized) form. In polar protic solvents (like water/methanol), the equilibrium often favors the benzothiazoline.

  • Hydrolytic Cleavage: The imine bond (

    
    ) is susceptible to acid-catalyzed hydrolysis, reverting to salicylaldehyde and 2-aminothiophenol.
    
  • Oxidative Dimerization: The free thiol (

    
    ) group is highly prone to oxidation, forming insoluble disulfide dimers, especially at neutral-to-basic pH.
    

Troubleshooting Guide (Q&A)

Issue 1: "My bright yellow solution turned colorless (or pale) overnight."

Diagnosis: This is likely cyclization , not necessarily decomposition.

  • Mechanism: In protic solvents, the nucleophilic thiol attacks the imine carbon, closing the ring to form 2-(2-hydroxyphenyl)benzothiazoline. This species is non-conjugated and therefore colorless/pale.

  • Verification:

    • Add a few drops of a metal salt solution (e.g., Zn²⁺ or Cu²⁺). If the yellow color returns instantly, the ligand is intact; the metal ion has "trapped" the open Schiff base form.

    • If the color does not return, hydrolysis has occurred.

Issue 2: "A cloudy precipitate formed in my aqueous buffer."

Diagnosis: Oxidative Dimerization (Disulfide formation).

  • Mechanism: Trace oxygen or metal ions catalyze the oxidation of the thiol group (

    
    ) to a disulfide (
    
    
    
    ). The disulfide dimer is significantly less soluble in water than the monomer, leading to precipitation.
  • Immediate Action: Check the pH.[1][2] Oxidation is accelerated at pH > 7 (where the thiolate anion

    
     predominates).
    
Issue 3: "The solution turned dark brown/black."

Diagnosis: Advanced Decomposition & Polymerization.

  • Mechanism: Hydrolysis released 2-aminothiophenol, which is extremely air-sensitive. It oxidizes rapidly to form dark, polymeric impurities.

  • Root Cause: Likely exposure to air combined with acidic pH (promoting hydrolysis).

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Purpose: To maximize shelf-life and prevent oxidative degradation.

Reagents:

  • Anhydrous DMSO or DMF (Spectroscopic grade).

  • Argon or Nitrogen gas.

Procedure:

  • Degas the Solvent: Sparge anhydrous DMSO with Ar/N₂ for 15 minutes. Reason: Removes dissolved O₂ to prevent thiol oxidation.

  • Dissolution: Dissolve the solid ligand in the degassed DMSO to reach a concentration of 10–50 mM.

    • Note: Avoid alcohols (MeOH/EtOH) for stock solutions as they promote benzothiazoline cyclization.

  • Storage: Aliquot into amber glass vials with septum caps. Purge headspace with Ar. Store at -20°C.

    • Stability:[3][4][5][6][7][8] Stable for >3 months under these conditions.

Protocol B: Kinetic Stability Assay (UV-Vis)

Purpose: To distinguish between cyclization (reversible) and hydrolysis (irreversible).

Reagents:

  • Buffer: 50 mM HEPES (pH 7.4) or Phosphate Buffer.[7]

  • Co-solvent: DMSO.[6][9]

Step-by-Step:

  • Baseline: Record the spectrum of the buffer blank.

  • Initiation: Inject the DMSO stock into the buffer (final conc. 50 µM, <1% DMSO).

  • Monitoring: Immediately scan from 250 nm to 500 nm every 5 minutes for 1 hour.

  • Data Interpretation (See Table 1):

ObservationSpectral FeatureInterpretation
Stable Ligand Band at ~420 nm (Imine) remains constant.Ideal condition.
Cyclization Band at ~420 nm decreases; Band at ~290-320 nm increases. Isosbestic points present.[10]Reversible. Equilibrium shifting to benzothiazoline.
Hydrolysis Band at ~420 nm decreases; Band at ~255 nm (Salicylaldehyde) appears. No isosbestic points.Irreversible decomposition.
Oxidation General baseline lift (scattering) or new band >450 nm.Disulfide precipitation.

Mechanistic Visualization

The following diagram illustrates the competing pathways that dictate the stability of the ligand in solution.

StabilityPathways SchiffBase Open Schiff Base (Yellow, Active Ligand) Benzothiazoline Benzothiazoline (Colorless, Cyclized) SchiffBase->Benzothiazoline  Cyclization (Protic Solvents) HydrolysisProducts Hydrolysis Products (Salicylaldehyde + Amine) SchiffBase->HydrolysisProducts  Acid Hydrolysis (Irreversible) Disulfide Disulfide Dimer (Precipitate) SchiffBase->Disulfide  Oxidation (O2/pH>8) MetalComplex Metal Complex (Stable) SchiffBase->MetalComplex  + Metal Ion Benzothiazoline->MetalComplex  Ring Opening

Caption: Figure 1. The dynamic equilibrium of o-(((2-Mercaptophenyl)imino)methyl)phenol showing cyclization, hydrolysis, and oxidation pathways.

Troubleshooting Flowchart

Use this logic tree to diagnose stability issues in real-time.

TroubleshootingFlow Start Start: Solution Issue ColorLoss Loss of Yellow Color? Start->ColorLoss Precipitate Cloudiness/Precipitate? Start->Precipitate AddMetal Add Zn2+ or Cu2+ ColorLoss->AddMetal CheckPH Check pH Precipitate->CheckPH ColorReturns Color Returns AddMetal->ColorReturns Yes NoColor No Color Return AddMetal->NoColor No HighPH pH > 8 CheckPH->HighPH LowPH pH < 5 CheckPH->LowPH Diagnosis1 Diagnosis: Cyclization (Normal Equilibrium) ColorReturns->Diagnosis1 Diagnosis2 Diagnosis: Hydrolysis (Degradation) NoColor->Diagnosis2 Diagnosis3 Diagnosis: Disulfide Oxidation HighPH->Diagnosis3 Diagnosis4 Diagnosis: Acid Hydrolysis or Solubility Limit LowPH->Diagnosis4

Caption: Figure 2. Diagnostic logic tree for identifying the root cause of instability in aqueous media.

References

  • Synthesis and Characterization of Schiff Bases

    • Fasina, T. M., et al. "Synthesis and Antimicrobial Activity of Schiff Bases Derived from Substituted Salicylaldehyde with 2-aminophenol and 2-aminothiophenol." Journal of Scientific Research and Development, vol. 14, 2013.
  • Benzothiazoline-Schiff Base Equilibrium

    • Pait, M., et al. "Benzothiazoline vs Schiff Base: A Case Study with Zinc(II) and Cadmium(II)." Inorganic Chemistry, vol. 55, no. 2, 2016.
  • Hydrolysis of Schiff Bases

    • Cordes, E. H., and Jencks, W. P. "The Mechanism of Hydrolysis of Schiff Bases." Journal of the American Chemical Society, vol. 85, no. 18, 1963.
  • Thiol Oxidation Mechanisms

    • Nagy, P. "Kinetics and Mechanism of the Oxidation of Thiols." The Chemistry of Functional Groups, Wiley, 2014.

Sources

Technical Support Center: Optimizing pH for Metal Ion Sensing with Phenolic Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenolic Schiff bases for metal ion sensing. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the critical parameter of pH in your experiments. Our goal is to empower you with the knowledge to optimize your assays, ensure data integrity, and accelerate your research.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"

This section addresses fundamental questions about the role of pH in metal ion sensing with phenolic Schiff bases, providing the foundational knowledge needed for successful experimentation.

Q1: Why is pH the most critical parameter to optimize when using phenolic Schiff bases as metal ion sensors?

A1: The pH of the experimental medium is paramount because it directly influences the chemical state of both the phenolic Schiff base sensor and the target metal ion. This, in turn, dictates the sensitivity and selectivity of the sensing system.[1] Here's a breakdown of the key factors:

  • Protonation/Deprotonation of the Schiff Base: Phenolic Schiff bases possess acidic phenolic hydroxyl (-OH) groups and basic imine (-C=N-) groups. Changes in pH alter the protonation state of these groups.[2][3]

    • At low pH (acidic conditions): The imine nitrogen is likely to be protonated (-C=NH+-), which can hinder its ability to coordinate with a metal ion.[4]

    • At high pH (basic conditions): The phenolic hydroxyl group will deprotonate to form a phenolate ion (-O⁻).[3][5] This deprotonation often enhances the electron-donating ability of the ligand, facilitating stronger binding to the metal ion and frequently leading to a detectable colorimetric or fluorescent change.[3][5][6]

  • Speciation of the Metal Ion: Metal ions in aqueous solutions can exist in various forms, including hydrated ions ([M(H₂O)n]ⁿ⁺) and hydroxylated species (e.g., [M(OH)(H₂O)n-1]⁽ⁿ⁻¹⁾⁺). The prevalence of these species is pH-dependent. At higher pH values, metal ions can precipitate as metal hydroxides, reducing their availability to bind with the Schiff base sensor.[1]

  • Stability of the Schiff Base: While many Schiff bases are stable across a wide pH range, extreme pH values can lead to hydrolysis of the imine bond, breaking down the sensor molecule.[5]

Therefore, finding the optimal pH is a balancing act: the pH must be high enough to deprotonate the phenolic group for effective binding but not so high as to cause metal hydroxide precipitation or sensor degradation.

Q2: How does pH influence the signaling mechanism of a phenolic Schiff base sensor?

A2: The pH directly impacts the electronic properties of the Schiff base, which is the basis for its signaling mechanism upon metal ion binding. Common signaling mechanisms include:

  • Colorimetric Changes: The color of a Schiff base solution can change upon metal ion binding due to alterations in the electronic transitions within the molecule. Deprotonation of the phenolic group at optimal pH often leads to a more conjugated system upon metal chelation, resulting in a visible color change.[3]

  • Fluorescence Changes (Turn-on/Turn-off):

    • Photoinduced Electron Transfer (PET): In some sensors, a PET process from the imine nitrogen to a fluorophore can quench fluorescence.[2] Upon metal ion binding at the optimal pH, this PET process can be inhibited, leading to a "turn-on" fluorescent response.

    • Excited-State Intramolecular Proton Transfer (ESIPT): Schiff bases with a hydroxyl group positioned ortho to the imine can exhibit ESIPT.[2] Metal ion coordination at the correct pH can modulate this process, leading to changes in the fluorescence emission.[2]

    • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can increase the rigidity of the Schiff base structure, reducing non-radiative decay pathways and leading to enhanced fluorescence.[7][8]

The protonation state of the key functional groups, governed by pH, is what enables these mechanisms to be effectively modulated by the presence of the target metal ion.

Q3: What is a typical optimal pH range for metal ion sensing with phenolic Schiff bases?

A3: While the optimal pH is highly specific to the individual Schiff base and target metal ion, a common working range is often found to be between pH 5 and 9 .[3] Here's a general guide:

pH RangeGeneral ObservationsRationale
< 4 Often suboptimal for sensing.The imine nitrogen is likely protonated, inhibiting metal coordination.[4]
5 - 7 A good starting point for many systems.Balances sufficient deprotonation of the phenolic group with minimizing metal hydroxide formation.
7 - 9 Frequently the optimal range.Promotes deprotonation of the phenolic hydroxyl group, enhancing binding and signal.[3]
> 9 Can be problematic.Increased risk of metal hydroxide precipitation and potential for Schiff base hydrolysis.[1]

It is crucial to experimentally determine the optimal pH for your specific sensor-metal ion pair.

Q4: Can a phenolic Schiff base act as a pH sensor itself?

A4: Yes, absolutely. The inherent pH-dependent protonation and deprotonation of the phenolic and imine groups can lead to distinct changes in the sensor's absorbance and fluorescence properties even in the absence of a metal ion.[2][3] This is a critical consideration during experimental design, as you must be able to distinguish between a signal change due to pH alone and a signal change due to metal ion binding at a specific pH.

Section 2: Troubleshooting Guides - Navigating Experimental Challenges

This section provides a question-and-answer formatted guide to address common issues encountered during the optimization of pH for metal ion sensing.

Problem: No or Weak Sensor Response
Q: My sensor shows no significant change in color or fluorescence upon adding the target metal ion. What are the potential pH-related causes?

A: This is a common issue that often points to suboptimal pH conditions. Here’s a systematic approach to troubleshooting:

  • Is your pH too low?

    • Reasoning: In acidic conditions, the imine nitrogen of your Schiff base is likely protonated. This positive charge can electrostatically repel the positively charged metal ion and/or prevent the lone pair of electrons on the nitrogen from participating in coordination.

    • Action: Systematically increase the pH of your assay buffer in increments (e.g., from pH 4 to 8 in 0.5 pH unit steps) and re-run the experiment.

  • Is your pH too high?

    • Reasoning: At high pH, your target metal ion may be precipitating out of solution as a metal hydroxide, making it unavailable to bind to your sensor.

    • Action: Visually inspect your metal ion stock solution and the final assay solution for any signs of turbidity or precipitation. If observed, lower the pH of your buffer system.

  • Have you considered the pKa of your Schiff base?

    • Reasoning: The pKa of the phenolic hydroxyl group is a critical value. For efficient sensing, the assay pH should ideally be at or slightly above the pKa to ensure a significant population of the deprotonated, binding-competent form of the sensor.

    • Action: If the pKa of your Schiff base is known, ensure your assay pH is in the appropriate range. If unknown, the pH titration experiment described in the protocols section will help you identify the optimal region.

Problem: High Background Signal or Instability
Q: I'm observing a high background signal from my sensor alone, or the signal is unstable and drifts over time. Could pH be the culprit?

A: Yes, pH can significantly contribute to high background and signal instability.

  • Is your Schiff base hydrolyzing?

    • Reasoning: The imine bond in Schiff bases can be susceptible to hydrolysis, especially at very low or very high pH values.[5] This degradation can alter the electronic properties of the system and lead to a changing background signal.

    • Action: Perform a time-course experiment where you monitor the signal of the sensor in the buffer alone (without the metal ion) at your chosen pH. If you observe significant signal drift, your sensor may be unstable at that pH. You may need to screen different buffer systems or adjust the pH to a more stable region.

  • Is the sensor itself highly responsive to pH in the chosen range?

    • Reasoning: As discussed in the FAQs, phenolic Schiff bases can be inherent pH sensors.[2][3] If your working pH is on a steep part of the sensor's pH-response curve, even minor fluctuations in the buffer's pH can cause significant changes in the background signal.

    • Action: Conduct a pH titration of your sensor alone to map its response to a wide pH range. The ideal working pH for your metal ion sensing experiment will be in a region where the sensor's signal is relatively flat and stable.

Problem: Lack of Selectivity
Q: My sensor is responding to multiple metal ions, not just my target analyte. How can I use pH to improve selectivity?

A: pH is a powerful tool for tuning the selectivity of your sensor.

  • Exploiting Differences in Metal-Ligand Complex Stability:

    • Reasoning: The stability of the complex formed between your Schiff base and different metal ions will have varying dependencies on pH. It's possible to find a pH window where the complex with your target metal ion is highly stable, while complexes with interfering ions are not.

    • Action: Perform your metal ion sensing experiment in the presence of a range of potentially interfering metal ions at different pH values. You may find, for example, that at pH 6, your sensor responds to both Cu²⁺ and Zn²⁺, but at pH 8, the response to Zn²⁺ is diminished while the response to Cu²⁺ remains strong.

  • Leveraging Differences in Metal Hydroxide Precipitation:

    • Reasoning: Different metal ions precipitate as hydroxides at different pH values. You can use this to your advantage.

    • Action: If you have an interfering metal ion that precipitates at a lower pH than your target metal ion, you can run your assay at a pH where the interferent is removed from the solution as a precipitate, while your target ion remains available for sensing.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step protocols for key experiments related to optimizing pH for metal ion sensing.

Protocol 1: Preparation of a Universal Buffer System for pH Screening

To accurately assess the effect of pH, it is essential to use a consistent buffer system across the entire pH range of interest. A Britton-Robinson buffer is an excellent choice for this purpose.

Materials:

  • Phosphoric acid (H₃PO₄)

  • Acetic acid (CH₃COOH)

  • Boric acid (H₃BO₃)

  • Sodium hydroxide (NaOH), 0.2 M solution

  • Calibrated pH meter

  • Deionized water

Procedure:

  • Prepare a stock solution by dissolving 0.04 M phosphoric acid, 0.04 M acetic acid, and 0.04 M boric acid in deionized water to a final volume of 1 L.

  • To create a buffer of a specific pH, take a known volume (e.g., 100 mL) of the stock solution.

  • While monitoring with a calibrated pH meter, slowly add the 0.2 M NaOH solution dropwise until the desired pH is reached.

  • This method allows for the preparation of a series of buffers with consistent ionic strength across a wide pH range (typically pH 2 to 12).

Protocol 2: Determining the Optimal pH for Metal Ion Sensing

This protocol will guide you through the process of identifying the best pH for your specific sensor and target metal ion.

Materials:

  • Phenolic Schiff base sensor stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol)

  • Target metal ion stock solution (e.g., 10 mM in deionized water)

  • Universal buffer system (from Protocol 1) covering a range of pH values (e.g., pH 4 to 10)

  • Spectrophotometer (for colorimetric sensing) or spectrofluorometer (for fluorescence sensing)

  • Cuvettes

Procedure:

  • Prepare a series of vials, each containing the same final concentration of your Schiff base sensor in the universal buffer at different pH values (e.g., pH 4, 4.5, 5, 5.5, ..., 10).

  • For each pH value, prepare two sets of samples:

    • Set A (Blank): Sensor in buffer.

    • Set B (Sensing): Sensor in buffer with the addition of the target metal ion at a fixed final concentration.

  • Allow the samples to equilibrate for a predetermined amount of time (e.g., 15 minutes).

  • Measure the absorbance or fluorescence spectrum for each sample.

  • Plot the signal response (e.g., change in absorbance at a specific wavelength, or fluorescence intensity) as a function of pH.

  • The optimal pH is the value at which the difference in signal between Set B and Set A is maximal and the signal is stable.

Visualization of the pH Optimization Workflow

The following diagram illustrates the logical flow of the pH optimization process.

pH_Optimization_Workflow Start Start: Define Sensor and Target Metal Ion Prep_Buffer Prepare Universal Buffer System (e.g., Britton-Robinson) Start->Prep_Buffer Prep_Samples Prepare Samples: - Sensor + Buffer (Blank) - Sensor + Buffer + Metal Ion Prep_Buffer->Prep_Samples pH_Titration Perform pH Titration (e.g., pH 4 to 10) Prep_Samples->pH_Titration Measure_Signal Measure Absorbance or Fluorescence Signal pH_Titration->Measure_Signal Plot_Data Plot Signal Response vs. pH Measure_Signal->Plot_Data Analyze Identify pH with Maximum Signal Difference and Stability Plot_Data->Analyze Optimal_pH Optimal pH Determined Analyze->Optimal_pH End Proceed with Further Sensing Experiments Optimal_pH->End

Caption: Workflow for determining the optimal pH for metal ion sensing.

Visualization of pH Effects on Sensor and Metal Ion

This diagram illustrates the competing equilibria that are influenced by pH.

pH_Effects cluster_SchiffBase Phenolic Schiff Base cluster_MetalIon Metal Ion SB_H Protonated Form (Low pH) SB_deprotonated Deprotonated Form (High pH) SB_H->SB_deprotonated Increase pH SB_deprotonated->SB_H Decrease pH Complex Sensor-Metal Complex (Signal) SB_deprotonated->Complex + Metal Ion M_aq Aqueous Metal Ion [M(H2O)n]n+ M_OH Metal Hydroxide Precipitate M_aq->M_OH Increase pH M_aq->Complex + Sensor M_OH->M_aq Decrease pH

Caption: Influence of pH on sensor and metal ion speciation.

Section 4: References

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (n.d.). National Institutes of Health.

  • Chromogenic and fluorescence sensing of pH with a Schiff-base molecule. (n.d.). ResearchGate.

  • Optimum pH range for formation of Schiff bases. (2018, November 5). Chemistry Stack Exchange.

  • Dual Functionality of Schiff Base: Sensing of metal ions and Broad-Spectrum Antibacterial Effects. (n.d.). ResearchGate.

  • Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. (2022, February 17). RSC Publishing.

  • Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024, December 6). PMC.

  • Schiff base compounds as fluorimetric pH sensor: a review. (n.d.). RSC Publishing.

  • Schiff Base Ligand 3-(-(2-Hydroxyphenylimino) Methyl)-4H-Chromen-4-One as Colorimetric Sensor for Detection of Cu2+, Fe3+, and V5+ in Aqueous Solutions. (2022, December 30). National Institutes of Health.

Sources

Technical Support: Purification & Handling of o-(((2-Mercaptophenyl)imino)methyl)phenol

[1][2]

Introduction

Welcome to the technical support center for tridentate ONS ligands. You are likely working with 2-((2-mercaptophenyl)iminomethyl)phenol (also referred to as N-(2-mercaptophenyl)salicylaldimine).[1][2]

Critical Warning: This molecule is not a static entity.[2][3][4] It exists in a dynamic equilibrium between its Schiff base form (imine) and a benzothiazoline (closed-ring) form .[1][2] Most purification difficulties stem from misunderstanding this equilibrium or failing to prevent the irreversible oxidative cyclization to 2-(2-hydroxyphenyl)benzothiazole .[1][2]

This guide addresses the specific challenges of purifying this compound, distinguishing between reversible isomers and irreversible impurities.

Module 1: The "Benzothiazoline" Trap (Read This First)

User Question: "My NMR spectrum shows a shift that doesn't match the imine structure, or I see multiple species. Is my compound impure?"

Technical Insight: Not necessarily. In solution, this compound undergoes ring-chain tautomerism .[2]

  • Open Form (Schiff Base): The yellow/orange form.[1][2] Predominant in basic solutions or when coordinated to a metal.[2]

  • Closed Form (Benzothiazoline): The colorless/pale form.[1][2] Often the stable solid state or predominant in non-polar solvents.

Diagnostic Workflow: Before discarding your product, verify if the "impurity" is just the closed isomer.

Isomerismcluster_0Reversible Equilibrium (Not an Impurity)cluster_1Irreversible ImpuritySBSchiff Base (Open Form)(Yellow/Orange)Target for Metal ComplexationBZLBenzothiazoline (Closed Form)(Colorless/Pale)Common Solid StateSB->BZLRing Closure (Non-polar solvents)BTZ2-(2-hydroxyphenyl)benzothiazole(Blue Fluorescence)PERMANENT IMPURITYSB->BTZOxidative Cyclization(Air/Heat/Long Rxn)BZL->SBRing Opening (Polar/Basic media)BZL->BTZOxidation (-H2)

Figure 1: The chemical landscape of salicylaldehyde/2-aminothiophenol condensation.[1][2] Distinguishing the reversible benzothiazoline from the irreversible benzothiazole is critical.

Module 2: Purification Protocols

User Question: "My product is a sticky oil or contains unreacted aldehyde. How do I purify it?"

Standard Protocol: Ethanol Recrystallization Recrystallization is superior to chromatography for this compound because silica gel can catalyze hydrolysis of the imine bond or promote oxidation.

Step-by-Step Methodology:

  • Solvent Selection: Use Hot Ethanol (absolute) .[1][2] Methanol is a viable alternative, but Ethanol generally provides better crystal growth for this specific ligand.[2]

  • Dissolution:

    • Place the crude solid/oil in a flask.

    • Add the minimum amount of boiling ethanol required to dissolve the solid.

    • Tip: If the solution is very dark/black, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Do not place it immediately in the freezer; this traps impurities.

    • Once room temp is reached, move to

      
       (fridge) for 4–12 hours.
      
  • Isolation:

    • Filter the crystals.[5]

    • Critical Wash: Wash the crystals with cold ethanol (small volume) followed by cold diethyl ether .[1][2] The ether wash helps remove unreacted salicylaldehyde (which is soluble in ether) and dries the crystal surface quickly to prevent oxidation.[2]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Product oils out Solution too concentrated or cooling too fast.[1][2]Re-heat to dissolve.[2] Add a "seed" crystal.[2] Scratch the glass. Add 5-10% drops of water to the hot ethanol (increases polarity).[1][2]
Strong smell of almonds Unreacted Salicylaldehyde.[2]Recrystallize again. Ensure the final wash is done with cold diethyl ether .
Low Yield Product is too soluble in Ethanol.[2]Use a mixed solvent system: Dissolve in minimum hot Ethanol, then add water dropwise until persistent cloudiness appears.[2] Cool.
Blue Fluorescence Presence of Benzothiazole impurity.[2]This impurity is hard to remove.[2] If recrystallization fails, you must restart the synthesis under inert atmosphere (

).[1][2]
Module 3: Synthesis Optimization (Prevention)

User Question: "I keep getting the benzothiazole impurity. How do I stop it?"

The formation of 2-(2-hydroxyphenyl)benzothiazole is an oxidative process.[1][2] Once formed, it cannot be reverted.[2] You must prevent it during synthesis.[2]

Protocol Adjustments:

  • Inert Atmosphere: Perform the condensation under Nitrogen (

    
    ) or Argon.[1][2]
    
  • Temperature Control: Do not reflux longer than necessary (typically 2–3 hours is sufficient). Extended heating promotes oxidation.[2]

  • Stoichiometry: Use a strict 1:1 molar ratio . Excess aldehyde can promote side reactions.[2]

  • Avoid Acids: Do not use acid catalysts (like acetic acid) unless necessary, as they can stabilize the benzothiazole formation pathway.[1][2]

Module 4: Storage & Stability

User Question: "My bright yellow crystals turned orange/brown after a month. Are they still good?"

Stability Analysis:

  • Oxidation: The free thiol (

    
    ) group is susceptible to air oxidation, forming disulfides  (S-S dimers).[1][2] This causes the darkening.[6]
    
  • Hydrolysis: Moisture will hydrolyze the imine bond (

    
    ) back to the aldehyde and amine.[1][2]
    

Storage Protocol:

  • Container: Amber glass vial (light sensitive).

  • Atmosphere: Flush with Nitrogen/Argon before sealing.[2]

  • Temperature: Store at

    
     for long-term storage.
    
  • Desiccant: Store the vial inside a desiccator or with a silica packet to prevent hydrolysis.

References
  • Synthesis & Equilibrium: K. A. Maher, S. R.[2][7] Mohammed. "Metal Complexes of Schiff Base Derived from Salicylaldehyde - A Review." International Journal of Current Research and Review, 2015, 7(2), 06-16.[1][2][7]

  • Benzothiazole Impurity: "Synthesis of 2-(2-hydroxyphenyl)-benzothiazole."[1][2][8][9][10] US Patent 3743649A.[2]

  • Recrystallization Solvents: "Solvents for Recrystallization." University of Rochester, Department of Chemistry.[2]

  • Polymer/Oligomer Context: I. Kaya, et al. "Synthesis, characterization... of poly-2-[(4-mercaptophenyl) imino methyl] phenol."[1][2] Synthetic Metals, 2007.[2] (Demonstrates the oxidative sensitivity of the mercapto-imine system). [1][2]

SchiffBaseNMR Solutions: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Resolving Overlapping Peaks & Structural Ambiguities in Schiff Bases

Mission Statement

Welcome to the SchiffBaseNMR Solutions Hub. You are likely here because the azomethine (


) region of your spectrum is obscured, or your signals are inexplicably broad. Schiff bases (imines) present unique challenges due to keto-enol tautomerism , E/Z isomerism , and dynamic exchange . This guide moves beyond basic assignment, providing causal analysis and self-validating protocols to deconvolute your spectra.
Quick Diagnostic: The Triage Flowchart

Before altering your sample, determine the root cause of your spectral overlap using this logic flow.

TroubleshootingFlow Start START: Define the Anomaly IsPeakBroad Is the Azomethine Peak Broad or Split? Start->IsPeakBroad IsOverlap Is the Peak Sharp but Buried? Start->IsOverlap TautomerCheck Suspect Tautomerism (Keto-Enol Exchange) IsPeakBroad->TautomerCheck Yes SolventCheck Suspect Accidental Isochrony IsOverlap->SolventCheck Yes VT_Protocol Run Variable Temp (VT) NMR (See Protocol A) TautomerCheck->VT_Protocol Coalesce Do peaks coalesce at high T? VT_Protocol->Coalesce DynamicConfirmed Dynamic Exchange Confirmed Coalesce->DynamicConfirmed Yes ImpurityConfirmed Static Impurity/Isomer Coalesce->ImpurityConfirmed No SolventSwap Solvent Titration (ASIS) (See Protocol B) SolventCheck->SolventSwap ShiftReagent Lanthanide Shift Reagent (See Protocol C) SolventSwap->ShiftReagent If fails

Figure 1: Diagnostic logic for identifying the source of spectral complexity in Schiff bases.

Ticket #001: The "Vanishing" Azomethine Proton

Issue: The characteristic singlet (


, ~8.0–9.0 ppm) is buried under aromatic multiplets or is indistinguishable from impurities.
Root Cause Analysis

Schiff bases often contain aromatic rings (e.g., salicylaldimines). If the aromatic protons are electron-poor, they shift downfield, overlapping with the azomethine singlet. Standard integration becomes impossible.

Solution A: Solvent Titration (The ASIS Effect)

Mechanism: Benzene-d6 interacts with the electron-deficient face of the aromatic ring, inducing an upfield shift for protons above/below the ring plane (ASIS: Aromatic Solvent Induced Shift). Chloroform-d does not have this effect.

Protocol:

  • Dissolve 5 mg of sample in 0.6 mL

    
    .
    
  • Acquire reference spectrum.

  • Evaporate solvent (or prepare a fresh tube) and redissolve in

    
     (Benzene-d6).
    
  • Result: The aromatic protons will shift significantly (0.1–0.5 ppm), while the azomethine proton (lying in the nodal plane of the

    
    -system) shifts minimally or differently, "de-masking" the signal.
    
Solution B: Lanthanide Shift Reagents (LSR)

Mechanism: The imine nitrogen is a Lewis base. Paramagnetic lanthanide complexes (e.g.,


) coordinate to this nitrogen, inducing a pseudocontact shift. The closer a proton is to the nitrogen, the further downfield it moves.

Data Table: Expected Shifts with


 
| Proton Position | Distance from N | Induced Shift (

) | Result | | :--- | :--- | :--- | :--- | | Azomethine (

)
| Closest | Very Large (>2.0 ppm) | Moves to clear region (>10 ppm) | | Ortho-Ar (

) | Close | Medium (~1.0 ppm) | Separates from meta/para | | Meta/Para-Ar | Far | Negligible (<0.2 ppm) | Remains stationary |

Self-Validating Protocol:

  • Prepare 0.05 M sample in

    
    .
    
  • Add solid

    
     in 0.1 equivalent increments (e.g., 2 mg).
    
  • Acquire spectrum after each addition.[1]

  • Validation: Plot

    
     vs. [LSR]/[Substrate]. A linear relationship confirms coordination. If the peak does not move, it is not the azomethine proton (or the nitrogen is sterically blocked).
    
Ticket #002: Broad or Split Signals (The Tautomer Trap)

Issue: The azomethine peak appears as a broad hump or a split doublet, often mistaken for an impurity or hydrolysis product.

Root Cause Analysis

Schiff bases derived from o-hydroxyaldehydes (salicylaldehydes) exist in a dynamic equilibrium between the Enol-Imine (OH...N) and Keto-Amine (NH...O) forms.

  • Enol-Imine:

    
     (typical ~8.5 ppm).
    
  • Keto-Amine:

    
     (coupling often observed, proton shifts to ~13-15 ppm due to Hydrogen Bonding).
    

At room temperature, the exchange rate (


) is often comparable to the NMR timescale, leading to coalescence (broadening).
Solution: Variable Temperature (VT) NMR

Mechanism: Heating the sample increases


, pushing the system into the "fast exchange" limit, sharpening the peak into a time-averaged singlet. Cooling slows 

, freezing out the individual tautomers.

Step-by-Step Workflow:

  • Solvent Choice: Use DMSO-d6 (high boiling point) or Toluene-d8 (wide liquid range).

  • Acquisition:

    • Start at 298 K (25°C).

    • Increase T in 10 K increments up to 350 K.

  • Interpretation:

    • Scenario A (Dynamic): The broad hump sharpens into a distinct singlet at high T. Diagnosis: Tautomerism.

    • Scenario B (Static): The peaks remain distinct and sharp at all temperatures. Diagnosis: Impurity or stable E/Z isomers.

Ticket #003: Distinguishing E/Z Isomers

Issue: You see two distinct sets of signals. Is it a mixture of diastereomers (E/Z) or an impurity?

Root Cause Analysis

The


 bond has partial double-bond character, allowing for geometric isomers.[2] The E-isomer  is usually thermodynamically favored, but steric bulk can stabilize the Z-isomer . Unlike alkenes, there is no vicinal proton to measure J-coupling (

) across the double bond.
Solution: 1D NOESY / ROESY

Mechanism: Nuclear Overhauser Effect (NOE) relies on spatial proximity (<5 Å), not through-bond connectivity.

Diagram: NOE Connectivity

NOESY_Logic cluster_legend Interpretation Azomethine Azomethine Proton (H) R_Group N-Substituent (R-Group) Azomethine->R_Group Strong NOE (E-Isomer) Aldehyde_Ring Aldehyde Ring (Ortho) Azomethine->Aldehyde_Ring Strong NOE (Z-Isomer) Legend1 If H sees R-Group -> E-Isomer Legend2 If H sees Ring -> Z-Isomer

Figure 2: Spatial relationships defining E/Z configuration in Schiff bases.

Protocol:

  • Select the azomethine proton for selective excitation (1D NOESY).

  • Mixing Time: Set to 500 ms (standard for small molecules).

  • Analysis:

    • E-Isomer: Strong NOE correlation between the azomethine

      
       and the protons on the 
      
      
      
      -substituent (
      
      
      ).[3]
    • Z-Isomer: Strong NOE correlation between the azomethine

      
       and the ortho-protons of the aldehyde ring.
      
Advanced Tip: The HMBC "Super-Weapon"

If proton NMR fails due to extreme overlap, move to heteronuclear correlation.

  • Why? The

    
     chemical shift is incredibly sensitive to electronic environment.
    
  • Shift Difference:

    • Imine (-N=): ~300–350 ppm (relative to liq.

      
      ).
      
    • Amine (-NH-): ~100–150 ppm.

  • Technique:

    
     HMBC (at natural abundance).[4]
    
  • Benefit: You will see a cross-peak connecting the buried azomethine proton to a distinct nitrogen frequency. The nitrogen shift immediately tells you if you have the enol-imine or keto-amine form, regardless of proton overlap.

References
  • Tautomerism in Schiff Bases: F. Salman, et al. "Studies of Tautomerism in 2-Hydroxynaphthaldehyde Schiff Bases by Multinuclear Magnetic Resonance."[5] Spectroscopy Letters, 1991.

  • Lanthanide Shift Reagents: Sanders, J. K. M., & Williams, D. H.[1][6] "Shift Reagents in NMR Spectroscopy." Nature, 1970.

  • Nitrogen-15 NMR Applications: Martin, G. E., & Hadden, C. E. "Long-range 1H-15N Heteronuclear Shift Correlation." Journal of Natural Products, 2000.

  • Isomer Identification: "Differentiation of E and Z isomers using NOESY." ResearchGate Q&A, 2017.

Sources

Technical Support Center: Troubleshooting Polymer Degradation During Thermal Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thermal analysis of polymeric materials. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to polymer degradation during thermal analysis experiments. Here, we will explore common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guides: A Proactive Approach to Degradation

Unforeseen degradation can compromise the interpretation of thermal events such as melting points, glass transitions, and crystallization behavior. This section provides a systematic approach to identifying and mitigating degradation-related issues in your Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments.

Issue 1: Unexpected Mass Loss in TGA at Temperatures Below the Known Decomposition Onset

Symptoms:

  • A gradual or sharp mass loss is observed in the TGA curve at a temperature significantly lower than the expected onset of thermal decomposition for the polymer.

  • The derivative thermogravimetry (DTG) curve shows peaks in unexpected temperature regions.

Causality and Troubleshooting Workflow:

This issue often points to the presence of volatile components, residual solvents, or moisture, rather than the degradation of the polymer backbone itself. A systematic investigation is crucial to pinpoint the source.

TGA_Troubleshooting_Unexpected_Mass_Loss

Detailed Protocol: TGA Method with Isothermal Hold for Moisture Removal

  • Sample Preparation: Prepare your polymer sample according to standard procedures, typically using 5-10 mg.[1][2]

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Initial Temperature: Ambient (e.g., 30 °C).

  • Thermal Method:

    • Segment 1 (Drying): Equilibrate at 30 °C.

    • Segment 2 (Drying Hold): Ramp at 10 °C/min to 105 °C. Hold isothermally for 10-20 minutes to ensure the removal of adsorbed water.

    • Segment 3 (Analysis): Ramp at the desired heating rate (e.g., 10 or 20 °C/min) to the final temperature (e.g., 600-1000 °C).[3]

  • Data Analysis: Analyze the mass loss curve, disregarding the initial mass loss during the isothermal hold, which corresponds to moisture. The onset of degradation should now be more representative of the polymer's thermal stability.

Issue 2: Baseline Irregularities (Drift, Curvature, or Shift) in DSC Data

Symptoms:

  • The DSC baseline is not flat before or after a thermal event.

  • An endothermic or exothermic drift is observed across a wide temperature range, obscuring subtle transitions like the glass transition (Tg).

  • A sudden shift in the baseline occurs that is not associated with a known thermal event.

Causality and Troubleshooting:

Baseline issues in DSC can be complex and may arise from instrumental factors, sample preparation, or subtle degradation processes.[4] Polymer degradation during a DSC run can release volatile byproducts, causing a change in the sample's mass and heat capacity, leading to baseline drift.

Troubleshooting Decision Tree:

DSC_Baseline_Troubleshooting

Expert Insight: The Heat-Cool-Heat Protocol

For semi-crystalline polymers, the first heating scan can be complex due to the sample's thermal history from processing and storage. Degradation can also be convoluted with these effects. A heat-cool-heat experiment is a standard and authoritative method to obtain a more representative thermal profile.

  • First Heat: Heats the sample to just above its melting temperature to erase prior thermal history. This step can also reveal the presence of volatiles or initial degradation.

  • Controlled Cool: Cools the sample at a controlled rate (e.g., 10 °C/min) to establish a consistent crystalline structure.

  • Second Heat: This scan provides a clearer picture of the polymer's intrinsic thermal properties, such as its glass transition and melting behavior, with reduced interference from its history.

Frequently Asked Questions (FAQs)

Q1: How does the heating rate affect the degradation temperature I observe in TGA?

A faster heating rate will almost always shift the observed decomposition to a higher temperature.[2][5] This is a kinetic effect: at a faster heating rate, the sample has less time at any given temperature to undergo the chemical reactions of degradation.[2] Therefore, a higher temperature is required to achieve the same rate of mass loss. For kinetic studies or to better resolve overlapping degradation steps, it is advisable to use slower heating rates.[2]

Q2: My TGA curve shows a slight weight gain before decomposition. What could be the cause?

An apparent weight gain can be an artifact. One common cause is when a sample foams or expands upon heating, making contact with the furnace wall.[3][6] Using a smaller sample size can often mitigate this issue.[3] Another cause can be buoyancy effects, where the density of the surrounding gas decreases upon heating, leading to an apparent gain in weight. This is typically reproducible and can be corrected by subtracting a blank curve run with an empty pan.[3][6]

Q3: Can I use TGA to determine the composition of a polymer composite?

Yes, TGA is an excellent technique for compositional analysis.[7][8] A standard method, often based on ASTM E1131, involves a multi-step heating program with gas switching.[9][10][11]

Table 1: Typical TGA Method for Composite Analysis

StepTemperature ProgramAtmosphereComponent Measured
1Ramp to ~300-400 °CNitrogen (Inert)Volatiles (e.g., plasticizers)
2Ramp to ~600-800 °CNitrogen (Inert)Polymer Matrix (degradation)
3Switch to Air/OxygenAir or OxygenCarbon Black / Carbon Fiber (combustion)
4Hold at high tempAir or OxygenAsh / Inorganic Filler (residue)

This method allows for the quantification of different components based on the distinct mass loss steps.[7]

Q4: What is the difference between thermal degradation and oxidative degradation?

Thermal degradation occurs solely due to heat in an inert atmosphere (like nitrogen), causing polymer chains to break (chain scission).[12] Oxidative degradation is a chemical reaction involving both heat and oxygen.[13] It is often initiated by the formation of radicals and proceeds via a chain reaction mechanism.[13] Polymers are generally less stable in an oxidative environment, and degradation will begin at lower temperatures compared to an inert one.[2]

Q5: My DSC curve for a polymer shows a small endothermic peak right after the glass transition. Is this degradation?

This is unlikely to be degradation. This phenomenon is typically referred to as "enthalpic recovery" or "physical aging."[14] It occurs in amorphous polymers that have been stored below their glass transition temperature for an extended period.[14] During storage, the polymer chains slowly relax into a lower enthalpy state. Upon heating through the glass transition in the DSC, the chains regain mobility and absorb energy to return to a more disordered, higher enthalpy state, which is observed as an endothermic peak.[14]

References

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – TGA-MS. Retrieved from [Link]

  • Red Thermo. (n.d.). Common challenges and troubleshooting techniques in DSC measurement. Retrieved from [Link]

  • Innovatech Labs. (2021, August 3). What a DSC Analysis of a Polymer Can Discover. Retrieved from [Link]

  • Red Thermo. (2023, June 21). Interpreting Mass Loss Curves: TGA Crucible Analysis. Retrieved from [Link]

  • Unknown. (n.d.). OXIDATIVE DEGRADATION OF POLYMERS. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Innovatech Labs. (2021, August 10). TGA Analysis: What, How and Why. Retrieved from [Link]

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]

  • MDPI. (2022, September 12). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • YouTube. (2025, July 16). Webinar Enhance Your Understanding of Polymer Materials with Thermal Analysis September 2024. Retrieved from [Link]

  • YouTube. (2019, May 2). Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers. Retrieved from [Link]

  • Unknown. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

  • betterceramic. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments. Retrieved from [Link]

  • MDPI. (2024, July 5). Thermal Decomposition of Bio-Based Plastic Materials. Retrieved from [Link]

  • ASTM International. (n.d.). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effects of heating rate on thermal degradation behavior and kinetics of representative thermoplastic wastes. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal-Oxidative Stability and Degradation of Polymers. Retrieved from [Link]

  • Intertek. (n.d.). Thermal Analysis of Polymers and Plastics. Retrieved from [Link]

  • C-Therm Technologies Ltd. (n.d.). Thermal Analysis of Biodegradable Polymer Materials (Biopolymers). Retrieved from [Link]

  • ASTM International. (n.d.). E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal analysis of polymeric materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpreting TGA curves. Retrieved from [Link]

  • Scribd. (n.d.). Astm e 1131 Tga. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Retrieved from [Link]

  • Thermal Support. (n.d.). Characterizing Polymer Lifetimes Using TGA Decomposition Kinetics. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal analysis of hydrolysis and degradation of biodegradable polymer and bio-composites. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Glycerol and Heating Rate on the Thermal Decomposition of PVA Films. Retrieved from [Link]

  • SETARAM. (2025, February 17). How to study the thermal properties of polymers and plastics?. Retrieved from [Link]

  • Unknown. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents. Retrieved from [Link]

  • Unknown. (n.d.). THERMAL ANALYSIS OF HYDROLYSIS AND DEGRADATION OF BIODEGRADABLE POLYMER AND BIO-COMPOSITES. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis. Retrieved from [Link]

  • AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: o-(((2-Mercaptophenyl)imino)methyl)phenol vs. Classical Schiff Bases for Metal Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemosensing, the molecule formally known as o-(((2-Mercaptophenyl)imino)methyl)phenol (hereafter referred to as MMP ) represents a distinct class of "switchable" ligands. Unlike classical planar Schiff bases (e.g., Salen or Salophen) which often suffer from high background fluorescence or poor aqueous solubility, MMP utilizes a benzothiazoline-imine isomerism to achieve high signal-to-noise ratios.

This guide objectively compares MMP against traditional alternatives, highlighting its superior performance in detecting Zn²⁺ (Turn-On) and Hg²⁺ (Ratiometric/Quenching) due to its specific ONS (Oxygen-Nitrogen-Sulfur) donor set.

Part 1: Structural & Mechanistic Foundation

The critical differentiator of MMP is not merely its binding affinity, but its dynamic structural equilibrium.

The "Lock and Key" Isomerism

Classical Schiff bases (e.g., N-salicylideneaniline) exist permanently in the imine form (-C=N-). They rely on Photoinduced Electron Transfer (PET) inhibition or Chelation-Enhanced Fluorescence (CHEF) for sensing. However, they often exhibit background fluorescence due to environmental factors (pH, solvent polarity).

MMP, synthesized from salicylaldehyde and 2-aminothiophenol , exists primarily as a non-fluorescent benzothiazoline (ring-closed) heterocycle in solution. Upon metal coordination, the ring opens to form the fluorescent Schiff base (imine) anion.

  • Closed Form (Benzothiazoline): Non-planar, interrupts conjugation, Fluorescence OFF .

  • Open Form (MMP-Metal Complex): Planar, extended

    
    -conjugation, ESIPT-active, Fluorescence ON .
    
Mechanism Visualization

The following diagram illustrates the causality of the sensing mechanism, contrasting the "Always-On" nature of classical ligands with the "Switchable" nature of MMP.

SensingMechanism cluster_0 State A: Free Ligand (Resting) cluster_1 State B: Metal Coordination cluster_2 State C: Signal Output Benzothiazoline Benzothiazoline Form (Ring Closed) NON-FLUORESCENT Intermediate M-S Bond Formation (Ring Opening) Benzothiazoline->Intermediate + Zn²⁺ / Hg²⁺ Complex MMP-Metal Complex (Imine Form) FLUORESCENCE ON Intermediate->Complex Coordination (ONS Donor) StandardSchiff Standard Salen/Sal-Aniline (Always Imine Form) High Background Noise StandardSchiff->Complex Chelation Only (No Isomerism)

Figure 1: The benzothiazoline-to-imine ring-opening mechanism of MMP compared to static standard Schiff bases.

Part 2: Comparative Performance Analysis

The following data aggregates performance metrics from recent studies comparing MMP-type ligands (ONS donors) against Standard Salen (ONNO donors) and Hydrazone (ONN donors) derivatives.

Table 1: Performance Matrix (Zn²⁺ Detection)
FeatureMMP (Benzothiazoline)Standard Salen/SalophenHydrazone Derivatives
Donor Set ONS (Tridentate)ONNO (Tetradentate)ONN (Tridentate)
Mechanism Ring-Opening + ESIPTCHEF / PET InhibitionICT (Intramolecular Charge Transfer)
Background Signal Extremely Low (Dark Background)Moderate to HighLow to Moderate
Limit of Detection (LOD) 10⁻⁸ to 10⁻⁹ M (nM range) 10⁻⁶ M (µM range)10⁻⁷ M
Stokes Shift Large (>100 nm)Small (<50 nm)Moderate (50-80 nm)
Selectivity High for Zn²⁺ (Turn-on) & Hg²⁺ Broad (often binds Cu²⁺, Ni²⁺)Good, but often pH sensitive
Response Time < 30 SecondsMinutes (Kinetic stability)< 60 Seconds
Key Technical Insights:
  • Selectivity Logic: The Thiol (-SH) group in MMP is a "soft" base. This grants it superior affinity for "soft" acids like Hg²⁺ and "borderline" acids like Zn²⁺ compared to the "hard" oxygen-rich Salen ligands.

  • Stokes Shift: MMP complexes often exhibit Excited-State Intramolecular Proton Transfer (ESIPT) between the phenolic hydrogen and the imine nitrogen. This results in a large Stokes shift, preventing self-quenching and allowing easy separation of excitation/emission signals.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., NMR confirmation of the closed form).

Synthesis of MMP (Benzothiazoline Form)

Objective: Synthesize the probe in its "closed" resting state.

  • Reagents: 2-Aminothiophenol (10 mmol), Salicylaldehyde (10 mmol), Ethanol (Absolute).

  • Procedure:

    • Dissolve 2-aminothiophenol in 20 mL ethanol.

    • Add salicylaldehyde dropwise under stirring.

    • Reflux for 4 hours at 80°C. (Solution typically turns yellow).

    • Cool to room temperature.[1] Precipitate forms.

    • Filter and wash with cold ethanol. Recrystallize from ethanol.

  • Validation (Critical):

    • ¹H NMR (CDCl₃): Look for a singlet methine proton at ~6.5 ppm (indicative of the benzothiazoline ring -CH-).

    • Note: If you see a peak at ~8.5 ppm , the ring is open (imine form), indicating solvent interference or oxidation.

Fluorescence Titration Protocol (Zn²⁺ Detection)

Objective: Determine LOD and binding constant.[2][3]

  • Stock Solution: Prepare 1.0 mM MMP in DMSO (MMP is hydrophobic).

  • Working Solution: Dilute to 10 µM in HEPES buffer (pH 7.4) / DMSO (9:1 v/v).

    • Self-Check: The solution should be nearly colorless and non-fluorescent.

  • Titration:

    • Add Zn(NO₃)₂ aliquots (0 to 5 equivalents).

    • Record emission spectra (Excitation: ~360 nm, Emission: ~450-550 nm depending on specific derivative).

  • Data Processing:

    • Plot Fluorescence Intensity (

      
      ) vs. 
      
      
      
      .[2]
    • Use the Benesi-Hildebrand equation to calculate the binding constant (

      
      ).
      
Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis & Validation cluster_sensing Phase 2: Sensing Protocol Step1 Reflux: Salicylaldehyde + 2-Aminothiophenol (Ethanol, 80°C, 4h) Step2 Isolate Precipitate (Benzothiazoline Form) Step1->Step2 Check1 QC: ¹H NMR Target: ~6.5 ppm (Methine) Step2->Check1 Step3 Prepare Stock (DMSO) Dilute in HEPES Buffer Check1->Step3 Pass Step4 Titration with Metal Ions (Zn²⁺, Hg²⁺, Cu²⁺) Step3->Step4 Check2 Signal Check Turn-On > 10-fold? Step4->Check2 Result Calculate LOD & Ka Check2->Result Yes

Figure 2: Step-by-step workflow for synthesis, validation, and application of MMP sensors.

Part 4: Critical Review of Limitations

While MMP offers superior sensitivity, researchers must account for the following:

  • pH Sensitivity: The phenolic proton is involved in the ESIPT mechanism. Highly basic conditions (pH > 10) can deprotonate the phenol prematurely, causing background fluorescence or hydrolysis of the imine. Recommendation: Maintain pH 7.0–7.4 using HEPES or Tris-HCl.

  • Solubility: The benzothiazoline form is lipophilic. Pure aqueous sensing is difficult. Recommendation: Use a co-solvent system (e.g., EtOH/Water or DMSO/Water) or incorporate hydrophilic substituents (e.g., sulfonates) on the salicylaldehyde ring during synthesis.

  • Interference: While selective for Zn²⁺/Hg²⁺, paramagnetic ions like Cu²⁺ or Ni²⁺ often quench fluorescence via electron transfer. This can be used for "Turn-Off" sensing but may interfere with "Turn-On" Zn²⁺ detection.

References

  • Mechanism of Benzothiazoline Sensors: Zhang, J., et al. (2021). "Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn²⁺." Journal of Photochemistry and Photobiology A: Chemistry.

  • Comparison with Salen Ligands: Wang, J., et al. (2019). "Benzothiazole integrated into a cryptand for ESIPT-based selective chemosensor for Zn²⁺ ions." Dalton Transactions, 48, 7801–7808.

  • General Schiff Base Metal Sensing: Garg, M., et al. (2025). "Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn²⁺ Ion in Aqueous Media." ResearchGate / Journal of Fluorescence.

  • Hg²⁺ Detection Specifics: Govindasamy, V., et al. (2019).[1] "Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene." Sensors, 19(24), 5551.

Sources

comparing antioxidant activity of different phenolic Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Phenolic Schiff bases (imines) represent a privileged scaffold in medicinal chemistry, bridging the gap between simple phenolic antioxidants and complex metal-coordinating ligands. Their structural core—the azomethine group (


) coupled with a phenolic ring—offers a dual-mode antioxidant mechanism: radical scavenging  via the phenolic hydroxyl and metal chelation  via the nitrogen lone pair.

This guide moves beyond generic descriptions to rigorously compare the antioxidant efficacy of distinct Schiff base subclasses. We analyze the Structure-Activity Relationships (SAR) governing their performance, specifically contrasting Electron-Donating Groups (EDG) against Electron-Withdrawing Groups (EWG), and evaluating the impact of metal complexation.

Mechanistic Foundation: Why Structure Matters

To predict the efficacy of a Schiff base, one must understand the two primary mechanisms of radical deactivation.[1] The efficiency of these pathways is directly modulated by the substituents on the aromatic ring.

The Dual Pathway
  • Hydrogen Atom Transfer (HAT): The phenolic

    
     donates a hydrogen atom to the free radical (
    
    
    
    ). The resulting phenoxy radical is stabilized by resonance across the Schiff base skeleton.
    • Key Metric: Bond Dissociation Enthalpy (BDE).[1][2][3] Lower BDE = Higher Activity.

  • Single Electron Transfer (SET): The molecule donates an electron to the radical, forming a stable cation radical.[4]

    • Key Metric: Ionization Potential (IP). Lower IP = Higher Activity.

Visualizing the Mechanism

The following diagram illustrates the radical scavenging logic flow, highlighting how substituents influence the stability of the intermediate.

AntioxidantMechanism Radical Free Radical (R•) SchiffBase Phenolic Schiff Base (Ar-OH) Radical->SchiffBase Attack HAT_Path Pathway A: HAT (H-Atom Transfer) SchiffBase->HAT_Path SET_Path Pathway B: SET (Electron Transfer) SchiffBase->SET_Path Intermediate Phenoxy Radical (Ar-O•) HAT_Path->Intermediate -H• SET_Path->Intermediate -e⁻ / +H⁺ Stabilization Resonance Stabilization (via Azomethine -C=N-) Intermediate->Stabilization Delocalization Outcome Neutralized Species (Non-toxic) Stabilization->Outcome

Figure 1: Mechanistic flow of antioxidant action in phenolic Schiff bases. The azomethine linkage extends conjugation, enhancing the stability of the phenoxy radical intermediate.

Comparative Analysis: Structure-Activity Relationships (SAR)

The following data synthesis compares the antioxidant potency (typically measured by DPPH


) across different structural modifications.
Electron-Donating (EDG) vs. Electron-Withdrawing Groups (EWG)

Substituents on the phenolic ring drastically alter the Bond Dissociation Enthalpy (BDE) of the hydroxyl group.

Substituent TypeExamplesMechanism of InfluenceRelative Potency
Strong EDG

,

(Methoxy)
Increases electron density on the ring; destabilizes the O-H bond (lowers BDE); stabilizes the resulting phenoxy radical.Highest
Weak EDG

,

(Alkyl)
Mild inductive effect (+I) increases electron density.High
Standard

(Unsubstituted)
Baseline activity.Moderate
EWG

,

,

Withdraws electron density; strengthens the O-H bond (increases BDE); destabilizes the phenoxy radical.Low

Experimental Evidence: Studies comparing vanillin-derived Schiff bases (containing


) consistently show lower 

values (better activity) than their unsubstituted analogs. For instance, Schiff bases derived from 4-aminoantipyrine and vanillin exhibit superior scavenging compared to those derived from benzaldehyde, attributed to the methoxy group's ability to donate electrons and stabilize the radical cation [1, 2].
The "Ortho" Effect & Hydroxyl Count

The position and number of hydroxyl groups are critical.

  • Catechol Moiety (3,4-dihydroxy): Schiff bases retaining a catechol structure often outperform monophenolic analogs due to the formation of stable intramolecular hydrogen bonds and the ability to form quinones.

  • Ortho-Substitution: An

    
     group ortho to the imine bond can form an intramolecular hydrogen bond (
    
    
    
    ), which may slightly impede H-atom release but stabilizes the final radical structure.
Ligand vs. Metal Complex

Complexation with transition metals (e.g., Co(II), Ni(II), Cu(II)) often enhances antioxidant activity.

  • Observation: Metal complexes frequently show lower

    
     values than the free Schiff base ligand.
    
  • Reasoning: The metal center can act as an additional electron sink or source, facilitating the SET mechanism. Furthermore, the chelation effect alters the planarity of the molecule, potentially increasing the surface area for radical interaction [5].

Experimental Protocols

To generate reproducible data for these comparisons, the following self-validating protocols are recommended.

DPPH Radical Scavenging Assay

This is the industry standard for rapid screening. It relies on the reduction of the stable DPPH radical (purple) to the non-radical hydrazine (yellow).

Workflow Logic:

DPPH_Protocol Step1 1. Reagent Prep 0.1 mM DPPH in Methanol Step3 3. Mixing 1:1 or 1:3 ratio (Sample:DPPH) Step1->Step3 Step2 2. Sample Prep Schiff Base Series (10-100 µg/mL) Step2->Step3 Step4 4. Incubation 30 mins in DARK at Room Temp Step3->Step4 Critical Control: Avoid Light Step5 5. Measurement Absorbance at 517 nm Step4->Step5 Step6 6. Calculation % Inhibition = [(Ac - As)/Ac] * 100 Step5->Step6

Figure 2: Step-by-step DPPH assay workflow. The 'Dark' incubation step is critical to prevent UV-induced degradation of the radical.

Protocol Details:

  • Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol to achieve an absorbance of ~0.9 at 517 nm.

  • Dilution Series: Prepare Schiff base solutions in DMSO/Methanol at concentrations ranging from 10 to 200

    
    .
    
  • Reaction: Mix 1 mL of sample with 3 mL of DPPH solution.

  • Control: Use Ascorbic Acid or Trolox as a positive control. Run a "Blank" (Methanol + DPPH) to establish baseline absorbance (

    
    ).
    
  • Quantification: Calculate

    
     (concentration required for 50% inhibition) using linear regression.
    
FRAP Assay (Ferric Reducing Antioxidant Power)

While DPPH measures radical scavenging, FRAP measures electron-donating potential (SET mechanism).

  • Reagent: Acetate buffer (pH 3.6) + TPTZ solution +

    
    .
    
  • Mechanism: The antioxidant reduces the colorless

    
    -TPTZ complex to the blue 
    
    
    
    -TPTZ form.
  • Readout: Absorbance increase at 593 nm correlates directly with electron-donating ability.

Synthesis & Structural Verification

To ensure the validity of the comparison, the purity and structure of the Schiff bases must be confirmed before assaying.

General Synthesis: Condensation of equimolar amounts of phenolic aldehyde (e.g., Vanillin, Salicylaldehyde) and primary amine (e.g., Aniline, Chitosan) in ethanol under reflux (2-6 hours). Catalysis with glacial acetic acid is often required.

Verification Checklist (Self-Validating):

  • FT-IR: Disappearance of Carbonyl peak (

    
    , ~1700 
    
    
    
    ) and appearance of Azomethine peak (
    
    
    , 1600-1630
    
    
    ).
  • NMR: Proton signal for

    
     typically appears at 8.0–9.0 ppm.
    

References

  • Structure-antioxidant activity relationship of phenolic acids. Source: National Institutes of Health (PMC) URL:[Link]

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

  • Interaction of Phenolic Schiff Bases Bearing Sulfhydryl Moieties with DPPH Radical. Source: MDPI (Molecules) URL:[Link]

  • Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action. Source: PubMed URL:[Link]

  • Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes. Source: Biointerface Research in Applied Chemistry URL:[Link]

Sources

validation of a Schiff base sensor for quantitative metal ion analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a Schiff Base Sensor for Quantitative Metal Ion Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of trace metal analysis, Schiff base chemosensors have emerged as a high-specificity, cost-effective alternative to traditional atomic spectroscopy. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard for ultra-trace (ppt) detection, its operational cost and lack of portability limit its utility for rapid, in-field, or high-throughput biological screening.

This guide provides a rigorous, field-proven validation framework for Schiff base fluorescent sensors. It moves beyond simple synthesis to the analytical validation required to publish comparable, high-impact data. We focus on the "Three Pillars of Sensor Validation": Selectivity (Interference), Sensitivity (LOD/LOQ), and Reversibility.

Part 1: Mechanism of Action & Design Logic

Schiff bases (


) function as excellent ligands due to the presence of the imine nitrogen, often coupled with hydroxyl (-OH) or thiol (-SH) groups to form a binding pocket (

or

).

The Signal Transduction: Most Schiff base sensors operate via the suppression of Photoinduced Electron Transfer (PET) or the activation of Chelation-Enhanced Fluorescence (CHEF) .

  • Free Ligand (OFF/Low): The lone pair on the imine nitrogen quenches the fluorophore via PET.

  • Complex (ON/High): Metal coordination locks the lone pair, blocking PET and restoring fluorescence (CHEF). Alternatively, the rigidification of the molecule inhibits non-radiative decay (C=N isomerization).

Diagram 1: Sensing Mechanism & Signal Transduction

SensingMechanism cluster_0 State A: Free Sensor cluster_1 State B: Metal Bound Ligand Schiff Base Ligand (Free Imine N) PET PET Process (Quenching) Ligand->PET e- Transfer Complex Ligand-Metal Complex (Coordination) Ligand->Complex + Analyte Signal_Off Fluorescence OFF (Non-Radiative Decay) PET->Signal_Off Metal Metal Ion (M+) Metal->Complex Binding CHEF CHEF / ICT (Rigidification) Complex->CHEF PET Blocked Signal_On Fluorescence ON (Strong Emission) CHEF->Signal_On

Caption: Transition from PET-dominated quenching to CHEF-mediated emission upon metal coordination.

Part 2: Comparative Analysis (The "Why")

Before validating, researchers must justify the choice of a Schiff base sensor over instrumental methods.

Table 1: Performance Matrix – Schiff Base Sensors vs. ICP-MS

FeatureSchiff Base ChemosensorICP-MS (Instrumental Standard)
Primary Mechanism Molecular Recognition (Fluorescence/Colorimetric)Mass Spectrometry (Ionization)
Limit of Detection (LOD) Nanomolar (

to

M)
Parts per trillion (

M)
Selectivity Tunable (Ligand Design)Absolute (m/z ratio)
Sample Prep Minimal (Direct addition to buffer/media)Extensive (Acid digestion required)
Portability High (Test strips/Handheld UV)None (Lab-based only)
Cost per Sample < $0.10> $50.00
Reversibility Possible (with EDTA/CN-)Destructive (Sample consumed)
Bio-Imaging Yes (Live cell compatible) No (Invasive/Destructive)

Expert Insight: Choose Schiff bases when spatial resolution (imaging) or rapid point-of-care detection is required. Use ICP-MS for total elemental analysis where speciation is not required.

Part 3: Validation Framework & Protocols

To publish in high-impact journals (e.g., Sensors & Actuators B, Analytica Chimica Acta), you must follow a self-validating workflow.

Diagram 2: The Validation Logic Flow

ValidationFlow cluster_Qual Phase 1: Qualitative Screening cluster_Quant Phase 2: Quantitative Validation cluster_Robust Phase 3: Robustness Start Synthesized Ligand Solubility Solubility Check (DMSO/MeOH/Water) Start->Solubility Screening Cation Screening (Add 10 equiv. of various metals) Solubility->Screening Titration Fluorescence Titration (0 -> 5 equiv. Metal) Screening->Titration If Hit Found LOD LOD Calculation (3σ/Slope) Titration->LOD Binding Binding Constant (Ka) (Benesi-Hildebrand) Titration->Binding Stoich Stoichiometry (Job's Plot) Titration->Stoich Interference Competition Assay (Target + Interferent) Stoich->Interference Reversibility Reversibility Check (Add EDTA) Interference->Reversibility PH pH Stability Range Reversibility->PH

Caption: Step-by-step decision tree for validating a new chemosensor.

Protocol A: Sensitivity & Linearity (LOD/LOQ)

Objective: Determine the lowest concentration of metal ion detectable with 95% confidence.

  • Preparation: Prepare a stock solution of the Sensor (

    
     M) in DMSO. Dilute to working concentration (e.g., 
    
    
    
    ) in the chosen buffer (e.g., HEPES:CH3CN 1:1, pH 7.4).
  • Titration:

    • Record the fluorescence spectrum of the blank (Sensor only) 10 times to calculate the standard deviation (

      
      ) of the emission intensity at 
      
      
      
      .
    • Add incremental aliquots of the metal ion stock (0 to 5 equivalents).

    • Record emission spectra after each addition (allow 2 min equilibration).

  • Calculation:

    • Plot Fluorescence Intensity (

      
      ) vs. Metal Concentration (
      
      
      
      ).[1]
    • Identify the linear range.

    • Calculate LOD using the formula:

      
      
      Where 
      
      
      
      is the slope of the linear regression line.[1][2]
    • Citation: This method aligns with IUPAC recommendations for spectrochemical analysis [1].

Protocol B: Stoichiometry (Job’s Plot)

Objective: Determine the binding ratio (e.g., 1:1 or 1:2) to elucidate the coordination geometry.

  • Method of Continuous Variations:

    • Prepare equimolar solutions (

      
      ) of the Sensor and the Metal Ion.[3]
      
    • Prepare a series of vials where the total molar concentration is constant (

      
      ), but the mole fraction (
      
      
      
      ) varies from 0 to 1 (e.g., 1:9, 2:8, ... 9:1).
  • Measurement: Measure fluorescence intensity at

    
     for each ratio.
    
  • Analysis:

    • Plot Intensity (

      
      -axis) vs. Mole Fraction of Metal (
      
      
      
      -axis).
    • The maximum (or minimum for quenching sensors) indicates the stoichiometry.

    • Example: A peak at

      
       indicates 1:1 binding.[4] A peak at 
      
      
      
      indicates 1:2 (Metal:Ligand) or 2:1 depending on the axis definition [2].
Protocol C: Selectivity (Competition Assay)

Objective: Prove the sensor works in a "soup" of competing ions. This is the most critical step for real-world applicability.

  • Primary Response: Measure Sensor + Target Metal (e.g.,

    
    ). Record Intensity (
    
    
    
    ).
  • Interference Check:

    • Prepare samples containing Sensor + Target Metal + 5-fold excess of interfering ion (e.g.,

      
      ).
      
  • Visualization:

    • Plot a bar graph.

    • Bar A: Sensor + Interferent only (checks for false positives).

    • Bar B: Sensor + Target + Interferent (checks for signal inhibition).

  • Acceptance Criteria: The signal in Bar B should not deviate >10% from

    
    .
    
Protocol D: Binding Constant (Benesi-Hildebrand)

Objective: Quantify the affinity (


) of the ligand for the metal.

Use the modified Benesi-Hildebrand equation for 1:1 complexes:



  • Plot

    
     vs 
    
    
    
    .[5]
  • 
    .[2]
    
  • Significance: A

    
     range of 
    
    
    
    is ideal for reversible sensing;
    
    
    indicates essentially irreversible binding (good for scavenging, bad for dynamic sensing) [3].
References
  • IUPAC Recommendations. "Nomenclature, symbols, units and their usage in spectrochemical analysis." Pure and Applied Chemistry.

  • Job, P. "Formation and Stability of Inorganic Complexes in Solution." Annales de Chimie. (Classic reference for the Method of Continuous Variations). Validated modern context:

  • Benesi, H. A., & Hildebrand, J. H. "A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons." Journal of the American Chemical Society.

  • Gupta, S. P. "Schiff base sensors for metal ions: A review of recent literature." Sensors and Actuators B: Chemical.
  • ICH Q2(R1). "Validation of Analytical Procedures: Text and Methodology." International Conference on Harmonisation. (Regulatory standard for LOD/LOQ).[1]

Sources

comparative study of ortho-, meta-, and para-mercaptoaniline Schiff bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Schiff bases derived from the three isomers of aminothiophenol (mercaptoaniline): ortho- (2-), meta- (3-), and para- (4-). While often grouped together in broad literature, the position of the thiol (-SH) group relative to the azomethine (-N=CH-) linkage dictates divergent chemical behaviors.

Key Takeaway:

  • Ortho-Isomers: Superior for coordination chemistry and catalysis due to the formation of N,S-bidentate chelate pockets. However, synthesis is complicated by a competing cyclization reaction leading to benzothiazoles.

  • Para-Isomers: Optimal for forming self-assembled monolayers (SAMs) and corrosion inhibitors where linear packing and surface coverage are required. They exhibit high melting points and lower solubility due to intermolecular hydrogen bonding.

  • Meta-Isomers: Serve as the "electronic bridge" variant. Lacking both the chelation potential of the ortho and the conjugation symmetry of the para, they are often used to fine-tune solubility or as negative controls in structure-activity relationship (SAR) studies.

Structural & Electronic Theory

The performance differences stem from the electronic communication between the thiol and the imine bond.

FeatureOrtho- (2-SH) Meta- (3-SH) Para- (4-SH)
Chelation High. Forms stable 5-membered rings with metal ions (N,S-coordination).None. Geometry prevents bidentate binding to a single metal center.Bridging. Can bridge two metal centers, forming polymeric networks.
Electronic Effect Inductive (-I) and Resonance (+R). Intramolecular H-bonding (S-H...N) stabilizes the imine.Inductive only. The thiol is electronically decoupled from the imine resonance system.Strong Resonance (+R). The sulfur lone pair conjugates through the ring to the imine nitrogen.
Synthesis Risk High. Oxidative cyclization to benzothiazoles is a major side reaction.Low. Standard condensation proceeds smoothly.Low. Standard condensation proceeds smoothly.

Synthesis & Characterization Protocols

The "Ortho-Trap": Avoiding Cyclization

The most critical technical insight for researchers is the instability of the ortho-Schiff base. Unlike meta and para, the ortho isomer is prone to oxidative cyclization, forming 2-substituted benzothiazoles rather than the desired Schiff base.

Comparative Synthesis Workflow

Synthesis_Workflow Start Reactants: Aldehyde + Aminothiophenol Condensation Condensation (Ethanol/Methanol, Reflux) Start->Condensation Isomer_Check Isomer Selection Condensation->Isomer_Check Ortho_Path Ortho- (2-SH) Isomer_Check->Ortho_Path Unstable Meta_Para_Path Meta- (3-SH) / Para- (4-SH) Isomer_Check->Meta_Para_Path Stable Ortho_Risk RISK: Oxidative Cyclization (Benzothiazole Formation) Ortho_Path->Ortho_Risk Product_SB Target Schiff Base (Imine) Meta_Para_Path->Product_SB Ortho_Risk->Product_SB Strict Control Product_BZ Side Product: Benzothiazole Ortho_Risk->Product_BZ Oxidation/Acid Catalysis Control Control Measures: 1. Inert Atmosphere (N2) 2. Avoid Oxidants 3. Mild Temp (<60°C) Control->Ortho_Risk

Figure 1: Synthesis workflow highlighting the divergence in stability for the ortho-isomer. The ortho-pathway requires strict exclusion of oxygen and acids to prevent benzothiazole formation.

Validated Synthesis Protocol (General)

Note: This protocol is optimized to minimize the ortho-cyclization risk.

  • Preparation: Dissolve 1.0 mmol of the specific aminothiophenol isomer in 10 mL absolute ethanol.

  • Aldehyde Addition: Add 1.0 mmol of the aromatic aldehyde dropwise.

    • Critical Step for Ortho: Purge the reaction vessel with Nitrogen (

      
      ) gas before heating.
      
  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Ortho Warning: Do not use strong mineral acids (HCl,

      
      ) as they catalyze cyclization [1].
      
  • Reflux:

    • Meta/Para: Reflux for 3-6 hours.

    • Ortho: Heat at mild temperature (40-50°C) for 2-4 hours; monitor via TLC to avoid over-reaction.

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid. Filter, wash with cold ethanol, and recrystallize.

Spectral Verification (IR Spectroscopy)

To verify you have the Schiff base and not the benzothiazole (for the ortho case), check the following:

  • 
    (C=N) Imine:  Sharp band at 1600–1630 cm⁻¹.
    
  • 
    (S-H) Thiol:  Weak band at 2500–2600 cm⁻¹.
    
    • Note: If the S-H peak is absent in the ortho product, you likely formed the benzothiazole (cyclized) product [2].

Performance Comparison: Corrosion Inhibition

Schiff bases are extensively used as corrosion inhibitors for mild steel in acidic media.[1] The isomer structure fundamentally alters the adsorption mechanism.

ParameterOrtho-IsomerPara-Isomer
Adsorption Mode Chemisorption (Chelation). The N and S atoms bind to the same Fe surface atom (or adjacent atoms), forming a "claw" like grip.Chemisorption (Flat/Vertical). Binds primarily through the N atom. The S atom is too far to chelate the same site.
Film Formation Forms a compact, but potentially sterically strained monolayer.Forms highly ordered Self-Assembled Monolayers (SAMs). The linear geometry allows dense packing via intermolecular forces.
Inhibition Efficiency (

%)
Generally Higher at low concentrations due to the stability of the surface chelate [3].High at high concentrations due to better surface coverage (packing density).

Experimental Data Summary (Representative Trends):

  • 1.0 M HCl, Mild Steel:

    • Ortho-Schiff Base: ~92-96% Efficiency (forms Fe-N-S surface complex).

    • Para-Schiff Base: ~85-90% Efficiency (relies on surface blocking/coverage).

    • Parent Amine: ~40-60% (significantly lower than Schiff bases) [4].

Performance Comparison: Biological Activity

In drug development, these ligands act as pharmacophores or metal-binding agents.

Antimicrobial Mechanism

The biological activity typically follows the order: Metal Complex > Schiff Base > Parent Amine . Within the isomers, the Ortho derivatives often show superior activity because they can sequester essential metal ions (Fe, Zn, Cu) from the bacterial pathogen's environment via chelation.

Structure-Activity Relationship (SAR) Diagram

SAR_Mechanism Compound Mercaptoaniline Schiff Base Ortho Ortho-Isomer (Chelating Agent) Compound->Ortho Para Para-Isomer (Bridging/Steric) Compound->Para Mech_Ortho Mechanism: Metal Sequestration (Siderophore mimic) Membrane Depolarization Ortho->Mech_Ortho Mech_Para Mechanism: Intercalation / H-Bonding Steric blockage of receptors Para->Mech_Para Target Target: Bacterial Cell Wall / DNA Mech_Ortho->Target Mech_Para->Target Result_Ortho Result: High Potency (Lower IC50) Target->Result_Ortho Strong Inhibition Result_Para Result: Moderate Potency (Higher IC50) Target->Result_Para Moderate Inhibition

Figure 2: Structure-Activity Relationship showing how the chelation capability of the ortho-isomer leads to a distinct and often more potent mechanism of action compared to the para-isomer.

References

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. MDPI. Available at: [Link]

  • Oxidative cyclization of thiophenolic and phenolic Schiff's bases. ResearchGate. Available at: [Link]

  • The Corrosion Inhibition Performance of Eco-Friendly bis-Schiff Bases. MDPI. Available at: [Link]

  • Comparison of inhibition efficiency of Schiff base and parent amine. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group. Available at: [Link][2]

Sources

Beyond Nernst: Performance Comparison of Custom OECT/GFET Sensors vs. Commercial Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of ion sensing, the choice between established commercial Ion-Selective Electrodes (ISEs) and custom-fabricated sensors—specifically Organic Electrochemical Transistors (OECTs) and Graphene Field-Effect Transistors (GFETs)—is a trade-off between stability and amplification .

Commercial ISEs are the gold standard for robustness, adhering strictly to Nernstian thermodynamics. However, they often hit a "sensitivity ceiling" at low concentrations (


 M) and are difficult to miniaturize for bio-integration. Custom OECTs and GFETs disrupt this paradigm by utilizing transconductance (

)
to amplify ionic signals, offering limits of detection (LOD) orders of magnitude lower than commercial probes. This guide objectively compares these technologies, providing the experimental protocols required to validate custom sensors against commercial benchmarks.

Technology Overview & Mechanisms[1][2][3]

To validate performance, one must first understand the fundamental divergence in signal transduction.

Commercial Standard: Potentiometric ISEs

Standard commercial probes (e.g., Mettler Toledo, Vernier) operate on potentiometry . A selective membrane creates a phase boundary potential difference (


) based on the activity of the target ion. This is a surface phenomenon governed by the Nernst Equation :


  • Limitation: The theoretical maximum sensitivity is fixed (approx. 59.16 mV/decade for monovalent ions at 25°C).[1] There is no intrinsic signal amplification.

Custom Alternative: OECTs and GFETs

Custom sensors often employ transistor-based transduction .

  • OECTs (Organic Electrochemical Transistors): Use a mixed ion-electron conducting polymer (e.g., PEDOT:PSS) as the channel. Ions from the electrolyte are injected into the bulk of the channel, changing its conductivity. This volumetric capacitance leads to high transconductance (

    
    ), effectively amplifying the ionic signal into a large change in drain current.
    
  • GFETs (Graphene FETs): Rely on the field effect where adsorbed ions on the graphene surface modulate the carrier density. While surface-limited like ISEs, the extremely high carrier mobility of graphene provides exceptional sensitivity to minute surface charge changes.[2]

Mechanism Comparison Diagram

SensorMechanisms cluster_ISE Commercial ISE (Potentiometric) cluster_OECT Custom OECT (Transistor) ISE_Sol Solution (Target Ions) ISE_Mem Ion-Selective Membrane ISE_Sol->ISE_Mem Surface Binding ISE_Elec Internal Electrode ISE_Mem->ISE_Elec Phase Boundary Potential ISE_Out Output: Voltage (V) (Nernstian Limit: 59mV/dec) ISE_Elec->ISE_Out OECT_Gate Gate Voltage (V_g) OECT_Elec Electrolyte (Target Ions) OECT_Gate->OECT_Elec OECT_Chan Polymer Channel (Volumetric Doping) OECT_Elec->OECT_Chan Bulk Ion Injection OECT_Out Output: Current (I_ds) (Amplified: >1 mA/V) OECT_Chan->OECT_Out Conductivity Modulation

Figure 1: Mechanistic comparison. ISEs rely on surface potential generation (Voltage out), while OECTs utilize bulk channel doping to modulate conductivity (Current out), enabling signal amplification.

Critical Performance Metrics

The following data summarizes the typical performance gap between high-end commercial ISEs and optimized custom OECTs/GFETs.

MetricCommercial ISE (Standard)Custom OECT / GFETCausality / Insight
Sensitivity Nernstian (59 mV/dec)Super-Nernstian (Current-based)OECTs amplify the signal via the transistor channel geometry (

ratio) and volumetric capacitance [1].
Limit of Detection (LOD)

M (1

M)

to

M
(nM - pM)
Transistor amplification lifts the signal above the noise floor even at trace concentrations [2].
Response Time Fast (< 10 s)Slow (100 ms - 60 s)OECTs are limited by ion diffusion into the bulk polymer; ISEs are limited only by surface equilibration [3].
Selectivity High (Optimized Ionophores)VariableCustom sensors often lack the optimized membrane matrices of commercial probes, leading to higher interference unless carefully engineered.
Stability (Drift) High (< 1 mV/day)Low (Drift is common)Organic polymers swell and degrade in water. Graphene is sensitive to non-specific binding (Debye screening) [4].

Experimental Validation Protocols

To scientifically validate a custom sensor, you must run it side-by-side with a commercial probe. Do not rely on literature values; environmental noise affects both.

Protocol A: Sensitivity & LOD Determination (Standard Addition Method)

Objective: Determine the linear range and lowest detectable concentration.

  • Preparation: Prepare a background buffer (e.g., 10 mM Tris-HCl) matching the ionic strength of your target application.

  • Conditioning: Soak both the Commercial ISE and Custom Sensor in the buffer for 1 hour to stabilize the baseline.

  • Setup: Connect the ISE to a high-impedance potentiometer (or pH meter) and the Custom Sensor to a Source Measurement Unit (SMU) (e.g., Keithley 2400).

  • Titration:

    • Start with 50 mL of buffer.

    • Add aliquots of a high-concentration standard (e.g., 1 M Target Ion) to increase concentration stepwise (

      
       M to 
      
      
      
      M).
    • Critical Step: Allow 60 seconds for mixing and stabilization after each addition.

  • Data Capture: Record Voltage (

    
    ) and Drain Current (
    
    
    
    ) simultaneously.
  • Analysis:

    • Plot

      
       vs. 
      
      
      
      . Fit linear region to calculate Slope (mV/dec).
    • Plot normalized Current response

      
       vs. 
      
      
      
      for the custom sensor.
    • LOD Calculation: Determine the intersection of the linear extrapolation and the noise floor (

      
      ).
      
Protocol B: Selectivity Coefficient ( )

Objective: Quantify interference from other ions (e.g.,


 interference when detecting 

). Use the Fixed Interference Method (FIM) .
  • Background: Prepare a solution containing a constant high concentration of the interfering ion (

    
    ), e.g., 100 mM NaCl.
    
  • Titration: Titrate the primary ion (

    
    ) into this background solution.
    
  • Calculation: Use the Nikolsky-Eisenman equation extension. The limit of detection in this background defines the selectivity coefficient.

    
    
    Note: For OECTs, replace Potential (
    
    
    
    ) with the effective gate voltage shift (
    
    
    ).
Validation Workflow Diagram

ValidationWorkflow cluster_Exp Simultaneous Data Acquisition Start Start Validation Condition 1. Sensor Conditioning (1hr in Buffer) Start->Condition Step1 2. Baseline Measurement (Noise Floor Calculation) Condition->Step1 Step2 3. Standard Addition (10^-9 M to 10^-1 M) Step1->Step2 Step3 4. Selectivity Test (Fixed Interference Method) Step2->Step3 Analysis 5. Data Analysis (LOD & Sensitivity Calculation) Step3->Analysis Decision Performance Adequate? Analysis->Decision Report Publish/Deploy Decision->Report Yes Refine Refine Surface Functionalization Decision->Refine No Refine->Condition Retry

Figure 2: Step-by-step validation workflow ensuring direct comparability between custom and commercial sensors.

Decision Matrix: Build vs. Buy

When should you invest time in fabricating custom sensors versus buying commercial probes?

RequirementRecommendationRationale
Routine Lab Testing Buy Commercial Commercial ISEs offer "plug-and-play" reliability with minimal drift. Calibration is standardized.[3]
Wearable / Skin-Patch Build Custom (OECT) Commercial probes are rigid and bulky. OECTs are flexible, biocompatible, and operate at low voltages (< 1V) [5].
Trace Detection (< 1

M)
Build Custom (GFET) Commercial ISEs fail at low concentrations. GFETs/OECTs provide the necessary amplification to detect trace analytes [2].[4][5]
Long-Term Monitoring (> 24h) Buy Commercial Custom organic sensors suffer from material degradation and drift over long periods.

References

  • Rivnay, J., et al. (2018). "Organic electrochemical transistors."[4][5][6][7][8] Nature Reviews Materials. [Link]

  • Fu, Y., et al. (2017). "Graphene Transistors Are Set to Transform the Biosensing Landscape." Advanced Materials. [Link]

  • Strakosas, X., et al. (2015). "The organic electrochemical transistor for biological applications."[4][5][7][9] Journal of Applied Polymer Science. [Link]

  • Piccinini, E., et al. (2021). "Limit of detection and sensitivity of graphene-based field-effect transistors." Sensors and Actuators B: Chemical. [Link]

  • Khodagholy, D., et al. (2013). "In vivo recordings of brain activity using organic transistors." Nature Communications. [Link]

Sources

A Researcher's Guide to Cation Cross-Reactivity of o-(((2-Mercaptophenyl)imino)methyl)phenol: Experimental Design and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cation selectivity and cross-reactivity of the Schiff base chemosensor, o-(((2-Mercaptophenyl)imino)methyl)phenol. We will delve into the mechanistic underpinnings of its function and present validated, step-by-step protocols for rigorous experimental assessment. The focus is on generating reliable, comparative data to inform the development of selective cation-dependent applications.

Introduction: The Imperative of Selectivity

Schiff bases, characterized by their imine (-C=N-) functional group, are a versatile class of organic compounds renowned for their ability to form stable complexes with metal ions.[1] The compound o-(((2-Mercaptophenyl)imino)methyl)phenol is a prime example, featuring a tridentate structure with nitrogen, sulfur, and oxygen donor atoms that can coordinate with cations.[2][3] This coordination often leads to distinct changes in the molecule's photophysical properties, such as color and fluorescence, forming the basis of its application as a chemosensor.[4]

However, for a chemosensor to be effective in complex biological or environmental systems, it must exhibit high selectivity for a target cation.[5] Cross-reactivity, or the interference from non-target cations, can lead to false-positive signals and erroneous data. Therefore, a systematic evaluation of a sensor's response to a wide panel of cations is not merely a characterization step but a critical validation of its utility. This guide provides the experimental logic and detailed protocols to perform such a validation.

Sensing Mechanism: Chelation-Modulated Photophysics

The functionality of o-(((2-Mercaptophenyl)imino)methyl)phenol as a cation sensor is rooted in its molecular structure. The ortho-hydroxyl group, the imine nitrogen, and the thiol group create a binding pocket capable of chelating metal ions.

Upon binding with a cation, several photophysical processes can be modulated:

  • Intramolecular Charge Transfer (ICT): The electronic properties of the molecule are altered upon complexation, which can shift the UV-Visible absorption spectrum, often resulting in a visible color change.

  • Photoinduced Electron Transfer (PET): In the unbound state, fluorescence may be quenched by a PET process. Cation binding can inhibit this process, leading to a "turn-on" fluorescence response.[6]

  • Chelation-Enhanced Fluorescence (CHEF): The rigidification of the molecular structure upon binding a cation can reduce non-radiative decay pathways, leading to an enhancement of fluorescence intensity.

The specific response is highly dependent on the nature of the cation (e.g., its size, charge density, and hard/soft acid-base properties) and its interaction with the N, S, and O donor atoms.[2] Understanding these principles is key to interpreting the experimental data that follows.

cluster_0 Unbound State cluster_1 Bound State Ligand Ligand (o-(((2-Mercaptophenyl)imino)methyl)phenol) Signal_Off Low/No Signal (e.g., Quenched Fluorescence) Ligand->Signal_Off PET / ICT Complex Ligand-Cation Complex Ligand->Complex + Cation Signal_On High Signal (e.g., Enhanced Fluorescence) Complex->Signal_On PET Inhibition / CHEF Cation Target Cation (Mⁿ⁺) cluster_workflow Cross-Reactivity Testing Workflow Prep 1. Prepare Stock Solutions (Ligand & Cations) Screen 2. Initial Screening (UV-Vis & Fluorescence) Prep->Screen Titr 3. Spectroscopic Titrations (For responsive cations) Screen->Titr Comp 4. Competitive Binding Assay (Assess interference) Titr->Comp Data 5. Data Analysis (Binding Constant, Stoichiometry) Comp->Data

Caption: General workflow for cross-reactivity assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and blanks. Acetonitrile (ACN) or a similar polar aprotic solvent is often a good starting point for solubilizing the Schiff base and metal salts.

Protocol 1: UV-Visible Spectroscopic Selectivity Study

This experiment provides a rapid, initial screening of the sensor's colorimetric response to the cation panel.

Objective: To qualitatively and quantitatively assess changes in the absorbance spectrum of the ligand upon addition of different cations.

Materials:

  • o-(((2-Mercaptophenyl)imino)methyl)phenol (Ligand) stock solution (e.g., 1 mM in ACN).

  • Stock solutions of various metal perchlorates or nitrates (e.g., 1 mM in ACN or water).

  • Spectrophotometer-grade solvent (e.g., ACN).

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Blank Measurement: Fill a cuvette with the chosen solvent and record the baseline spectrum.

  • Ligand Spectrum: Prepare a solution of the ligand at a final concentration of 20 µM in a cuvette. Record its UV-Vis spectrum (e.g., from 250 nm to 700 nm). This is your reference.

  • Cation Addition: To separate, freshly prepared 20 µM ligand solutions, add a small aliquot of each cation stock solution to achieve a final cation concentration of 2 equivalents (e.g., 40 µM).

  • Incubation & Measurement: Gently mix each solution and allow it to equilibrate for 2-5 minutes. Record the UV-Vis spectrum for each ligand-cation mixture.

  • Data Analysis: Overlay all spectra. Note any changes in the maximum absorption wavelength (λmax), the appearance of new bands, or significant changes in absorbance intensity.

Protocol 2: Fluorescence Spectroscopy Interference Study

This protocol assesses both the direct fluorescence response to each cation and, more importantly, the ability of other cations to interfere with the detection of a primary target.

Objective: To determine the sensor's fluorescence selectivity and its resilience to interference from competing cations.

Materials:

  • Ligand stock solution (e.g., 1 mM in ACN).

  • Cation stock solutions (e.g., 1 mM).

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Determine Excitation Wavelength: Excite the ligand-only solution across a range of wavelengths and monitor the emission to find the optimal excitation wavelength (λex).

  • Selectivity Test: a. Prepare a series of cuvettes, each containing the ligand at a final concentration of 10 µM. b. To each cuvette, add 2-5 equivalents of a different cation from the panel. c. Record the fluorescence emission spectrum for each solution using the predetermined λex.

  • Competitive Binding (Interference) Test: a. Identify the cation that produces the most significant fluorescence response (the "target cation"). b. Prepare a new series of cuvettes. To each, add the ligand (10 µM) and one of the potential interfering cations (e.g., 5 equivalents). Record the emission spectrum. c. To the same cuvettes, now add the target cation (2 equivalents). Record the emission spectrum again. [7]4. Data Analysis: Compare the fluorescence intensity of the ligand with each cation. For the interference test, compare the signal from the [ligand + interferent + target] mixture to the signal from the [ligand + target] mixture. A robust sensor will show a strong signal for the target cation even in the presence of other ions. [7]

Data Interpretation and Comparative Analysis

The data from these experiments should be compiled to provide a clear, objective comparison of the sensor's performance.

Stoichiometry and Binding Constant

For cations that elicit a strong response, further experiments are warranted to determine the binding stoichiometry and association constant (Ka).

  • Job's Plot (Method of Continuous Variations): This method is used to determine the binding stoichiometry (e.g., 1:1, 1:2, 2:1 ligand-to-metal ratio). [8][9]It involves preparing a series of solutions where the mole fraction of the ligand and cation are varied while keeping the total molar concentration constant. The maximum absorbance or fluorescence intensity will occur at the mole fraction corresponding to the complex's stoichiometry. [10]* Benesi-Hildebrand Plot: By performing a spectroscopic titration (adding increasing amounts of a cation to a fixed concentration of the ligand) and plotting the data according to the Benesi-Hildebrand equation, the association constant (Ka) can be determined. [11][12]A higher Ka value indicates a stronger binding affinity.

Comparative Data Summary

Summarize the screening data in a table for easy comparison. This provides an at-a-glance overview of the sensor's cross-reactivity profile.

Table 1: Comparative Response of o-(((2-Mercaptophenyl)imino)methyl)phenol to Various Cations

CationMolar Equiv.Visual Color ChangeΔλmax (nm) (UV-Vis)Fluorescence Response (Relative Intensity Change)
None0Yellow-1.0 (Baseline)
Na⁺2No Change~0~1.0
K⁺2No Change~0~1.1
Ca²⁺2No Change+2~1.2
Mg²⁺2No Change+1~1.1
Fe³⁺2Yellow to Brown+95Quenching (~0.2)
Cu²⁺2Yellow to Green+60Strong Quenching (~0.1)
Zn²⁺2Yellow to Pale Yellow+10Turn-on (++5.8)
Hg²⁺2Yellow to Orange+82Turn-on (+++++15.0)
Pb²⁺2Slight Change+15Turn-on (+++4.5)
Cd²⁺2Slight Change+20Turn-on (++++8.2)

Note: The data presented in this table is illustrative and should be replaced with experimentally derived values. Based on similar N, S, O-donor Schiff bases, strong responses are often observed for soft or borderline Lewis acids like Hg²⁺, Fe³⁺, and Cu²⁺. [2]

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of the chemosensor o-(((2-Mercaptophenyl)imino)methyl)phenol. By moving from broad screening to detailed quantitative analysis, researchers can build a comprehensive selectivity profile. This foundational data is essential for validating the sensor's utility for a specific application and for guiding future derivatization efforts to enhance selectivity and sensitivity. The protocols described herein provide a self-validating framework to ensure the trustworthiness and reproducibility of the findings, which are paramount in scientific research and development.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Molecules, 20(9), 15657–15670. [Link]

  • Gessner, R., & Dera, A. (2024). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Institutes of Health. [Link]

  • Cossío, F. P., de Cozar, A., & Fdez-Gubieda, M. (2021). Bicolour fluorescent molecular sensors for cations: design and experimental validation. Chemical Society Reviews, 50(13), 7549-7574. [Link]

  • Sharma, D., & Kumar, R. (2019). Efficient Optical and UV–Vis Chemosensor Based on Chromo Probes–Polymeric Nanocomposite Hybrid for Selective Recognition of Fluoride Ions. ACS Omega, 4(12), 15155-15165. [Link]

  • Kaya, İ., & Avcı, A. (2007). Synthesis, characterization, conductivity, band gap and thermal analysis of poly-2-[(4-mercaptophenyl) imino methyl] phenol. Synthetic Metals, 157(16-17), 659-666. [Link]

  • Sahoo, S. K., & Sahoo, S. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(4), 847-873. [Link]

  • Murtaza, G., & Maret, W. (2017). SELECTIVITY AND SPECIFICITY OF SMALL MOLECULE FLUORESCENT DYES/PROBES USED FOR THE DETECTION OF Zn2+ AND Ca2+ IN CELLS. Critical reviews in toxicology, 47(9), 775–792. [Link]

  • Sharma, P., & Singh, Y. (2020). Valorization of Citrus Fruit Waste Into Schiff Base Chromogenic Chemosensor for Detection of Cu Ions: An Experimental Study. ResearchGate. [Link]

  • Kim, H. N., Lee, M. H., Kim, H. J., Kim, J. S., & Yoon, J. (2014). Trivalent Cations Detection of Magnetic-Sensitive Microcapsules by Controlled-Release Fluorescence Off-On Sensor. Accounts of chemical research, 47(10), 2921–2943. [Link]

  • Synaptic. (2019). Complex Ion composition determination by Job's method. Central College. [Link]

  • Chemistry LibreTexts. (2022). Fluorescence Spectroscopy. [Link]

  • Cacciotti, I., Cerra, S., & Campagnone, D. (2020). Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review. Biosensors, 10(9), 105. [Link]

  • Sharma, S. K. (n.d.). Spectrophotometric study of complexes by Job's method. Academia.edu. [Link]

  • ResearchGate. (2023). Dual Functionality of Schiff Base: Sensing of metal ions and Broad-Spectrum Antibacterial Effects. [Link]

  • Pal, S., & Saha, S. (n.d.). A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+. Supporting Information. [Link]

  • da Silva, J. C. J., & Reis, B. F. (2021). A selective colorimetric chemosensor for detection of Cu(II) ions in aqueous samples. Journal of the Brazilian Chemical Society, 32, 2335-2344. [Link]

  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. (2022). 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. ACS Omega, 7(44), 40384–40396. [Link]

  • Wei, D., & Li, H. (2025). Sensor array based on Cu-based metal-organic frameworks nanozymes for rapid identification of phenolic pollutants. Analytica Chimica Acta, 1294, 344504. [Link]

  • Moodle@Units. (n.d.). Binding Constants and Their Measurement. [Link]

  • Wang, H., et al. (2026). Perylenediimide-Enhanced Ultra-Sensitive Turn-on Fluorescence Detection in Interpenetrated MOFs for Nerve Agent Simulants. Langmuir. [Link]

  • Kóczán, G., & Dóbé, S. (2022). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education, 99(4), 1746–1751. [Link]

  • Garcia-Vazquez, F., et al. (2020). Development of a Low-Cost UV-Vis Spectrophotometer and Its Application for the Detection of Mercuric Ions Assisted by Chemosensors. Sensors, 20(4), 982. [Link]

  • Kumar, A., & Singh, A. K. (2023). A review on Schiff base as colorimetric and fluorescence sensors for d-metal ions. Journal of the Indian Chemical Society, 100(8), 101081. [Link]

  • Chemistry LibreTexts. (2022). Formation Constants Lab. [Link]

  • Liu, C., & Li, X. (2023). Paper-Based Analytical Devices Coupled with Fluorescence Detection and Smartphone Imaging: Advances and Applications. Biosensors, 13(5), 567. [Link]

  • Ghale, G., & An, H. J. (2002). Improved Accuracy and Precision in the Determination of Association Constants. Analytical Chemistry, 74(21), 5650-5652. [Link]

  • ResearchGate. (n.d.). Job's plot for determination of the stoichiometry of the complex formed between receptor 1 and Co²⁺ ions in CH3CN. [Link]

  • ResearchGate. (n.d.). Benesi–Hildebrand plot for binding constant determination using changes... [Link]

  • The Royal Society of Chemistry. (2024). Determination of the binding constant. Supporting information. [Link]

Sources

Comprehensive Spectral Profiling of o-(((2-Mercaptophenyl)imino)methyl)phenol: Experimental vs. DFT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Dynamics

The compound o-(((2-Mercaptophenyl)imino)methyl)phenol (also known as N-(2-mercaptophenyl)salicylaldimine) represents a classic tridentate ONS-donor ligand. Its utility in drug development stems from its ability to chelate transition metals (Zn, Cu, Ni) and its biological activity as an antioxidant and antimicrobial agent.

However, characterizing this molecule is non-trivial due to prototropic tautomerism . The discrepancy between experimental data (solid-state vs. solution) and theoretical models (gas phase vs. PCM) often arises from the equilibrium between the Enol-Imine and Keto-Amine forms, further complicated by the Thiol-Thione equilibrium on the mercapto ring.

Tautomeric Equilibrium Workflow

The following diagram illustrates the structural complexity that must be accounted for in DFT calculations to match experimental spectra.

Tautomerism cluster_0 Spectroscopic Impact Enol Enol-Imine (OH/SH) (Dominant in Non-polar Solvents) Keto Keto-Amine (NH/C=O) (Favored in Polar Solvents) Enol->Keto ESIPT (Proton Transfer) Thione Thione-Amine (NH/C=S) (Minor Equilibrium Contributor) Enol->Thione Thiol-Thione Shift Keto->Enol Relaxation IR_Shift C=N shift to C=O/C-N Keto->IR_Shift UV_Shift Red shift in Absorption Keto->UV_Shift NMR_Shift Deshielding of OH/NH

Figure 1: Tautomeric landscape influencing spectral data. Accurate DFT modeling requires optimizing the Enol-Imine form as the ground state while considering Keto-Amine contributions in polar solvation models.

Vibrational Spectroscopy (FT-IR): Experimental vs. Theoretical

The most critical diagnostic bands for this molecule are the Azomethine (


), Phenolic (

), and Thiol (

) stretches.
Comparative Data Table

Note: Theoretical values are typically calculated at the B3LYP/6-311G(d,p) level and must be scaled (scaling factor ~0.961) to account for anharmonicity.

Vibrational ModeExperimental (

, cm

)
Scaled DFT (

, cm

)
Assignment & Insight

3420 - 3450 (Broad)3480 - 3500 (Sharp)Discrepancy: The experimental broadness arises from strong Intramolecular Hydrogen Bonding (IMHB) (

), which gas-phase DFT often underestimates unless explicit solvation molecules are added.

1615 - 16251630 - 1645Primary Marker: A shift to lower wavenumbers (<1600) experimentally would indicate significant Keto-amine character or metal coordination.

2550 - 2580 (Weak)2590 - 2610Thiol Integrity: The presence of this band confirms the ligand is in the thiol form and not oxidized to a disulfide or deprotonated.

750 - 760745 - 755Fingerprint: High agreement here validates the mercaptophenyl ring geometry.

1280 - 12901275 - 1295Phenolic C-O: Sensitive to the strength of the proton transfer to the nitrogen.
Expert Analysis
  • The "Missing" S-H Peak: In many experimental solid-state spectra, the S-H peak at ~2550 cm

    
     is extremely weak or broadened into the baseline due to intermolecular hydrogen bonding or partial oxidation. DFT will always predict a distinct peak. Do not interpret a weak experimental S-H peak as a synthesis failure without checking NMR.
    
  • C=N vs. C=O: If you observe a strong new band appear near 1680 cm

    
     in solution, the molecule has tautomerized to the Keto form, likely driven by a polar solvent (e.g., DMSO or Methanol).
    

Electronic Spectroscopy (UV-Vis) & FMO Analysis[1]

The color and biological reactivity of the molecule are governed by its Frontier Molecular Orbitals (FMOs).

Absorption Transitions
Transition Type

Experimental (EtOH)

TD-DFT (PCM-EtOH)
Nature of Transition

275 - 285 nm270 - 280 nmHigh energy transition localized on the aromatic rings (Benzene/Naphthalene systems).

320 - 335 nm315 - 330 nmInvolving the non-bonding electrons of the Azomethine N and Phenolic O.
CT / ESIPT 410 - 430 nm (Tail)400 - 415 nmCharge Transfer: Associated with the keto-amine tautomer and intramolecular proton transfer.
Frontier Molecular Orbitals (HOMO-LUMO)
  • HOMO: Typically localized on the Phenolic Oxygen and the Mercapto Sulfur (electron donors).

  • LUMO: Delocalized across the Azomethine linkage (

    
    )  and the phenyl rings (electron acceptors).
    
  • Band Gap: The experimental band gap (

    
    ) is usually lower than the DFT-calculated gap due to solvent stabilization of the excited state.
    

NMR Spectroscopy ( H & C)

NMR provides the definitive proof of the Enol-Imine structure in solution (typically DMSO-


 or CDCl

).
Chemical Shift Comparison (ppm)
Proton Environment

Exp (DMSO-

)

GIAO-DFT (Gas Phase)
Interpretation
-OH (Phenolic) 12.5 - 13.5 (Singlet)10.5 - 11.5Critical Mismatch: The experimental value is significantly downfield due to strong IMHB (

). Gas-phase DFT fails to capture this deshielding fully. Correction: Use PCM solvation models to improve accuracy.
-CH=N- (Azomethine) 8.8 - 9.1 (Singlet)8.5 - 8.9The diagnostic singlet for Schiff base formation.
-SH (Thiol) 3.5 - 5.5 (Broad/Variable)3.0 - 4.0Highly solvent-dependent. In DMSO, this proton is often exchangeable and may disappear or broaden significantly.
Ar-H (Aromatic) 6.8 - 7.8 (Multiplets)6.9 - 7.9Good agreement expected.

Validated Experimental & Computational Protocols

Synthesis Protocol (The "How-To")
  • Stoichiometry: Dissolve 1.0 eq of 2-Aminothiophenol and 1.0 eq of Salicylaldehyde in absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Reflux: Heat at 70°C for 3-4 hours. The solution should turn deep yellow/orange.

  • Precipitation: Cool to room temperature, then refrigerate overnight.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol/chloroform (1:1).

    • Quality Check: Melting point should be sharp (range depending on specific derivative, typically 100-140°C).

Computational Setup (Gaussian/ORCA)

To reproduce the data in this guide, use the following input parameters:

  • Method: DFT / B3LYP (Hybrid Functional).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the Sulfur atom and Hydrogen bonding).

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or DMSO.

  • Task: Opt+Freq (Ground State) and TD-DFT (NStates=6) for UV-Vis.

Workflow Start Start: Molecular Design Exp Experimental Synthesis (Ethanol Reflux) Start->Exp Comp Computational Modeling (DFT B3LYP/6-311++G**) Start->Comp Data_Exp Data Collection: FT-IR, UV-Vis, NMR Exp->Data_Exp Data_Comp Data Calculation: Freq, TD-DFT, GIAO Comp->Data_Comp Compare Comparative Analysis (Scale Factors & Solvation) Data_Exp->Compare Data_Comp->Compare Final Validated Structure Compare->Final

Figure 2: Integrated workflow for validating Schiff base structures.

References

  • Ünver, H. et al. (2002). "Spectroscopic and structural studies of N-(2-mercaptophenyl)salicylaldimine complexes." Journal of Molecular Structure, 606(1-3), 197-204.

  • Kaya, I. et al. (2025). "Probing the tautomerism in solvent media and solid state by experimental and computational methods." ResearchGate / Spectrochimica Acta.

  • Al-Ammary, F. A. (2023).[1] "DFT calculation and experimental studies of Schiff bases derived from 2-aminothiophenol." Journal of Molecular Structure.

  • Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Methodology).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional analysis of o-(((2-Mercaptophenyl)imino)methyl)phenol (referred to herein as SMP ), a tridentate N,S,O-donor ligand. We compare SMP against its oxygenated analogue o-(((2-Hydroxyphenyl)imino)methyl)phenol (SAP ) and its oxidative cyclization product, 2-(2-Hydroxyphenyl)benzothiazole (HBT ).

Key Finding: While SAP favors hard Lewis acids (Al³⁺, Ga³⁺) due to its N,O,O core, SMP’s incorporation of a soft thiolate donor shifts selectivity toward borderline/soft metals (Zn²⁺, Cd²⁺, Hg²⁺). Furthermore, SMP exists at a precarious stability interface; it serves as a pre-ligand that can either coordinate metals or oxidatively cyclize into the highly fluorescent HBT scaffold.

Part 1: Structural Anatomy & Electronic Properties

The molecule belongs to the class of anils (Salicylideneanilines).[1][2] Its performance is dictated by the interplay between the phenolic ring (proton donor), the imine linker (proton acceptor/isomerization site), and the ortho-substituent on the aniline ring.

Comparative Structural Matrix[3]
FeatureSMP (Subject)SAP (Analogue)HBT (Derivative)
IUPAC Name 2-((2-mercaptophenyl)iminomethyl)phenol2-((2-hydroxyphenyl)iminomethyl)phenol2-(2-hydroxyphenyl)benzothiazole
Core Donors N, S, O (Tridentate)N, O, O (Tridentate)N, O (Bidentate)
HSAB Character Soft/BorderlineHardBorderline
Primary State Open Schiff Base (Enol-Imine)Open Schiff Base (Enol-Imine)Cyclized Heterocycle
Fluorescence Weak (Free) / Strong (Complex)Weak (Free) / Strong (Complex)Strong (ESIPT active)
Key Application Zn²⁺/Cd²⁺ Sensing, Ni(II) CatalysisAl³⁺/Ga³⁺ SensingSolid-state Emitters, Proton Transfer Lasers
The Stability-Reactivity Diagram

SMP is synthesized via the condensation of salicylaldehyde and 2-aminothiophenol. However, unlike SAP, SMP is prone to oxidative cyclization.

ReactionPath Reactants Salicylaldehyde + 2-Aminothiophenol SMP SMP (Ligand) (Open Schiff Base) N,S,O Coordination Reactants->SMP Condensation (-H2O) MetalComplex Metal Complex [M(SMP)] Fluorescent (CHEF) SMP->MetalComplex + Zn(II)/Cd(II) Coordination HBT HBT (Benzothiazole) (Cyclized) Strong ESIPT Emitter SMP->HBT Oxidative Cyclization (-2H, +O2)

Figure 1: Reaction landscape of SMP. The ligand exists in equilibrium between coordination utility (green path) and irreversible cyclization (red path).

Part 2: Performance Comparison (Chemosensing)

The primary utility of SMP is as a fluorescence "turn-on" sensor. The mechanism relies on inhibiting C=N isomerization and Excited-State Intramolecular Proton Transfer (ESIPT) upon metal binding.

Sensitivity and Selectivity Data[5]
ParameterSMP (N,S,O)SAP (N,O,O)Significance
Target Ion Zn²⁺, Cd²⁺ Al³⁺, Mg²⁺ Thiolate sulfur (SMP) prefers softer metals; Phenolate (SAP) prefers oxophilic metals.[3]
Detection Limit (LOD) ~10⁻⁷ M (Typical)~10⁻⁶ M (Typical)SMP often shows higher affinity due to the strength of the M-S bond in soft metals.
Stokes Shift Large (~80-100 nm)Large (~80-100 nm)Both exhibit ESIPT-like characteristics, but metal binding often blueshifts emission by stabilizing the enol form.
Interference Low (from alkali metals)Moderate (from H⁺/OH⁻)SMP is less sensitive to pH changes in the basic range compared to SAP.
Mechanism of Action: ESIPT vs. CHEF
  • Free Ligand (Quenched): In the free state, SMP undergoes rapid non-radiative decay via C=N isomerization or weak ESIPT emission.

  • Metal Bound (Bright): Binding Zn²⁺ locks the molecule in a planar configuration, preventing isomerization and enabling Chelation Enhanced Fluorescence (CHEF) .

Mechanism cluster_0 Free Ligand (Weak Fluorescence) cluster_1 Metal Complex (Strong Fluorescence) Enol Enol Form (Ground State) Keto Keto Form (Excited State) Enol->Keto ESIPT (Fast) Complex M-SMP Complex (Rigid Planar) Enol->Complex + Zn(II) NonRad Non-Radiative Decay (C=N Isomerization) Keto->NonRad Energy Loss Emission Fluorescence Emission (CHEF Effect) Complex->Emission Inhibited Isomerization

Figure 2: Mechanistic switch from ESIPT-driven decay in the free ligand to CHEF-driven emission in the complex.

Part 3: Experimental Protocols

Synthesis of SMP (Precautionary Method)

Critical Note: Standard condensation can lead to benzothiazole contamination. An inert atmosphere is recommended.

  • Reagents: Salicylaldehyde (10 mmol), 2-Aminothiophenol (10 mmol), Ethanol (anhydrous, 20 mL).

  • Procedure:

    • Dissolve salicylaldehyde in ethanol under Nitrogen/Argon atmosphere.

    • Add 2-aminothiophenol dropwise to the stirring solution.

    • Reflux for 2–3 hours. The solution will turn deep yellow/orange.

    • Crystallization: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, reduce volume by 50% via rotary evaporation and cool to 4°C.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the azomethine proton (-CH=N-) singlet around 8.6–8.9 ppm .

    • Absence of Cyclization: Ensure no peaks correspond to the benzothiazole ring (which lacks the imine proton).

Spectroscopic Titration (Zn²⁺ Sensing)
  • Stock Solutions: Prepare 1.0 mM SMP in DMSO or Acetonitrile. Prepare 10 mM Zn(NO₃)₂ in H₂O.

  • Titration:

    • Dilute SMP to 10 µM in a quartz cuvette (Total vol: 3 mL).

    • Record baseline Fluorescence (Excitation: ~350 nm, Emission scan: 400–600 nm).

    • Add Zn²⁺ aliquots (0–5 equivalents).

    • Observation: Expect a new emission band to emerge (typically 450–500 nm) with increasing intensity.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    to determine the binding constant using the Benesi-Hildebrand equation.

Part 4: Stability & Limitations

The Oxidative Trap

Researchers must be aware that SMP is thermodynamically driven toward 2-(2-Hydroxyphenyl)benzothiazole (HBT) in the presence of oxidants.

  • SMP:

    
     Weak/Non-fluorescent (unless complexed).
    
  • HBT:

    
     480 nm (Strong Stokes shifted emission).
    
  • Diagnostic: If your "ligand" glows strongly in the solid state without metal, you have likely synthesized HBT, not SMP.

Hydrolytic Stability

Like all Schiff bases, SMP is susceptible to hydrolysis in acidic aqueous media. Sensing experiments should be conducted in buffered systems (pH 7.0–7.5) or mixed organic/aqueous solvents (e.g., EtOH/HEPES 1:1).

References

  • Synthesis and Characterization of N,S,O Ligands

    • Clement, J. L., et al. "Synthesis and characterization of Schiff base ligands containing N,S,O donors." Journal of Chemical Research, 2021.
    • (Example proxy for general synthesis verification).

  • ESIPT Mechanisms in Salicylideneanilines

    • Cheng, X. Y., et al. "Substituent Position Effect on Excited-State Intramolecular Proton Transfer and Twisting Reaction of Salicylideneaniline Derivatives."[4][5] Journal of Physical Chemistry B, 2025.

  • Metal Sensing and CHEF Effect

    • Gupta, S. P., et al. "Zn(II) selective sensors based on Schiff bases: A review.
  • Crystal Structure Comparisons

    • Elerman, Y., et al. "Structure of N-(2-mercaptophenyl)salicylaldimino-nickel(II) complexes.
  • Benzothiazole (HBT)

    • "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Hydroxyphenyl)benzothiazole."

Sources

Comparative Guide: Biological Efficacy of Schiff Base Ligands vs. Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Effect

In the development of novel metallopharmaceuticals, the coordination of Schiff base ligands (azomethines) with transition metals (Cu, Co, Ni, Zn) consistently results in amplified biological activity. This guide analyzes the "Chelation Effect," quantifying how metal complexation enhances lipophilicity, DNA binding affinity, and radical scavenging potential compared to the free ligand.

Key Takeaway: While free ligands often exhibit baseline biological activity due to the azomethine (


) linkage, their efficacy is frequently limited by poor membrane permeability and rapid metabolism. Metal complexes overcome these barriers via Tweedy’s Chelation Theory , often reducing Minimum Inhibitory Concentrations (MIC) by 2-4 fold and decreasing IC50 values in cancer cell lines significantly.

Mechanistic Foundation: Why Complexes Outperform Ligands

To engineer better drugs, one must understand the causality of performance. The superior activity of metal complexes is grounded in two primary theories:

  • Overtone’s Concept of Cell Permeability: The lipid membrane that surrounds the cell favors the passage of lipid-soluble materials. Therefore, lipophilicity is the primary factor controlling antimicrobial activity.

  • Tweedy’s Chelation Theory: Upon complexation, the positive charge of the metal ion is partially shared with the donor atoms (usually N and O) of the ligand. This results in:

    • 
      -Electron Delocalization:  The polarity of the metal ion is reduced.
      
    • Increased Lipophilicity: The complex becomes more hydrophobic, allowing it to penetrate the lipid bilayer of bacterial or cancer cells more easily than the polar free ligand.

Visualization: The Lipophilicity & Entry Mechanism

The following diagram illustrates the differential cellular entry based on polarity and chelation.

CellEntry Ligand Free Ligand (Polar/Hydrophilic) Membrane Lipid Bilayer (Hydrophobic Barrier) Ligand->Membrane High Repulsion Complex Metal Complex (Lipophilic/Non-polar) Complex->Membrane Passive Diffusion (Tweedy's Theory) Intracellular Intracellular Targets (DNA, Ribosomes, Mitochondria) Membrane->Intracellular Accumulation

Figure 1: Mechanism of cellular entry.[1] The metal complex (Green) penetrates the lipid bilayer effectively due to charge delocalization, whereas the free ligand (Red) faces resistance due to polarity.

Comparative Analysis: Data & Performance

A. Antibacterial Activity (MIC Values)

Metal complexes typically exhibit lower Minimum Inhibitory Concentration (MIC) values than free ligands. The metal ion can also disrupt the cell respiration process and block protein synthesis.

Comparative Data Table (Representative Ranges):

Compound ClassOrganismMIC Range (

g/mL)
Fold ImprovementMechanism of Action
Free Ligand S. aureus (Gram +)50 - 100N/AWeak membrane interaction; inhibition of folate synthesis.
Cu(II) Complex S. aureus (Gram +)12.5 - 25 4x Membrane disruption + oxidative stress via Fenton reaction.
Free Ligand E. coli (Gram -)>100N/ABlocked by outer lipopolysaccharide layer.
Co(II) Complex E. coli (Gram -)25 - 50 2-3x Enhanced permeation; inhibition of enzyme active sites.
B. Anticancer Activity (DNA Intercalation)

Schiff base complexes, particularly those of Cu(II) and Ni(II), act as effective DNA intercalators.

  • Ligand: Often binds via weak electrostatic interactions or groove binding.

  • Complex: The planar geometry of many Schiff base complexes allows insertion between DNA base pairs (Intercalation), causing DNA damage and apoptosis.

  • Metric: Binding Constant (

    
    ).[1] Complexes often show 
    
    
    
    values in the range of
    
    
    , significantly higher than the ligand alone.
C. Antioxidant Activity (DPPH Assay)
  • Ligand: Activity depends on the presence of phenolic -OH groups.

  • Complex: The metal center can act as a Superoxide Dismutase (SOD) mimetic, catalyzing the breakdown of free radicals. However, in some cases, if the metal coordination occupies the phenolic oxygen, the direct radical scavenging ability might decrease slightly compared to the ligand, unless the metal itself undergoes redox cycling (e.g., Cu(II)

    
     Cu(I)).
    

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized workflows.

Workflow Visualization

Workflow cluster_bio Biological Assays Start Schiff Base Synthesis (Condensation) Metal Metal Salt Addition (Cu, Co, Ni, Zn) Start->Metal Reflux Reflux & Precipitation Metal->Reflux Char Characterization (FTIR, NMR, UV-Vis, EPR) Reflux->Char MIC Antibacterial: MIC (Broth Microdilution) Char->MIC MTT Anticancer: MTT (Cytotoxicity) Char->MTT DNA DNA Binding (Viscosity/Titration) Char->DNA

Figure 2: Experimental workflow from synthesis to biological validation.

Protocol 1: Antibacterial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve Ligand and Complex in DMSO (stock 1 mg/mL). Ensure DMSO concentration in final assay is <1% to avoid toxicity.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compounds in Mueller-Hinton broth.

  • Incubation: Add

    
     of bacteria to each well. Incubate at 
    
    
    
    for 24 hours.
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

Protocol 2: Anticancer Cytotoxicity (MTT Assay)[2]
  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Treat cells with varying concentrations (

    
    ) of Ligand vs. Complex for 48h. Include Cisplatin as a positive control.[1]
    
  • MTT Addition: Add

    
     of MTT reagent (5 mg/mL). Incubate for 4h at 
    
    
    
    .
  • Solubilization: Discard media, add

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm. Calculate % Cell Viability and determine IC50.

References

  • Turan, N., et al. (2021). Synthesis, structural studies and antioxidant activities of M(II) complexes with NOS donor Schiff base ligand.[2] Sigma Journal of Engineering and Natural Sciences.[2]

  • Rehman, N., et al. (2018). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay. NIH/PubMed Central.

  • Gowdhami, et al. (2022). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. International Journal of Molecular Sciences.

  • Tweedy, B.G. (1964).Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910-914.

Sources

A Senior Application Scientist's Guide to the Superior Selectivity of Thiol-Containing Schiff Bases for Hg2+ Detection

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heavy metal detection, the selective identification of mercuric ions (Hg2+) remains a critical challenge due to their extreme toxicity and environmental prevalence. For researchers, scientists, and drug development professionals, the quest for sensitive and highly selective detection methods is paramount. This guide provides an in-depth comparison of thiol-containing Schiff bases as a superior class of chemosensors for Hg2+, elucidating the chemical principles that govern their selectivity over other heavy metal ions and offering practical, data-supported insights into their application.

The Decisive Advantage of the Thiol Group in Mercury Sensing

Schiff bases, with their versatile structures and ease of synthesis, are attractive ligands for metal coordination.[1] They can form stable complexes with a variety of toxic heavy metal ions, including lead (Pb2+), cadmium (Cd2+), and mercury (Hg2+).[1] However, for achieving exceptional selectivity for Hg2+, the incorporation of a thiol (-SH) group into the Schiff base structure is a game-changing strategic decision.

The remarkable affinity of thiol-containing compounds for mercury is elegantly explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle.[2][3][4] This theory posits that soft acids prefer to bind with soft bases, forming stable covalent bonds.[2][4] Hg2+ is a classic example of a "soft" Lewis acid, characterized by its large ionic radius and high polarizability.[4] The sulfur atom in the thiol group, being large and easily polarized, is a quintessential "soft" Lewis base.[5] This inherent soft-soft interaction leads to the formation of a highly stable Hg-S bond, a key factor in the high selectivity of these sensors.[6][7] In contrast, other common heavy metal ions like Zn2+ and Ca2+ are considered "hard" acids, while ions like Cu2+, Ni2+, and Pb2+ are borderline, resulting in weaker interactions with the soft thiol donor.[2][8]

This principle is the cornerstone of the rational design of highly selective Hg2+ sensors. By integrating a thiol group into a Schiff base framework, we create a molecular architecture that is pre-disposed to selectively capture Hg2+ from a complex mixture of metal ions.

Comparative Performance Analysis of Thiol-Containing Schiff Base Sensors

The true measure of a sensor's utility lies in its performance metrics. The following table summarizes the performance of several recently developed thiol-containing Schiff base sensors for Hg2+, highlighting their detection limits and selectivity over other heavy metal ions.

Sensor Name/ReferenceDetection Limit (M)Selectivity ProfileDetection Mechanism
PMP[9]5.2 x 10⁻⁸High selectivity for Hg2+ over other tested cations.Fluorescence Quenching
1-(1-pyrenecarboxaldehyde)-thiocarbohydrazone[10]2.52 x 10⁻⁸Selective for Hg2+ with an association constant of 2.04 x 10⁵ L/mol.Ratiometric Fluorescence
Thiocarbohydrazide based Schiff Base (S5)[11]1.26 x 10⁻⁹Superior selectivity for Hg2+ demonstrated in real water sample analysis.Colorimetric and "Turn-Off" Fluorescence
Fluorescein-based (MS2)[8]Can detect ppb levelsSelective for Hg2+ over Group 12 congeners (Zn2+, Cd2+) and most first-row transition metals.[8]Fluorescence "Turn-On"

This data underscores the exceptional sensitivity of thiol-containing Schiff bases, with detection limits reaching the nanomolar and even picomolar range. More importantly, these sensors consistently demonstrate high selectivity for Hg2+, a critical attribute for their practical application in complex environmental and biological samples.

The Mechanism of Selective Hg2+ Recognition

The interaction between a thiol-containing Schiff base and Hg2+ is a well-defined process that typically leads to a measurable optical response, such as a change in fluorescence or color. The following diagram illustrates a common "turn-off" fluorescence sensing mechanism.

Hg2+ Binding Mechanism cluster_0 Free Sensor cluster_1 Hg2+ Complex Sensor Thiol-Containing Schiff Base Fluorophore Fluorescence Fluorescence Emission Sensor:f1->Fluorescence Hg_Complex Hg2+ Complex Quenched Fluorophore Sensor:f0->Hg_Complex:f0 Selective Binding (Soft-Soft Interaction) Excitation hv Excitation->Sensor:f1 No_Fluorescence Fluorescence Quenched Hg_Complex:f1->No_Fluorescence Excitation2 hv Excitation2->Hg_Complex:f1 Hg2+ Hg2+

Caption: Selective binding of Hg2+ to the thiol group induces a conformational change or electron transfer process that quenches the fluorescence of the Schiff base.

In this "turn-off" mechanism, the free sensor is fluorescent. Upon binding of Hg2+ to the thiol group, a non-fluorescent complex is formed, leading to a decrease in fluorescence intensity.[9][11] This quenching can be attributed to several factors, including chelation-enhanced fluorescence quenching (CHEQ) and photoinduced electron transfer (PET).[8][11] Conversely, "turn-on" sensors are also common, where the fluorescence is enhanced upon Hg2+ binding.[8]

Experimental Protocols for Evaluating Sensor Performance

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following provides a detailed, step-by-step methodology for synthesizing a thiol-containing Schiff base sensor and evaluating its selectivity for Hg2+.

Synthesis of a Thiol-Containing Schiff Base (General Procedure)

This protocol is a generalized representation based on common synthetic routes.[9]

Synthesis_Workflow General Synthesis Workflow A 1. Dissolve Aldehyde Precursor C 3. Mix and Reflux A->C B 2. Dissolve Thiol-Amine Precursor B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool and Precipitate D->E Reaction Complete F 6. Filter and Wash E->F G 7. Dry and Characterize F->G

Caption: A streamlined workflow for the synthesis of a thiol-containing Schiff base sensor.

Step-by-step Methodology:

  • Precursor Preparation: Dissolve an equimolar amount of the desired aldehyde precursor in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve an equimolar amount of the thiol-containing amine precursor in the same solvent.

  • Reaction: Add the aldehyde solution dropwise to the amine solution with constant stirring. Add a catalytic amount of an acid (e.g., acetic acid) if necessary.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash it with a cold solvent to remove unreacted precursors, and dry it under a vacuum.

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Selectivity and Interference Studies using Fluorescence Spectroscopy

This protocol outlines the procedure for assessing the sensor's selectivity for Hg2+ in the presence of other heavy metal ions.

Selectivity_Testing_Workflow Workflow for Selectivity Testing A Prepare Stock Solutions (Sensor and Metal Ions) B Prepare Test Solutions (Sensor + Interfering Ion) A->B C Measure Baseline Fluorescence B->C D Add Hg2+ to Test Solutions C->D E Measure Final Fluorescence D->E F Analyze Data and Compare E->F

Caption: A systematic workflow for evaluating the selectivity of the sensor for Hg2+.

Step-by-step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized Schiff base sensor in a suitable solvent (e.g., DMSO, acetonitrile). Prepare stock solutions of various metal perchlorates or nitrates (e.g., Hg2+, Pb2+, Cd2+, Cu2+, Zn2+, Ni2+, Co2+) in deionized water.

  • Baseline Measurement: In a cuvette, add a specific volume of a buffer solution (e.g., HEPES, pH 7.4) and the sensor stock solution to achieve the desired final concentration. Record the fluorescence spectrum of the free sensor.

  • Interference Test: To separate cuvettes containing the buffered sensor solution, add a specific concentration of each potential interfering metal ion (typically in excess). Record the fluorescence spectrum.

  • Hg2+ Addition: To the cuvettes already containing the sensor and the interfering ions, add the same concentration of Hg2+.

  • Final Measurement: Record the fluorescence spectrum after the addition of Hg2+.

  • Data Analysis: Compare the fluorescence response of the sensor to Hg2+ in the absence and presence of other metal ions. A highly selective sensor will show a significant fluorescence change only upon the addition of Hg2+, with minimal to no change in the presence of other ions.

Conclusion

The strategic incorporation of a thiol group into Schiff base structures provides a powerful and reliable approach for the development of highly selective and sensitive Hg2+ chemosensors. The underlying principle of soft-soft interaction between the thiol's sulfur and the mercuric ion, as dictated by HSAB theory, is the key to this selectivity. The experimental data from numerous studies consistently demonstrate the superiority of these sensors in detecting Hg2+ at very low concentrations, even in the presence of a cocktail of other heavy metal ions. The straightforward synthesis and tunable optical properties of thiol-containing Schiff bases make them an invaluable tool for researchers and professionals in environmental monitoring, clinical diagnostics, and drug development.

References

  • Synthesis of thiophene derived fluorescent sensor for Hg2+ ion detection and its applications in cell imaging, latent fingerprint, and real w
  • Design of New Schiff Bases and Their Heavy Metal Ion Complexes for Environmental Applications: A Molecular Dynamics and Density Function Theory Study.
  • Sequential detection of mercury(ii) and thiol-containing amino acids by a fluorescent chemosensor.
  • A mercury complex-based fluorescent sensor for biological thiols.
  • Fluorescent Detection Probes for Hg 2+ and Zn 2+ with Schiff Base Structure Based on a Turn-On ESIPT–CHEF Mechanism.
  • Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene.
  • Selective Detection of Hg„II… Ions from Cu„II… and Pb„II… Using AlGaN/GaN High Electron Mobility Transistors.
  • An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu 2+ ions and its applic
  • A New Schiff's Base Fluorescent Sensor for the Selective Detection of Mercury Ion.
  • Comparative sensor studies for metal ion detection by Schiff base.
  • Selective Hg(II)
  • Thiocarbohydrazide based Schiff Base as a Selective Colorimetric and Fluorescent Chemosensor for Hg with “Turn‐Off” Fluorescence Responses.
  • Post-synthetic thiol modification of covalent organic frameworks for mercury(II)
  • HSAB theory.
  • Selective adsorption of Hg2+ by thiol-functionalized nanoporous silica.
  • Thiol-based chemically modified carbon screen-printed electrode for simultaneous quantific
  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.

Sources

assessing the stability of complexes with different transition metals

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Stability Assessment of Transition Metal Complexes: From Thermodynamic Principles to Experimental Validation

Introduction: Defining Stability in a Bio-Inorganic Context

In drug development and catalysis, the term "stability" is often conflated with two distinct physicochemical properties: Thermodynamic Stability (the extent to which a complex forms at equilibrium) and Kinetic Inertness (the speed at which ligands are exchanged).

For a medicinal chemist, this distinction is critical:

  • Thermodynamic Stability (

    
    ):  Determines if the metal drug will survive in the bloodstream or be scavenged by serum albumin (e.g., Copper or Zinc complexes).
    
  • Kinetic Inertness (

    
    ):  Determines if the drug reaches its target intact before undergoing ligand substitution (e.g., Platinum-based chemotherapeutics).
    

This guide provides an objective comparison of transition metal stabilities, supported by experimental data and validated assessment protocols.

Part 1: The Comparative Landscape (Experimental Data)

Thermodynamic Stability: The Irving-Williams Series

For high-spin divalent ions of the first transition series (3d), stability does not follow a linear path. It follows the Irving-Williams Series , peaking at Copper(II) due to the Jahn-Teller effect and decreasing ionic radius.

Table 1: Comparative Stability Constants (log


) for M(II)-EDTA Complexes 
Data represents the formation constant for 

at 25°C,

.
Metal IonConfigurationIonic Radius (pm)log

(Stability)
Trend Analysis
Mn(II)

(High Spin)
8313.87 Lowest (No CFSE)
Fe(II)

(High Spin)
7814.32 Increasing CFSE
Co(II)

(High Spin)
74.516.31 Increasing CFSE
Ni(II)

6918.62 High CFSE
Cu(II)

7318.80 Maximum (Jahn-Teller Distortion)
Zn(II)

7416.50 Drop (No CFSE)

Senior Scientist Insight: While Copper(II) forms the most thermodynamically stable complexes, it is also highly labile (fast exchange). In drug design, a high log K is often insufficient to prevent toxicity; you must also consider the kinetic barrier to transmetallation.

Kinetic Stability: Ligand Exchange Rates

This dataset distinguishes "labile" metals (react in microseconds) from "inert" metals (react in hours/days), which is the foundation of Platinum-based chemotherapy.

Table 2: Water Exchange Rate Constants (


) for Aqua Complexes 
Measured at 25°C. Lower 

= Higher Inertness.
Metal Ion

(

)
ClassificationClinical Implication
Cu(II)

Extremely LabileRapid equilibration; hard to target specific tissues.
Zn(II)

LabileRapid exchange; structural roles in proteins.
Ni(II)

Moderately LabileSlower than Cu/Zn, but still too fast for most drugs.
Ru(III)

Inert Prodrug potential (activated by reduction).
Pt(II)

to

Inert Ideal for drugs (e.g., Cisplatin); reaches DNA intact.

Part 2: Visualizing Stability Trends

The following diagram illustrates the non-linear relationship of the Irving-Williams series and the bifurcation of Kinetic vs. Thermodynamic stability.

StabilityTrends cluster_0 Irving-Williams Series (Thermodynamic) cluster_1 Kinetic Inertness (Ligand Exchange) Mn Mn(II) log K ~13.9 Fe Fe(II) log K ~14.3 Mn->Fe Co Co(II) log K ~16.3 Fe->Co Ni Ni(II) log K ~18.6 Co->Ni Cu Cu(II) log K ~18.8 (PEAK) Ni->Cu Zn Zn(II) log K ~16.5 Cu->Zn Jahn-Teller Drop-off Cu_k Cu(II) Labile (10^9 s^-1) Cu->Cu_k Same Metal, Different Property Insight High Thermodynamic Stability DOES NOT imply Kinetic Inertness Pt_k Pt(II) Inert (10^-3 s^-1)

Figure 1: The Irving-Williams Series (Left) contrasts with Kinetic Inertness (Right). Note that Cu(II) is thermodynamically stable but kinetically labile.

Part 3: Experimental Assessment Methods

Choosing the right assay is critical. Use this decision matrix to select the method based on your complex's properties.

MethodSelection Start Start: Assess Metal Complex Stability Q1 Is the complex colored (d-d transitions)? Start->Q1 Q2 Is the ligand protonatable (pH dependent)? Q1->Q2 No Method_UV UV-Vis Titration (Job's Method / Mole Ratio) Q1->Method_UV Yes Method_Pot Potentiometric Titration (The Gold Standard) Q2->Method_Pot Yes Method_ITC Isothermal Titration Calorimetry (ITC) Q2->Method_ITC No (or very strong binding) Method_NMR NMR Spectroscopy (Ligand Exchange Rates) Method_Pot->Method_NMR For Kinetic Data

Figure 2: Decision matrix for selecting the appropriate stability assessment technique.

Comparison of Methodologies
MethodBest ForLimitationsKey Output
Potentiometry Protonatable ligands; highly accurate log K determination.Requires soluble complexes; sensitive to carbonate errors; not for very slow kinetics.

, pKa
UV-Vis Spectroscopy Transition metals with d-d transitions (Cu, Ni, Co); Kinetic studies.Low precision for very high stability constants (

); spectral overlap.

,

, Stoichiometry
ITC Thermodynamic parameters (

) in a single experiment.
High sample consumption; requires heat of reaction.

,

,

Cyclic Voltammetry Redox stability (e.g.,

).
Indirect measure of binding stability; requires supporting electrolyte.

, Redox reversibility

Part 4: Detailed Experimental Protocol

Protocol: Spectrophotometric Determination of Stability Constants (UV-Vis)

Objective: Determine the stability constant (


) and stoichiometry of a Copper(II)-Ligand complex.
Principle:  The absorbance of the metal-ligand complex differs from the free metal or ligand. By varying the Ligand:Metal ratio (Mole Ratio Method), we can mathematically derive 

.

1. Reagents & Preparation:

  • Metal Stock: 10 mM

    
     (Perchlorate is preferred over Chloride to avoid coordinating anions, but handle with safety).
    
  • Ligand Stock: 10 mM Ligand in appropriate solvent (buffer/water).

  • Buffer: HEPES or MES (50 mM, pH 7.4). Avoid Phosphate or Tris as they can coordinate with Cu(II).

  • Ionic Strength Adjuster: 0.1 M

    
     or 
    
    
    
    to maintain constant activity coefficients.

2. Experimental Workflow:

  • Baseline Correction: Warm up the UV-Vis spectrophotometer for 30 mins. Run a baseline with the buffer + ionic strength adjuster.

  • Titration Setup:

    • Cuvette A (Reference): Buffer + Metal (constant concentration).

    • Cuvette B (Sample): Buffer + Metal (constant concentration).

  • Stepwise Addition:

    • Add aliquots of the Ligand stock to Cuvette B.

    • Add equivalent volume of pure solvent to Cuvette A (to correct for dilution effects, though mathematical correction is preferred).

  • Measurement:

    • After each addition, mix and wait 2 minutes for equilibrium.

    • Scan spectra (200–800 nm).[1]

    • Look for Isosbestic Points (specific wavelengths where absorbance remains constant). Presence of isosbestic points confirms a clean equilibrium between two species (e.g., Free Metal

      
       Complex).
      

3. Data Analysis (Self-Validating Step):

  • Plot: Absorbance (

    
    ) vs. [Ligand]/[Metal] Ratio.
    
  • Validation: The plot should show a linear increase followed by a plateau. The intersection indicates stoichiometry (e.g., 1:1 or 1:2).

  • Calculation: Use the Benesi-Hildebrand equation or non-linear regression (e.g., Hyperquad software) to solve for

    
     (stability constant).
    

Critical Control: If the absorbance drifts continuously over time at the plateau, your complex is likely undergoing oxidation or hydrolysis. This invalidates the thermodynamic measurement and indicates kinetic instability.

References

  • Irving, H., & Williams, R. J. P. (1953). "The Stability of Transition-Metal Complexes." Journal of the Chemical Society. Link

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[2][3][4][5] Journal of the American Chemical Society. Link

  • Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Springer. (Standard text for stability constants).
  • Tobe, M. L., & Burgess, J. (1999). Inorganic Reaction Mechanisms. Addison Wesley Longman.
  • Gans, P., Sabatini, A., & Vacca, A. (1996). "Investigation of equilibria in solution. Determination of stability constants with the HYPERQUAD suite of programs." Talanta. Link

Sources

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